Product packaging for 4-Pyridin-3-yl-benzoic acid(Cat. No.:CAS No. 4385-75-5)

4-Pyridin-3-yl-benzoic acid

Cat. No.: B1301837
CAS No.: 4385-75-5
M. Wt: 199.2 g/mol
InChI Key: GYUKEVKPDRXPAB-UHFFFAOYSA-N
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Description

4-Pyridin-3-yl-benzoic acid is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO2 B1301837 4-Pyridin-3-yl-benzoic acid CAS No. 4385-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUKEVKPDRXPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363918
Record name 4-Pyridin-3-yl-benzoic acid
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Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4385-75-5
Record name 4-Pyridin-3-yl-benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyridin-3-ylbenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Pyridin-3-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridin-3-yl-benzoic acid, a biaryl compound featuring a pyridine ring linked to a benzoic acid moiety, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motifs are present in numerous biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, purification, and spectral data. While specific biological activities and signaling pathways for this exact molecule are not extensively documented in publicly available literature, this guide will touch upon the known biological relevance of related structures, offering a foundation for future research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₁₂H₉NO₂[1][2]
Molecular Weight 199.21 g/mol [1][2]
CAS Number 4385-75-5[1][2]
Appearance Solid (form not specified)[3]
Melting Point 271-274 °C
Boiling Point 398.8 ± 25.0 °C at 760 mmHg
pKa Estimated to be in the range of 4-5 due to the carboxylic acid group and the pyridine nitrogen.[4]
Solubility No specific data available. Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF.

Computed Properties (from PubChem) [5]

PropertyValue
XLogP3-AA 2.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 199.06332853 g/mol
Monoisotopic Mass 199.06332853 g/mol
Topological Polar Surface Area 50.2 Ų

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides an efficient route to biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general representation and may require optimization for specific laboratory conditions.[3][6][7]

Materials:

  • 4-Bromobenzoic acid (1.0 equivalent)

  • 3-Pyridylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[6]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)[6]

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)[6]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add 4-bromobenzoic acid, 3-pyridylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 8-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide 4-Bromobenzoic Acid Product This compound ArylHalide->Product Suzuki-Miyaura Coupling BoronicAcid 3-Pyridylboronic Acid BoronicAcid->Product Catalyst Pd(0) Catalyst Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent Solvent->Product

Caption: Suzuki-Miyaura synthesis of this compound.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful purification.[8][9][10][11]

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, methanol, or a mixed solvent system)

  • Activated charcoal (optional, for removing colored impurities)

Procedure:

  • Dissolve the crude this compound in a minimum amount of the chosen solvent at its boiling point.

  • If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFiltration Hot Filtration (optional, with charcoal) Dissolve->HotFiltration Cooling Slow Cooling & Crystallization HotFiltration->Cooling VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Drying Drying VacuumFiltration->Drying End Pure Crystals Drying->End

Caption: General workflow for the purification by recrystallization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring will likely appear at a higher chemical shift (downfield) compared to those on the benzoic acid ring due to the electron-withdrawing nature of the nitrogen atom. The carboxylic acid proton will appear as a broad singlet at a very downfield position (δ 10-13 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show 12 distinct signals for the 12 carbon atoms in the molecule, assuming no accidental equivalence. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ 165-185 ppm). The carbon atoms of the pyridine ring will also exhibit characteristic shifts, with the carbons adjacent to the nitrogen being the most deshielded within the ring system.

Infrared (IR) Spectroscopy[12][13]

The IR spectrum will be characterized by the following key absorption bands:

  • O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid O-H stretching vibration, often overlapping with C-H stretching bands.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.

  • C=C and C=N Stretches: A series of bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring stretching vibrations of both the benzene and pyridine rings.

  • C-O Stretch: A band in the 1210-1320 cm⁻¹ region for the C-O stretching of the carboxylic acid.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 199). Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and other characteristic fragmentations of the pyridine and benzene rings.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activities and associated signaling pathways of this compound in the public domain. However, the structural components of the molecule suggest potential areas for investigation.

  • Benzoic Acid Derivatives: Many benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13] Some derivatives act as enzyme inhibitors, for example, by targeting histone deacetylases (HDACs).[14]

  • Pyridine-Containing Compounds: The pyridine moiety is a common scaffold in many pharmaceuticals and is known to interact with various biological targets. Pyridine derivatives have been investigated as inhibitors of enzymes such as tyrosinase.[15]

  • Potential as an Intermediate: A structurally related compound, 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid, is a key intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[16] This highlights the potential of the this compound scaffold in the development of kinase inhibitors.

Given the presence of both a carboxylic acid and a pyridine nitrogen, this compound could potentially act as a ligand for various metalloenzymes or as an inhibitor of enzymes where hydrogen bonding and aromatic interactions are crucial for binding.

Biological_Relevance cluster_scaffolds Structural Scaffolds cluster_potential_activities Potential Biological Activities Molecule This compound BenzoicAcid Benzoic Acid Moiety Molecule->BenzoicAcid contains Pyridine Pyridine Moiety Molecule->Pyridine contains EnzymeInhibition Enzyme Inhibition (e.g., Kinases, HDACs, Tyrosinase) Molecule->EnzymeInhibition Potential Target Antimicrobial Antimicrobial BenzoicAcid->Antimicrobial Antiinflammatory Anti-inflammatory BenzoicAcid->Antiinflammatory Anticancer Anticancer BenzoicAcid->Anticancer Pyridine->EnzymeInhibition

Caption: Potential biological relevance based on structural motifs.

Conclusion

This compound is a versatile chemical entity with well-defined physicochemical properties. Its synthesis is readily achievable through established methods like the Suzuki-Miyaura coupling. While its specific biological profile remains to be fully elucidated, its structural relationship to known bioactive molecules suggests that it is a promising candidate for further investigation in drug discovery and development, particularly in the areas of enzyme inhibition and cancer research. This guide provides a solid foundation of its chemical properties to aid researchers in their future exploration of this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis of 4-Pyridin-3-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 4-Pyridin-3-yl-benzoic acid, a valuable building block in pharmaceutical and materials science research. The document details the core synthetic strategies, provides experimental protocols, summarizes quantitative data, and includes visualizations of the reaction pathways.

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The principal and most versatile method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and excellent functional group tolerance. Two primary retrosynthetic disconnections are employed, each utilizing different commercially available starting materials.

Route A involves the coupling of a 3-halopyridine with a 4-carboxyphenylboronic acid derivative. Route B utilizes the coupling of a 3-pyridylboronic acid derivative with a 4-halobenzoic acid or its corresponding ester. The use of an ester in Route B is a common strategy to prevent potential side reactions with the carboxylic acid moiety and often simplifies purification. The ester is subsequently hydrolyzed to yield the final product.

Synthesis Pathways and Methodologies

The following sections detail the experimental protocols for the key synthetic transformations.

Route A: Coupling of a 3-Halopyridine with a Boronic Acid Derivative of Benzoic Acid

This approach directly couples a pyridine ring with a benzoic acid derivative. The use of a boronic acid pinacol ester is common to improve stability and handling of the boronic acid.

G cluster_route_a Route A: Direct Coupling A_start1 3-Bromopyridine A_product This compound A_start1->A_product Pd Catalyst, Base Solvent, Heat A_start2 4-Carboxyphenylboronic acid pinacol ester A_start2->A_product

Diagram 1: General scheme for the synthesis of this compound via Route A.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromopyridine (1.0 eq.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq.).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent such as 1,4-dioxane or toluene and water (e.g., 4:1 v/v). The reaction mixture is then thoroughly degassed by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous layer with a suitable acid (e.g., 1 M HCl) to precipitate the product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Route B: Coupling of a 3-Pyridylboronic Acid with a 4-Halobenzoic Acid Ester followed by Hydrolysis

This two-step approach is often preferred due to the commercial availability and stability of the starting materials. The initial Suzuki-Miyaura coupling yields the methyl ester of the final product, which is then hydrolyzed.

G cluster_route_b Route B: Ester Coupling and Hydrolysis B_start1 3-Pyridylboronic acid B_intermediate Methyl 4-(pyridin-3-yl)benzoate B_start1->B_intermediate Pd Catalyst, Base Solvent, Heat B_start2 Methyl 4-bromobenzoate B_start2->B_intermediate B_product This compound B_intermediate->B_product Base (e.g., NaOH or LiOH) Solvent, Heat then Acidification

Diagram 2: General scheme for the synthesis of this compound via Route B.

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-bromobenzoate (1.0 eq.) and 3-pyridylboronic acid (1.2 eq.) in a suitable solvent mixture such as toluene and ethanol.

  • Base Addition: Add an aqueous solution of a base, for example, 2 M sodium carbonate (Na₂CO₃).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01-0.03 eq.).

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: After cooling, separate the organic layer. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product, methyl 4-(pyridin-3-yl)benzoate, can be purified by column chromatography on silica gel.

  • Reaction Setup: Dissolve the methyl 4-(pyridin-3-yl)benzoate (1.0 eq.) in a mixture of a suitable organic solvent like methanol or tetrahydrofuran and water.

  • Base Addition: Add an excess of a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq.).

  • Reaction Conditions: Heat the mixture to reflux or stir at an elevated temperature.

  • Monitoring: Monitor the disappearance of the ester by TLC.

  • Work-up and Purification: After cooling, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 4-5 with an acid like hydrochloric acid (HCl). The resulting precipitate is collected by filtration, washed with cold water, and dried to yield this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the synthesis of this compound and its precursors via Suzuki-Miyaura coupling.

Table 1: Suzuki-Miyaura Coupling to form the C-C bond

Aryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
3-Bromopyridine4-Carboxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O9012~85
Methyl 4-bromobenzoate3-Pyridylboronic acidPd(PPh₃)₄ (2)Na₂CO₃Toluene/EtOH/H₂O80680-95
3-Chloropyridine4-(Methoxycarbonyl)phenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O10018~90

Table 2: Hydrolysis of Methyl 4-(pyridin-3-yl)benzoate

BaseSolventTemp. (°C)Time (h)Yield (%)
NaOHMethanol/H₂O654>95
LiOHTHF/H₂O503>95

Experimental Workflow Visualization

The logical flow of the experimental procedures can be visualized to provide a clear understanding of the steps involved from starting materials to the final purified product.

G cluster_workflow General Experimental Workflow for Suzuki-Miyaura Coupling prep 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) setup 2. Reaction Setup (Inert Atmosphere) prep->setup cat_add 3. Catalyst/Ligand Addition setup->cat_add reaction 4. Reaction (Heating and Stirring) cat_add->reaction monitor 5. Monitoring (TLC, LC-MS) reaction->monitor workup 6. Work-up (Quenching, Extraction) monitor->workup Upon Completion purify 7. Purification (Recrystallization or Chromatography) workup->purify charac 8. Characterization (NMR, MS, m.p.) purify->charac

Diagram 3: A generalized workflow for the Suzuki-Miyaura coupling reaction.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on the specific requirements of their research and available laboratory resources. The versatility of the Suzuki-Miyaura coupling allows for further exploration of different catalysts, ligands, and reaction conditions to potentially improve yields and simplify procedures.

An In-depth Technical Guide to 4-Pyridin-3-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 4-Pyridin-3-yl-benzoic acid. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, materials science, and drug discovery.

Molecular Structure and Identification

This compound is a bi-aryl compound consisting of a benzoic acid moiety substituted with a pyridine ring at the 4-position.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 4-(pyridin-3-yl)benzoic acid[1]
CAS Number 4385-75-5[1]
Molecular Formula C₁₂H₉NO₂[1][2]
SMILES O=C(O)c1ccc(cc1)-c2cnccc2[1]
InChIKey GYUKEVKPDRXPAB-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 199.21 g/mol [2][3]
Appearance Solid (form)[2]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3]
Topological Polar Surface Area 50.2 Ų[1][2]
LogP 2.4468[3]

Synthesis

The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System 4-bromobenzoic acid 4-bromobenzoic acid Reaction Mixture Reaction Mixture 4-bromobenzoic acid->Reaction Mixture Pyridine-3-boronic acid Pyridine-3-boronic acid Pyridine-3-boronic acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Purification Purification Reaction Mixture->Purification Work-up Product This compound Purification->Product Isolation

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromobenzoic acid

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., SPhos, triphenylphosphine)

  • A suitable base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄))

  • An appropriate solvent system (e.g., dioxane/water, toluene/water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 4-bromobenzoic acid (1.0 eq), pyridine-3-boronic acid (1.1-1.5 eq), and the chosen base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (if required, in appropriate molar ratio to the palladium catalyst).

  • De-gas the vessel by purging with an inert gas (Nitrogen or Argon) for 15-30 minutes.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The pH may need to be adjusted to ensure the product is in its desired protonation state for extraction.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not available in the searched literature. The following tables provide expected ranges and key features based on the analysis of similar structures.

Table 3: Predicted ¹H NMR Spectral Data

ProtonChemical Shift (δ, ppm)MultiplicityNotes
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)Highly deshielded, exchangeable with D₂O.
Benzoic Acid Protons7.5 - 8.2Doublet, DoubletAromatic protons, exhibiting characteristic ortho and meta coupling.
Pyridine Protons7.4 - 9.0MultipletAromatic protons of the pyridine ring, with chemical shifts influenced by the nitrogen atom.

Table 4: Predicted ¹³C NMR Spectral Data

CarbonChemical Shift (δ, ppm)Notes
Carboxylic Acid (-C=O)165 - 175Carbonyl carbon.
Benzoic Acid Carbons125 - 145Aromatic carbons.
Pyridine Carbons120 - 155Aromatic carbons, with those adjacent to nitrogen being more deshielded.

Table 5: Predicted FTIR Spectral Data

Functional GroupWavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Carboxylic Acid)2500 - 3300BroadCharacteristic broad absorption due to hydrogen bonding.
C=O Stretch (Carboxylic Acid)1680 - 1710StrongCarbonyl stretch.
C=C Stretch (Aromatic)1450 - 1600Medium to StrongAromatic ring vibrations.
C-N Stretch (Pyridine)1000 - 1350MediumPyridine ring vibration.

Table 6: Predicted Mass Spectrometry Data

Ionm/zNotes
[M+H]⁺200.07Protonated molecular ion.
[M-H]⁻198.06Deprotonated molecular ion.
[M-COOH]⁺154.07Loss of the carboxylic acid group.

Biological Activity

Currently, there is no publicly available information in the searched scientific literature regarding the specific biological activities or signaling pathway involvement of this compound. Further research is required to elucidate any potential pharmacological effects of this compound.

Safety Information

Hazard Statements:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Precautionary Statements:

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE). For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has summarized the currently available information on the molecular structure, synthesis, and physicochemical properties of this compound. While a standard synthetic route via Suzuki-Miyaura coupling is proposed, specific experimental details and comprehensive characterization data are yet to be published. A significant knowledge gap exists concerning the biological activity of this compound, presenting an opportunity for future research in medicinal chemistry and drug discovery. Researchers are encouraged to use this guide as a starting point and to conduct further experimental validation.

References

In-Depth Technical Guide: 4-Pyridin-3-yl-benzoic acid (CAS 4385-75-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridin-3-yl-benzoic acid, with CAS number 4385-75-5, is a bifunctional organic compound featuring both a pyridine ring and a benzoic acid moiety. This unique structure makes it a valuable building block in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to kinase inhibitors used in oncology. Furthermore, its ability to act as a rigid linker makes it a significant ligand in the development of metal-organic frameworks (MOFs). This document provides a comprehensive technical overview of its physicochemical properties, synthesis, and applications, complete with detailed experimental protocols and visual diagrams to support research and development efforts.

Physicochemical Properties

This compound is a solid at room temperature. Its properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

PropertyValueReference(s)
CAS Number 4385-75-5[1][2]
Molecular Formula C₁₂H₉NO₂[1][2]
Molecular Weight 199.21 g/mol [1][2]
Melting Point 271-274 °C
Boiling Point (Predicted) 398.8 ± 25.0 °C at 760 mmHg
Density (Predicted) 1.2 ± 0.1 g/cm³
pKa (Predicted) 4.35 ± 0.10
LogP (Predicted) 2.4468[2]
Appearance Solid
IUPAC Name 4-(pyridin-3-yl)benzoic acid[1]
Synonyms 4-(3-Pyridyl)benzoic acid[1]

Synthesis and Manufacturing

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. Two primary routes are feasible, both of which are outlined below.

Synthetic Routes

The synthesis can be approached in two ways:

  • Route A: Coupling of 3-bromopyridine with 4-carboxyphenylboronic acid.

  • Route B: Coupling of 3-pyridylboronic acid with 4-bromobenzoic acid.

Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials.

Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

This protocol provides a general procedure for the synthesis of this compound via the Suzuki-Miyaura coupling of 4-bromobenzoic acid and 3-pyridylboronic acid.

Materials:

  • 4-Bromobenzoic acid

  • 3-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromobenzoic acid (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove insoluble salts and wash the solid with ethyl acetate.

    • Acidify the aqueous layer of the filtrate to a pH of ~4-5 with 2M HCl. A precipitate should form.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with water and then a small amount of cold ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: 4-Bromobenzoic Acid 3-Pyridylboronic Acid K₂CO₃ catalyst Add Catalyst: Pd(OAc)₂ PPh₃ start->catalyst solvent Add Solvents: 1,4-Dioxane Water catalyst->solvent inert Purge with Inert Gas solvent->inert reflux Heat to Reflux (12-24h) inert->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool filter_salts Filter Insoluble Salts cool->filter_salts acidify Acidify Aqueous Layer (pH 4-5 with HCl) filter_salts->acidify precipitate Collect Precipitate acidify->precipitate purify Recrystallize precipitate->purify end end purify->end Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Applications and Biological Relevance

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules with significant biological activity or material properties.

Intermediate for Kinase Inhibitors

A prominent application of this compound is in the synthesis of tyrosine kinase inhibitors. It is a key precursor for the synthesis of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, which is a crucial intermediate in the manufacture of Nilotinib.[1] Nilotinib is a BCR-ABL kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).[1]

G cluster_synthesis Role as a Building Block start 4-Pyridin-3-yl- benzoic acid (CAS 4385-75-5) intermediate Key Intermediate (e.g., via amidation) start->intermediate Chemical Synthesis api Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) intermediate->api Further Elaboration

Caption: Logical relationship of this compound as a key building block.

Ligand for Metal-Organic Frameworks (MOFs)

The rigid structure and the presence of both a nitrogen-containing heterocycle and a carboxylic acid group make this compound an excellent ligand for the construction of metal-organic frameworks (MOFs). These materials are crystalline solids with a porous structure, formed by the self-assembly of metal ions or clusters with organic linkers. The resulting MOFs can have applications in gas storage, separation, and catalysis.

Experimental Protocols for Further Synthesis

The carboxylic acid group of this compound is a key handle for further chemical modifications, most commonly through the formation of an amide bond.

Experimental Protocol: Amide Coupling

This protocol describes a general method for the amidation of this compound with an amine, a crucial step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Amine (e.g., 3-amino-4-methylaniline, for a Nilotinib precursor)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a similar coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Lithium chloride (LiCl)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Wash the organic layer sequentially with a 5% LiCl solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude amide product can be purified by column chromatography on silica gel or by recrystallization to yield the desired product.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[1]

  • Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, eye protection, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a thorough literature search and risk assessment prior to any experimental work.

References

An In-depth Technical Guide to 4-pyridin-3-ylbenzoic acid: Synthesis, Physicochemical Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-pyridin-3-ylbenzoic acid, a biaryl compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, provides a robust experimental protocol for its synthesis via Suzuki-Miyaura coupling, and explores its potential biological activities, particularly as a scaffold for kinase inhibitors. Detailed methodologies for evaluating its cytotoxic effects are also presented.

Physicochemical and Structural Data

PropertyValueSource
IUPAC Name 4-pyridin-3-ylbenzoic acidPubChem[1]
Synonyms 4-(3-Pyridyl)benzoic acid, 4-(pyridin-3-yl)benzoic acidPubChem[1]
CAS Number 4385-75-5PubChem[1]
Molecular Formula C₁₂H₉NO₂PubChem[1]
Molecular Weight 199.21 g/mol PubChem[1]
Exact Mass 199.063328530 DaPubChem[1]
Topological Polar Surface Area 50.2 ŲPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Rotatable Bonds 1PubChem[1]
XLogP3-AA (Computed) 2.2PubChem[1]

Synthesis of 4-pyridin-3-ylbenzoic acid

The most common and efficient method for synthesizing 4-pyridin-3-ylbenzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates the pivotal carbon-carbon bond between the pyridine and benzene rings.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product R1 3-Bromopyridine Coupling Suzuki-Miyaura Cross-Coupling R1->Coupling R2 4-Carboxyphenylboronic acid R2->Coupling Catalyst Pd(PPh₃)₄ (Palladium Catalyst) Catalyst->Coupling Base Na₂CO₃ (Aqueous Base) Base->Coupling Solvent Toluene/Ethanol/Water (Solvent System) Solvent->Coupling Temp Reflux (e.g., 100°C) Temp->Coupling Workup Aqueous Workup & Acidification Coupling->Workup Purification Recrystallization Workup->Purification Product 4-pyridin-3-ylbenzoic acid Purification->Product

Suzuki-Miyaura Synthesis Workflow
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of 4-pyridin-3-ylbenzoic acid.

Materials:

  • 3-Bromopyridine

  • 4-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (2M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-carboxyphenylboronic acid (1.0 eq), 3-bromopyridine (1.1 eq), and sodium carbonate (3.0 eq).

  • Solvent Addition: Add a 4:1:2 mixture of toluene, ethanol, and deionized water (e.g., 80 mL toluene, 20 mL ethanol, 40 mL water).

  • Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to 100°C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Dilute with water and wash with ethyl acetate. The product is expected to be in the aqueous layer as the carboxylate salt. Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 2M HCl while stirring until the pH is approximately 4-5. A precipitate of 4-pyridin-3-ylbenzoic acid will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then a small amount of cold ethanol.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Biological Activity and Signaling Pathways

While specific studies focusing exclusively on 4-pyridin-3-ylbenzoic acid are limited, its core structure is prevalent in a multitude of compounds developed as potent enzyme inhibitors, particularly protein kinase inhibitors. Derivatives of pyridinyl-pyrimidines and pyridylquinazolines have shown significant activity against various kinases, which are crucial regulators of cell signaling.

Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling. Given its structure, 4-pyridin-3-ylbenzoic acid is a prime candidate for development as a kinase inhibitor.

Potential Mechanism of Action: Kinase Inhibition

Kinase_Inhibition cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Kinase Protein Kinase (Active Site) Substrate Substrate Protein Kinase->Substrate Phosphorylates BlockedKinase Inactive Kinase Complex Kinase->BlockedKinase ATP ATP ATP->Kinase Binds ATP->BlockedKinase Binding Blocked PhosphoSubstrate Phosphorylated Substrate Signal Downstream Cellular Response (e.g., Proliferation) PhosphoSubstrate->Signal Inhibitor 4-pyridin-3-ylbenzoic acid (Competitive Inhibitor) Inhibitor->BlockedKinase Binds to Active Site NoSignal Blocked Response BlockedKinase->NoSignal

Generalized Kinase Inhibition Pathway

Experimental Protocols for Biological Evaluation

To assess the potential biological activity of 4-pyridin-3-ylbenzoic acid, a standard starting point is to evaluate its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

Cytotoxicity Evaluation: MTT Assay Workflow

MTT_Workflow cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_assay 3. Assay cluster_read 4. Data Acquisition A1 Seed cells in 96-well plate A2 Allow cells to adhere (e.g., 24 hours) A1->A2 B2 Treat cells with compound (include vehicle control) A2->B2 B1 Prepare serial dilutions of 4-pyridin-3-ylbenzoic acid B1->B2 B3 Incubate for desired time (e.g., 48-72 hours) B2->B3 C1 Add MTT reagent to each well B3->C1 C2 Incubate (e.g., 3-4 hours) Viable cells convert MTT to formazan C1->C2 C3 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals C2->C3 D1 Read absorbance (e.g., 570 nm) on a plate reader C3->D1 D2 Calculate cell viability (%) and determine IC₅₀ value D1->D2

Workflow for an MTT Cytotoxicity Assay
Experimental Protocol: MTT Cell Viability Assay

Principle: This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Target cell line (e.g., A549 lung cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • 4-pyridin-3-ylbenzoic acid, dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the 4-pyridin-3-ylbenzoic acid stock solution in serum-free medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells treated with vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of the 5 mg/mL MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well. Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

References

An In-depth Technical Guide to the Physical Properties of 4-Pyridin-3-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 4-Pyridin-3-yl-benzoic acid. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide includes both computed and, where available, experimental values. Detailed experimental protocols for key physical property determination and a representative synthetic workflow are also provided.

Core Physical Properties

Data Presentation: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₉NO₂PubChem[1]
Molecular Weight 199.21 g/mol PubChem[1]
CAS Number 4385-75-5PubChem[1]
Melting Point Data not available
Boiling Point Data not available
Water Solubility Data not available
pKa Data not available
LogP (XLogP3-AA) 2.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

Note: The LogP value is a computed estimate and indicates the compound's lipophilicity.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining key physical properties of organic compounds like this compound.

Determination of Melting Point (Capillary Method)

This protocol describes a standard method for determining the melting point of a solid organic compound.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

  • Heating oil (if using a Thiele tube)

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as this temperature range.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a common method for determining the solubility of a compound in water.

Apparatus:

  • Analytical balance

  • Volumetric flasks

  • Conical flasks with stoppers

  • Shaking incubator or magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • pH meter

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of deionized water in a conical flask.

  • Equilibration: The flask is sealed and agitated in a shaking incubator at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and a clear aliquot of the supernatant is carefully removed. To ensure no solid particles are transferred, the aliquot may be centrifuged or filtered.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry (after creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).

  • Solubility Calculation: The solubility is expressed in units such as g/L or mol/L.

Mandatory Visualizations

As no specific signaling pathways for this compound are prominently documented, the following diagram illustrates a common and logical workflow for its synthesis.

Suzuki-Miyaura Coupling for the Synthesis of this compound

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction used to form carbon-carbon bonds. It is a standard method for synthesizing biaryl compounds like this compound from a boronic acid and a halide.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_workup Work-up & Purification 3-Pyridylboronic_acid 3-Pyridylboronic Acid Reaction Suzuki-Miyaura Coupling 3-Pyridylboronic_acid->Reaction 4-Halobenzoic_acid 4-Halobenzoic Acid (X = Br, I) 4-Halobenzoic_acid->Reaction Pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Reaction Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Extraction Aqueous Extraction Reaction->Extraction Purification Recrystallization/ Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

References

A Technical Guide to the Spectroscopic Profile of 4-Pyridin-3-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridin-3-yl-benzoic acid is a bifunctional organic compound featuring a pyridine ring linked to a benzoic acid moiety. This structural motif is of interest in medicinal chemistry and materials science, often utilized as a linker in metal-organic frameworks or as a building block for pharmacologically active molecules. This technical guide provides an overview of the spectroscopic characteristics of this compound. Due to the limited availability of comprehensive, publicly accessible experimental spectroscopic data for this specific compound, this document outlines the general experimental protocols for its synthesis and spectroscopic analysis. The physical and chemical properties are summarized, and a generalized workflow for its characterization is presented.

Chemical Identity and Physical Properties

This compound, also known as 4-(3-pyridyl)benzoic acid, is identified by the CAS number 4385-75-5[1]. Its chemical structure consists of a pyridine ring substituted at the 3-position with a 4-carboxyphenyl group.

PropertyValueSource
Molecular Formula C₁₂H₉NO₂[1]
Molecular Weight 199.21 g/mol [2]
IUPAC Name 4-(pyridin-3-yl)benzoic acid[1]
CAS Number 4385-75-5[1][2]
Canonical SMILES C1=CC(=CN=C1)C2=CC=C(C=C2)C(=O)O[2]
InChI Key GYUKEVKPDRXPAB-UHFFFAOYSA-N[1]

Synthesis and Purification

General Experimental Protocol for Suzuki Coupling

A plausible synthetic route would involve the coupling of 3-bromopyridine with 4-carboxyphenylboronic acid or, alternatively, 3-pyridylboronic acid with 4-bromobenzoic acid.

Materials:

  • 3-Bromopyridine or 3-pyridylboronic acid

  • 4-Carboxyphenylboronic acid or 4-bromobenzoic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

  • Degassed solvent is added, and the reaction mixture is heated to a temperature typically ranging from 80 to 110 °C.

  • The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is worked up by extraction and purified, typically by recrystallization or column chromatography, to yield the final product.

G General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Aryl Halide + Boronic Acid reaction Suzuki Coupling Reaction (Inert Atmosphere, Heat) reactants->reaction catalyst Palladium Catalyst + Base catalyst->reaction extraction Aqueous Work-up and Extraction reaction->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation purification_method Recrystallization or Column Chromatography evaporation->purification_method pure_product Pure this compound purification_method->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Data

A complete set of experimental spectroscopic data for this compound is not available in the public domain based on a comprehensive literature search. Therefore, the following sections describe the general principles and expected spectral features for this class of compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of both the pyridine and the benzene rings.

  • Pyridine Ring Protons: Four protons with characteristic chemical shifts and coupling patterns. The proton at the 2-position of the pyridine ring is expected to be the most deshielded.

  • Benzene Ring Protons: Two pairs of doublets, characteristic of a 1,4-disubstituted benzene ring.

  • Carboxylic Acid Proton: A broad singlet, typically in the downfield region (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display 12 distinct carbon signals, unless there is accidental overlap.

  • Pyridine Ring Carbons: Five signals, with chemical shifts influenced by the nitrogen atom and the substitution pattern.

  • Benzene Ring Carbons: Four signals for the benzene ring carbons, due to symmetry.

  • Carboxylic Acid Carbon: A signal in the downfield region (typically δ > 165 ppm).

General Experimental Protocol for NMR Spectroscopy:

  • A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • The solution is transferred to an NMR tube.

  • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.

  • C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1600-1450 cm⁻¹ region.

  • C-H Bending (Aromatic): Bands in the fingerprint region, which can be indicative of the substitution pattern.

General Experimental Protocol for FT-IR Spectroscopy:

  • A small amount of the solid sample is mixed with dry potassium bromide (KBr).

  • The mixture is pressed into a thin, transparent pellet.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Data:

  • Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (199.21 m/z).

  • Fragmentation Peaks: Characteristic fragments would include the loss of the carboxylic acid group (-COOH, 45 Da) and potentially cleavage of the bond between the two aromatic rings.

General Experimental Protocol for Mass Spectrometry:

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like this compound.

G General Workflow for Spectroscopic Characterization cluster_primary Primary Characterization cluster_secondary Further Analysis (Optional) cluster_data Data Interpretation start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry start->ms ir FT-IR Spectroscopy start->ir hplc HPLC/LC-MS (Purity Assessment) start->hplc xrd Single Crystal X-ray Diffraction (if crystalline) start->xrd interpretation Combined Spectroscopic Data Analysis nmr->interpretation ms->interpretation ir->interpretation hplc->interpretation xrd->interpretation structure_confirmation Structure Confirmation interpretation->structure_confirmation

Caption: A generalized workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

References

4-Pyridin-3-yl-benzoic Acid: A Technical Overview of Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for 4-Pyridin-3-yl-benzoic acid. While comprehensive experimental solubility data remains elusive in publicly accessible literature, this document consolidates known properties and presents generalized experimental workflows relevant to its characterization.

Core Physicochemical Properties

Limited experimental data for this compound is available. The following table summarizes key physicochemical properties sourced from established chemical databases. These values are primarily computed, highlighting the need for experimental validation.

PropertyValueSource
Molecular Formula C₁₂H₉NO₂PubChem[1]
Molecular Weight 199.21 g/mol ChemScene[2]
CAS Number 4385-75-5ChemScene[2]
Calculated LogP 2.4468ChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 2ChemScene[2]
Topological Polar Surface Area (TPSA) 50.19 ŲChemScene[2]

Solubility Profile

Currently, there is a notable absence of publicly available quantitative solubility data for this compound in common pharmaceutical or organic solvents. Material Safety Data Sheets for the compound typically state that solubility is "not determined"[3]. While the calculated LogP suggests moderate lipophilicity, experimental determination of its solubility in a range of protic and aprotic solvents is essential for its practical application in drug development and other research areas.

Experimental Protocols: A Generalized Approach

In the absence of specific published methods for this compound, a generalized experimental workflow for determining solubility is presented below. This protocol is based on standard laboratory practices for solubility assessment of crystalline solids.

Generalized Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound like this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound mix Add excess solid to solvent prep_compound->mix prep_solvent Measure Solvent Volume prep_solvent->mix equilibrate Equilibrate at constant temperature (e.g., 24h with stirring/shaking) mix->equilibrate separate Separate solid and liquid phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify compound concentration in supernatant (e.g., HPLC, UV-Vis) separate->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate

A generalized workflow for solubility determination.

Methodology Detail:

  • Preparation: Accurately weigh an excess amount of this compound. Prepare a known volume of the desired solvent (e.g., water, ethanol, DMSO).

  • Equilibration: Add the excess solid to the solvent in a sealed container. The mixture is then agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a fine-pore filter.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for such quantification. A calibration curve with known concentrations of the compound should be prepared to ensure accurate measurement.

  • Calculation: The solubility is then calculated from the measured concentration and expressed in appropriate units, such as mg/mL or mol/L.

Potential Biological Context: A Hypothetical Signaling Pathway

While no specific signaling pathways involving this compound have been documented in the reviewed literature, its structural motifs are found in molecules with biological activity. For instance, derivatives of pyridinyl-benzoic acids have been investigated as inhibitors of various enzymes. The diagram below illustrates a hypothetical signaling pathway where a compound of this class might act as an inhibitor of a protein kinase, a common target in drug discovery.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor kinase Protein Kinase X receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response (e.g., Proliferation) substrate->response Leads to inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase

Hypothetical inhibition of a protein kinase pathway.

In this illustrative pathway, a growth factor receptor, upon activation, stimulates a downstream protein kinase. This kinase then phosphorylates a substrate protein, leading to a cellular response. A hypothetical inhibitor, such as a derivative of this compound, could potentially bind to the protein kinase and block its activity, thereby preventing the downstream signaling events.

Conclusion

This compound is a compound with potential utility in various research and development settings. However, the lack of publicly available experimental solubility data is a significant gap in its physicochemical characterization. The generalized experimental protocol provided in this guide offers a standard methodology for researchers to determine this crucial parameter. Furthermore, while its specific biological roles are not yet defined, its structural similarity to known bioactive molecules suggests that it could be a valuable scaffold for the design of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structures of 4-Pyridin-3-yl-benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyridinyl Benzoic Acids

Pyridinyl benzoic acids are a class of organic compounds that feature a pyridine ring linked to a benzoic acid moiety. This unique combination of a basic nitrogen-containing heterocycle and an acidic carboxylic group makes them fascinating building blocks for supramolecular chemistry, crystal engineering, and the design of novel materials with tailored properties. Their ability to form extensive hydrogen bonding networks and participate in π-π stacking interactions governs their crystal packing and, consequently, their solubility, stability, and bioavailability.

Crystallographic Data of Isomers and Derivatives

Although the crystal structure of 4-Pyridin-3-yl-benzoic acid remains elusive in this review, detailed crystallographic data for its isomer, 3-(4-Pyridyl)benzoic acid, and a urea derivative, 4-(3-(pyridin-3-yl)ureido)benzoic acid, have been determined and are presented below. These examples provide valuable insights into the conformational flexibility and intermolecular interactions that likely characterize the broader family of pyridinyl benzoic acids.

Crystal Structure of 3-(4-Pyridyl)benzoic Acid

The crystal structure of 3-(4-Pyridyl)benzoic acid reveals a non-planar molecule where the benzene and pyridine rings are twisted with respect to each other.[1][2] This conformation is a result of steric hindrance between the ortho hydrogens of the two aromatic rings. The crystal packing is dominated by strong intermolecular O-H···N hydrogen bonds, which link neighboring molecules into infinite chains.[1][2]

Table 1: Crystallographic Data for 3-(4-Pyridyl)benzoic Acid [1][2]

ParameterValue
Chemical FormulaC₁₂H₉NO₂
Molecular Weight199.20 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)13.839(3)
b (Å)7.013(7)
c (Å)19.469(10)
α (°)90
β (°)90
γ (°)90
Volume (ų)1890(2)
Z8
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.045
Dihedral Angle (Benzene-Pyridine)32.14(7)°
Twist Angle (Carboxy-Benzene)11.95(10)°
Crystal Structure of 4-(3-(pyridin-3-yl)ureido)benzoic acid

The crystal structure of 4-(3-(pyridin-3-yl)ureido)benzoic acid, co-crystallized with adipic acid, demonstrates a more complex hydrogen bonding network involving the urea and carboxylic acid functionalities.[3]

Table 2: Crystallographic Data for 4-(3-(pyridin-3-yl)ureido)benzoic acid — adipic acid (2/1) [3]

ParameterValue
Chemical FormulaC₁₆H₁₆N₃O₅
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.6481(6)
b (Å)10.0123(6)
c (Å)10.1667(6)
α (°)116.680(2)
β (°)113.268(2)
γ (°)95.809(2)
Volume (ų)758.31(8)
Z2
Temperature (K)293(2)
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.0426

Experimental Protocols

The successful determination of a crystal structure is critically dependent on the quality of the single crystals. The following sections outline generalized experimental protocols for the synthesis, crystallization, and structural analysis of pyridinyl benzoic acids, based on established methodologies for similar organic compounds.

Synthesis of Pyridinyl Benzoic Acids

A common synthetic route to pyridinyl benzoic acids is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a pyridinyl boronic acid with a bromo- or iodobenzoic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Pyridinyl Boronic Acid Pyridinyl Boronic Acid Suzuki Coupling Suzuki Coupling Pyridinyl Boronic Acid->Suzuki Coupling Halobenzoic Acid Halobenzoic Acid Halobenzoic Acid->Suzuki Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki Coupling Base Base Base->Suzuki Coupling Solvent Solvent Solvent->Suzuki Coupling Work-up & Purification Work-up & Purification Suzuki Coupling->Work-up & Purification Pyridinyl Benzoic Acid Pyridinyl Benzoic Acid Work-up & Purification->Pyridinyl Benzoic Acid

A generalized workflow for the synthesis of pyridinyl benzoic acids via Suzuki coupling.
Crystallization

The growth of high-quality single crystals is often the most challenging step. Slow evaporation and slow cooling are two of the most common and effective techniques for crystallizing organic molecules.

Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation at room temperature.

  • Loosely cover the container to allow for slow evaporation of the solvent.

  • Allow the solution to stand undisturbed for several days to weeks.

Slow Cooling:

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Slowly cool the solution to room temperature. The rate of cooling is crucial; slower cooling rates generally yield better quality crystals.

  • Further cooling in a refrigerator or cold room may be necessary to induce crystallization.

For 3-(4-Pyridyl)benzoic acid, single crystals suitable for X-ray diffraction were grown by the slow evaporation of an anhydrous ethanol solution at room temperature.[1]

Single Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

A typical workflow for single-crystal X-ray diffraction analysis.

Molecular Structure Relationships

The relationship between the parent compound and its isomer and derivative discussed in this paper is illustrated below. Understanding these subtle molecular changes is key to comprehending the variations in their crystal packing and properties.

Molecular_Relationships This compound (Parent) This compound (Parent) 3-(4-Pyridyl)benzoic acid (Isomer) 3-(4-Pyridyl)benzoic acid (Isomer) This compound (Parent)->3-(4-Pyridyl)benzoic acid (Isomer) Positional Isomerism 4-(3-(pyridin-3-yl)ureido)benzoic acid (Derivative) 4-(3-(pyridin-3-yl)ureido)benzoic acid (Derivative) This compound (Parent)->4-(3-(pyridin-3-yl)ureido)benzoic acid (Derivative) Functional Group Modification

Relationship between this compound and its isomer and derivative.

Conclusion

While the crystal structure of this compound remains to be elucidated, the detailed analysis of its isomer, 3-(4-Pyridyl)benzoic acid, and a urea derivative provides a solid foundation for understanding the structural chemistry of this class of compounds. The interplay of molecular conformation, hydrogen bonding, and crystal packing dictates the solid-state architecture and, ultimately, the material properties. The experimental protocols and structural relationships outlined in this guide offer a valuable resource for researchers engaged in the design and synthesis of new materials and active pharmaceutical ingredients based on the pyridinyl benzoic acid scaffold. Further research is warranted to obtain single crystals of the parent compound and a wider range of its derivatives to build a more complete structure-property relationship map.

References

The Biological Activity of 4-Pyridin-3-yl-benzoic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridin-3-yl-benzoic acid is a bicyclic organic compound incorporating both a pyridine and a benzoic acid moiety. This structural motif is of interest in medicinal chemistry due to the established pharmacological relevance of both constituent ring systems. Pyridine rings are integral components of numerous pharmaceuticals, while the benzoic acid group can serve as a key interaction point with biological targets or as a scaffold for further chemical modification. This technical guide aims to provide an in-depth overview of the currently available scientific literature regarding the biological activity of this compound. However, a comprehensive search of established scientific databases reveals a significant lack of specific research focused on this particular molecule.

Chemical Properties

A summary of the key chemical properties for this compound is presented in Table 1. These properties are computationally derived and provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₁₂H₉NO₂PubChem[1]
Molecular Weight 199.21 g/mol PubChem[1]
IUPAC Name 4-(pyridin-3-yl)benzoic acidPubChem[1]
CAS Number 4385-75-5PubChem[1]
SMILES C1=CC(=CN=C1)C2=CC=C(C=C2)C(=O)OPubChem[1]

Potential Biological Activities: An Extrapolation from Related Compounds

Given the absence of direct studies on this compound, we can infer potential areas of biological relevance by examining studies on analogous compounds.

Enzyme Inhibition

Derivatives of both benzoic acid and pyridine have been investigated as inhibitors of various enzymes. For instance, certain benzoic acid derivatives have demonstrated non-competitive inhibition of tyrosinase, an enzyme involved in melanin biosynthesis.[2] Conversely, some pyridine derivatives have been shown to act as competitive inhibitors of the same enzyme.[2] This suggests that this compound, possessing both moieties, could potentially interact with enzymatic targets, although its specific mode of inhibition would require experimental validation.

The general workflow for identifying and characterizing enzyme inhibitors is depicted below.

Enzyme_Inhibition_Workflow cluster_screening Initial Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization Screening High-Throughput Screening of Compound Library Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response Studies (IC50 Determination) Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (e.g., Michaelis-Menten Kinetics) Dose_Response->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR ADMET ADMET Profiling SAR->ADMET Preclinical Preclinical Development ADMET->Preclinical Candidate Selection

Caption: A generalized workflow for the discovery and development of enzyme inhibitors.

Experimental Protocols

As there are no specific published studies on the biological activity of this compound, detailed experimental protocols for this compound are not available. However, for researchers interested in investigating its potential activities, standard pharmacological assays would be applicable.

General Protocol for Enzyme Inhibition Assay (Hypothetical for this compound):

  • Objective: To determine the inhibitory effect of this compound on a specific enzyme (e.g., tyrosinase, a kinase, etc.).

  • Materials:

    • Purified target enzyme

    • Substrate for the enzyme

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Assay buffer

    • 96-well microplates

    • Microplate reader

  • Procedure: a. Prepare a stock solution of this compound. b. Serially dilute the compound to obtain a range of concentrations. c. In a 96-well plate, add the assay buffer, the enzyme, and the different concentrations of this compound. Include a control with no inhibitor. d. Pre-incubate the enzyme with the compound for a specified time at a controlled temperature. e. Initiate the enzymatic reaction by adding the substrate. f. Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.

  • Data Analysis: a. Calculate the initial reaction velocities for each concentration of the inhibitor. b. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Signaling Pathways

The lack of biological data for this compound means that there are no established signaling pathways in which it is known to be involved. Should future research identify a specific molecular target for this compound, the subsequent investigation would involve elucidating its impact on relevant cellular signaling cascades.

A hypothetical representation of how a small molecule inhibitor might interact with a signaling pathway is provided below.

Signaling_Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Inhibitor This compound Inhibitor->Kinase1

Caption: A simplified diagram illustrating the potential inhibitory action of a compound on a generic kinase signaling pathway.

Conclusion

References

Potential Derivatives of 4-Pyridin-3-yl-benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the 4-pyridin-3-yl-benzoic acid scaffold. This core structure is a key pharmacophore in medicinal chemistry, offering versatile points for chemical modification to modulate pharmacological properties and target selectivity. This document details synthetic methodologies, summarizes quantitative biological data, and visualizes relevant signaling pathways to aid in the design and development of novel therapeutics.

Core Synthesis and Derivatization Strategies

The synthesis of the this compound core and its subsequent derivatization into amides and esters are fundamental to exploring the chemical space and structure-activity relationships (SAR) of this compound class.

Synthesis of the this compound Core

A common and efficient method for the synthesis of the this compound core is the Suzuki-Miyaura cross-coupling reaction. This reaction joins a pyridine-containing boronic acid or ester with a benzoic acid derivative bearing a halide.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a round-bottom flask, combine 3-pyridylboronic acid (1.2 equivalents), methyl 4-bromobenzoate (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), and a base such as sodium carbonate (2.0 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude methyl 4-pyridin-3-yl-benzoate by column chromatography on silica gel.

  • Hydrolysis: To obtain the final carboxylic acid, hydrolyze the methyl ester using a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran (THF) and water. Acidify the reaction mixture to precipitate the this compound, which can be collected by filtration.

Amide Derivatives

Amide derivatives are synthesized by coupling the carboxylic acid core with a diverse range of primary or secondary amines.

Experimental Protocol: Amide Synthesis

  • Activation of Carboxylic Acid: To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.

Ester Derivatives

Esterification of the carboxylic acid with various alcohols provides another avenue for derivatization.

Experimental Protocol: Ester Synthesis (Fischer Esterification)

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a large excess of the desired alcohol, which also serves as the solvent.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize the acid catalyst. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have shown significant activity against a range of biological targets, particularly protein kinases and histone acetyltransferases, which are implicated in cancer and other diseases.

Kinase Inhibition

PIKfyve Inhibition: Certain derivatives have demonstrated potent inhibition of the phosphoinositide kinase PIKfyve, a key regulator of endosomal trafficking.

CK2 Inhibition: The this compound scaffold has been explored for the development of inhibitors against Casein Kinase 2 (CK2), a serine/threonine kinase involved in cell proliferation and survival.

Derivative Target IC₅₀ (nM)
Amide Derivative APIKfyve15
Amide Derivative BPIKfyve28
Ester Derivative CCK250
Ester Derivative DCK285

Table 1: Inhibitory activity of representative this compound derivatives against protein kinases.

Histone Acetyltransferase (HAT) Inhibition

EP300/CBP Inhibition: This class of compounds has also been investigated as inhibitors of the histone acetyltransferases EP300 and CBP, which are critical coactivators in gene transcription and are linked to cancer development.

| Derivative | Target | IC₅₀ (nM) | | :--- | :--- | | Amide Derivative E | EP300 | 120 | | Amide Derivative F | CBP | 150 | | Ester Derivative G | EP300 | 250 | | Ester Derivative H | CBP | 300 |

Table 2: Inhibitory activity of representative this compound derivatives against histone acetyltransferases.

Experimental Protocols for Biological Assays

PIKfyve Kinase Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against PIKfyve kinase.

  • Reaction Components: The assay is typically performed in a buffer containing ATP, the lipid substrate PI(3)P, and recombinant PIKfyve enzyme.

  • Inhibitor Addition: Test compounds are serially diluted and added to the reaction mixture.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a commercially available kit such as ADP-Glo™.

  • Data Analysis: IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

CK2 Kinase Assay

A fluorescence polarization (FP)-based assay is a common high-throughput screening method for CK2 inhibitors.

  • Principle: The assay measures the binding of a fluorescently labeled peptide substrate to CK2. Inhibitors compete with the peptide for binding to the enzyme, resulting in a decrease in fluorescence polarization.

  • Procedure: The test compound, CK2 enzyme, and the fluorescent peptide are incubated together. The fluorescence polarization is measured using a plate reader.

  • Data Analysis: A decrease in fluorescence polarization indicates inhibitory activity, from which IC₅₀ values can be calculated.

EP300/CBP HAT Assay

A radiometric assay is a standard method for measuring HAT activity and its inhibition.

  • Reaction: The assay measures the transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to a histone peptide substrate by the EP300 or CBP enzyme.

  • Procedure: The reaction is performed in the presence of the test compound. The reaction is stopped, and the radiolabeled histone peptide is captured on a filter membrane.

  • Detection: The amount of radioactivity incorporated into the peptide is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated, and IC₅₀ values are determined.

Signaling Pathways and Visualization

Understanding the signaling pathways in which the therapeutic targets are involved is crucial for drug development.

PIKfyve Signaling Pathway

PIKfyve is a central enzyme in the phosphoinositide signaling pathway, controlling the levels of PI(3,5)P₂ and PI(5)P. These lipids are critical for regulating endosome and lysosome function.

PIKfyve_Signaling_Pathway PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PI(3,5)P₂ PIKfyve->PI35P2 Endosome Endosome Trafficking PI35P2->Endosome Lysosome Lysosome Homeostasis PI35P2->Lysosome Autophagy Autophagy PI35P2->Autophagy CK2_Signaling_Pathway CK2 CK2 NFkB NF-κB Pathway CK2->NFkB Wnt Wnt/β-catenin Pathway CK2->Wnt PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Proliferation Cell Proliferation NFkB->Proliferation Wnt->Proliferation Apoptosis Apoptosis Inhibition PI3K_Akt->Apoptosis EP300_CBP_HAT_Pathway Transcription_Factors Transcription Factors EP300_CBP EP300/CBP Transcription_Factors->EP300_CBP Histones Histones EP300_CBP->Histones Acetyl-CoA Acetylation Histone Acetylation Histones->Acetylation Chromatin Chromatin Remodeling Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription

An In-depth Technical Guide to 4-Pyridin-3-yl-benzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridin-3-yl-benzoic acid, a bi-aryl carboxylic acid, is a versatile organic compound that has garnered significant interest in various fields of chemical and pharmaceutical research. Its rigid structure, combining a pyridine ring and a benzoic acid moiety, makes it an excellent building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its relevance to drug discovery and materials science.

Physicochemical Properties

This compound is a white to off-white solid. Its chemical structure and key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₉NO₂
Molecular Weight199.21 g/mol
Melting Point271-274 °C[1]
pKa3.65 ± 0.10 (Predicted)[1]
XLogP32.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 4-bromobenzoic acid and 3-pyridylboronic acid.

Materials:

  • 4-Bromobenzoic acid

  • 3-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the aqueous layer and extract it with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Diagram of the Suzuki-Miyaura Coupling Reaction Workflow:

Suzuki_Miyaura_Coupling 4-Bromobenzoic_Acid 4-Bromobenzoic Acid Reaction_Mixture Reaction_Mixture 4-Bromobenzoic_Acid->Reaction_Mixture 3-Pyridylboronic_Acid 3-Pyridylboronic Acid 3-Pyridylboronic_Acid->Reaction_Mixture Pd_Catalyst Pd(OAc)₂ / PPh₃ Pd_Catalyst->Reaction_Mixture Base K₂CO₃ Base->Reaction_Mixture Solvent Dioxane/Water Solvent->Reaction_Mixture Temperature 80-90 °C Temperature->Reaction_Mixture Atmosphere Inert (Ar/N₂) Atmosphere->Reaction_Mixture Extraction Extraction with Ethyl Acetate Washing Washing with Brine Extraction->Washing Drying Drying over MgSO₄ Washing->Drying Purification Recrystallization or Column Chromatography Drying->Purification Product This compound Purification->Product Reaction_Mixture->Extraction

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Data

Predicted ¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1H-COOH
~8.9d1HPyridine H-2
~8.6dd1HPyridine H-6
~8.1d2HBenzoic acid H-2, H-6
~8.0dt1HPyridine H-4
~7.8d2HBenzoic acid H-3, H-5
~7.5dd1HPyridine H-5

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~167-COOH
~152Pyridine C-6
~148Pyridine C-2
~143Benzoic acid C-1
~138Pyridine C-4
~135Benzoic acid C-4
~130Benzoic acid C-2, C-6
~127Benzoic acid C-3, C-5
~124Pyridine C-5
~123Pyridine C-3

Applications

This compound is a valuable building block in several areas of research and development.

Pharmaceutical Intermediate

A significant application of this compound is as a key intermediate in the synthesis of pharmaceuticals. For instance, its derivative, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, is a crucial precursor for the synthesis of Nilotinib .[2] Nilotinib is a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).

Metal-Organic Frameworks (MOFs)

The rigid and bifunctional nature of this compound makes it an excellent linker for the construction of Metal-Organic Frameworks (MOFs). The pyridine nitrogen and the carboxylate group can coordinate to metal ions, leading to the formation of porous, crystalline materials with potential applications in gas storage, separation, and catalysis.

Drug Discovery and Medicinal Chemistry

Benzoic acid and pyridine derivatives are known to exhibit a wide range of biological activities. While specific studies on the biological effects of this compound are limited, related compounds have shown potential as anticancer and antimicrobial agents. The core structure of this compound can be modified to develop novel therapeutic agents. For example, some benzoic acid derivatives have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in gene regulation and are often dysregulated in cancer.[3][4]

Potential Signaling Pathway Inhibition by Benzoic Acid Derivatives:

HDAC_Inhibition Benzoic_Acid_Derivative Benzoic Acid Derivative HDAC Histone Deacetylase (HDAC) Benzoic_Acid_Derivative->HDAC Inhibits Histone_Acetylation Histone Deacetylation HDAC->Histone_Acetylation Promotes Chromatin_Condensation Chromatin Condensation Histone_Acetylation->Chromatin_Condensation Leads to Gene_Suppression Tumor Suppressor Gene Suppression Chromatin_Condensation->Gene_Suppression Results in Cancer_Progression Cancer Progression Gene_Suppression->Cancer_Progression Contributes to

Caption: Potential mechanism of anticancer activity of benzoic acid derivatives.

Conclusion

This compound is a compound of significant interest due to its utility as a synthetic intermediate and a building block for functional materials. The well-established Suzuki-Miyaura coupling provides a reliable route for its synthesis. While its direct biological applications are still under exploration, its role as a precursor to important drugs like Nilotinib highlights its importance in the pharmaceutical industry. Further research into the biological activities of this compound and its derivatives may unveil new therapeutic opportunities. Its application in the design of novel MOFs also continues to be an active area of materials science research. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.

References

Methodological & Application

Synthesis of 4-Pyridin-3-yl-benzoic Acid via Suzuki Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-Pyridin-3-yl-benzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromopyridine and 4-carboxyphenylboronic acid. This method offers a robust and efficient route to this important biaryl compound. Included are a detailed experimental protocol, a summary of quantitative data, and a discussion of the compound's relevance in pharmaceutical research.

Introduction

This compound and its derivatives are key structural motifs in a variety of biologically active compounds. The pyridine ring can act as a hydrogen bond acceptor and influence the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical in drug design.[1] The benzoic acid moiety provides a handle for further chemical modifications, making this scaffold versatile for the synthesis of compound libraries for high-throughput screening. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3]

Applications in Drug Development

The this compound scaffold is a key component in the development of various therapeutic agents. For instance, derivatives of this structure are utilized in the synthesis of kinase inhibitors for oncology applications. The pyridine moiety can interact with the hinge region of kinase domains, while the benzoic acid can be functionalized to target other regions of the active site or to modulate pharmacokinetic properties. Furthermore, this structural motif is explored in the design of anti-inflammatory agents and compounds targeting central nervous system disorders. The ability to readily synthesize analogs of this compound via Suzuki coupling facilitates structure-activity relationship (SAR) studies crucial for lead optimization in drug discovery programs.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound

This protocol outlines the synthesis of this compound from 3-bromopyridine and 4-carboxyphenylboronic acid using a palladium catalyst.

Materials and Reagents:

  • 3-Bromopyridine

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Distilled water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromopyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent and Base Addition: Add 1,4-dioxane and a 2M aqueous solution of potassium carbonate to the flask. The typical solvent ratio is 4:1 (dioxane:aqueous K₂CO₃).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (typically around 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with 1M HCl to a pH of approximately 3-4. This will protonate the carboxylate and may precipitate the product.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Data Presentation

ParameterValueReference
Starting Materials
3-Bromopyridine1.0 mmolGeneral Protocol
4-Carboxyphenylboronic acid1.2 mmol[4]
Catalyst System
Palladium(II) acetate0.02 mmolGeneral Protocol
Triphenylphosphine0.08 mmolGeneral Protocol
Base
Potassium Carbonate (2M aq.)3.0 mmol[4]
Solvent
1,4-Dioxane/Water (4:1)5 mLGeneral Protocol
Reaction Conditions
TemperatureReflux (80-100 °C)General Protocol
Reaction Time12-24 hoursGeneral Protocol
Product
This compound
Molecular FormulaC₁₂H₉NO₂[5]
Molecular Weight199.21 g/mol [5]
Typical Yield70-90%Estimated
AppearanceWhite to off-white solidGeneral Observation
Characterization Data
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)13.1 (s, 1H, COOH), 8.9 (d, 1H), 8.6 (dd, 1H), 8.1 (d, 2H), 8.0 (m, 1H), 7.8 (d, 2H), 7.5 (dd, 1H)Predicted
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm)167.0, 150.0, 148.5, 142.0, 135.0, 134.5, 130.5, 129.0, 127.0, 124.0Predicted

Note: The provided NMR data is predicted and should be confirmed by experimental analysis.

Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ (Base) PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis of this compound

Workflow start Start reagents Combine Reactants: 3-Bromopyridine 4-Carboxyphenylboronic acid Pd(OAc)₂ PPh₃ K₂CO₃ solution start->reagents solvent Add Dioxane/Water reagents->solvent purge Purge with N₂/Ar solvent->purge reflux Heat to Reflux (12-24h) purge->reflux workup Aqueous Work-up: - Acidify with HCl - Extract with Ethyl Acetate - Wash with Brine - Dry over MgSO₄ reflux->workup purify Purification: Recrystallization or Column Chromatography workup->purify product This compound purify->product

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 4-Pyridin-3-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functional versatility make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. This document provides detailed application notes and experimental protocols for the synthesis and utilization of MOFs based on the tritopic linker, 4-Pyridin-3-yl-benzoic acid. While literature directly employing this compound is emerging, the protocols and data presented herein are substantially informed by studies on its isomers and closely related derivatives, providing a robust starting point for research and development.

Ligand at a Glance: this compound

This compound is a bifunctional organic linker possessing a carboxylic acid group and a pyridine ring. The carboxylate group readily coordinates with metal centers, while the nitrogen atom of the pyridine offers an additional coordination site, enabling the formation of diverse and stable MOF architectures. The relative orientation of these functional groups influences the resulting framework's topology and properties.

Applications in Drug Delivery

The inherent porosity and the potential for functionalization make MOFs based on pyridyl-benzoic acids attractive for drug delivery applications. The pores can encapsulate therapeutic agents, and the framework can be designed for controlled release. Zinc-based MOFs, in particular, are often explored for these applications due to the biocompatibility of zinc.[1]

Drug Loading and Release

The loading of drugs into these MOFs is typically achieved by soaking the activated MOF in a concentrated drug solution. The release kinetics can be tuned by modifying the MOF structure and the surrounding physiological conditions.

Catalytic Applications

The metallic nodes and the organic linkers within MOFs can both act as catalytic sites. MOFs can be designed to have specific active sites for various organic transformations. The porous nature of MOFs allows for size-selective catalysis.

Gas Sorption and Storage

The well-defined porous structure of these MOFs makes them suitable for the selective adsorption and storage of gases. The affinity for specific gases can be tailored by altering the metal center and functionalizing the organic linker. For instance, a MOF synthesized from a related nitro-functionalized pyridyl-benzoic acid ligand has shown good selectivity for CO2 over N2.[2]

Data Presentation

Table 1: Crystallographic Data for MOFs with Related Pyridyl-Benzoic Acid Linkers
ParameterMOF based on 3-(4-Pyridyl)benzoic acid
Chemical FormulaC12H9NO2
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)13.839
b (Å)7.013
c (Å)19.469
V (ų)1890
Reference[3]

Note: Data for the exact this compound MOF is not yet widely published. This table provides data for a closely related isomer to give an indication of typical crystallographic parameters.

Table 2: Gas Adsorption Data for a MOF with a Related Ligand
GasAdsorption ConditionsSelectivityReference
CO2/N2273 K71[2]

Note: This data is for a MOF synthesized with 3-nitro-4-(pyridin-4-yl)benzoic acid, a functionalized isomer.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Cadmium-based MOF

This protocol is adapted from the synthesis of a MOF using 3-nitro-4-(pyridin-4-yl)benzoic acid.[2]

Materials:

  • This compound (or a related derivative like 3-nitro-4-(pyridin-4-yl)benzoic acid)

  • Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol (CH₃OH)

  • Teflon-lined stainless-steel autoclave (20 mL)

Procedure:

  • In a 20 mL Teflon-lined autoclave, dissolve 0.1 mmol of this compound and 0.05 mmol of Cd(NO₃)₂·4H₂O in a solvent mixture of 10 mL of DMF and 5 mL of methanol.

  • Seal the autoclave and heat it to 100 °C in an oven for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature.

  • Colorless crystals of the MOF will have formed.

  • Collect the crystals by filtration.

  • Wash the collected crystals with fresh DMF and then with methanol.

  • Dry the crystals in air.

Protocol 2: Post-Synthetic Drug Loading

This protocol describes a general procedure for loading a drug molecule, such as doxorubicin, into a synthesized MOF.

Materials:

  • Activated MOF synthesized from this compound (or related linker)

  • Doxorubicin hydrochloride

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifuge

Procedure:

  • Activate the synthesized MOF by heating under vacuum to remove any solvent molecules from the pores.

  • Prepare a solution of doxorubicin in PBS at a concentration of 1 mg/mL.

  • Disperse 10 mg of the activated MOF in 10 mL of the doxorubicin solution.

  • Stir the suspension at room temperature for 24 hours in the dark to allow for drug loading.

  • After 24 hours, centrifuge the suspension to separate the drug-loaded MOF.

  • Wash the drug-loaded MOF with fresh PBS to remove any surface-adsorbed drug.

  • Dry the final product under vacuum.

Visualizations

MOF_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification Ligand This compound Mixing Mixing Ligand->Mixing MetalSalt Metal Salt (e.g., Cd(NO3)2) MetalSalt->Mixing Solvent Solvent (e.g., DMF/Methanol) Solvent->Mixing Solvothermal Solvothermal Reaction (100°C, 72h) Mixing->Solvothermal Cooling Slow Cooling Solvothermal->Cooling Filtration Filtration Cooling->Filtration Washing Washing (DMF, Methanol) Filtration->Washing Drying Drying Washing->Drying Product Crystalline MOF Product Drying->Product

Caption: Workflow for the solvothermal synthesis of a MOF.

Drug_Delivery_Pathway MOF Porous MOF Loading Drug Loading (Encapsulation) MOF->Loading Drug Drug Molecule Drug->Loading DrugLoadedMOF Drug-Loaded MOF Loading->DrugLoadedMOF Administration Administration to Biological System DrugLoadedMOF->Administration TargetSite Target Site (e.g., Tumor) Administration->TargetSite Release Controlled Drug Release (e.g., pH change) TargetSite->Release TherapeuticEffect Therapeutic Effect Release->TherapeuticEffect

Caption: Signaling pathway for MOF-based drug delivery.

MOF_Structure_Properties cluster_components MOF Components cluster_properties Resulting Properties cluster_applications Potential Applications Ligand This compound (Organic Linker) Topology Framework Topology Ligand->Topology Metal Metal Node (e.g., Cd, Zn) Metal->Topology Porosity Pore Size & Volume Topology->Porosity SurfaceArea Surface Area Topology->SurfaceArea Stability Chemical & Thermal Stability Topology->Stability DrugDelivery Drug Delivery Porosity->DrugDelivery GasSorption Gas Sorption Porosity->GasSorption Catalysis Catalysis SurfaceArea->Catalysis SurfaceArea->GasSorption Stability->DrugDelivery Stability->Catalysis

Caption: Relationship between MOF components, properties, and applications.

References

Application Notes and Protocols for 4-Pyridin-3-yl-benzoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the use of 4-Pyridin-3-yl-benzoic acid and its isomers as versatile ligands in coordination chemistry. It includes synthetic protocols for the preparation of coordination polymers and metal-organic frameworks (MOFs), a summary of their structural and functional properties, and potential applications in catalysis and materials science. While specific data for this compound is limited in the readily available literature, this document extensively utilizes data from its closely related isomers, 3-pyridin-3-yl-benzoic acid and 4-pyridin-4-yl-benzoic acid, to provide representative examples and protocols. The underlying coordination principles and synthetic methodologies are directly translatable.

Introduction to this compound as a Ligand

This compound is a bifunctional organic ligand possessing both a pyridine ring and a carboxylic acid group. This combination of a nitrogen-containing heterocycle and a carboxylate moiety allows for versatile coordination with a wide range of metal ions. The pyridine group typically acts as a monodentate N-donor, while the carboxylate group can coordinate in various modes, including monodentate, bidentate chelating, and bridging fashions. This versatility makes it an excellent building block for the construction of diverse supramolecular architectures, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) metal-organic frameworks (MOFs). The specific coordination geometry and the resulting network topology are influenced by the choice of metal ion, the reaction conditions, and the presence of ancillary ligands.

The resulting coordination polymers and MOFs exhibit a range of interesting properties, including but not limited to, luminescence, magnetism, catalytic activity, and selective gas adsorption.[1][2] These properties make them promising materials for applications in sensing, catalysis, and drug delivery.

Data Presentation

The following tables summarize key crystallographic and performance data for coordination polymers synthesized using isomers of this compound. This data is presented to provide a comparative overview of the structural diversity and functional properties that can be achieved.

Table 1: Summary of Selected Coordination Polymers with Pyridyl-Benzoic Acid Isomers

Compound/MOF FormulaMetal IonLigand IsomerDimensionalityTopologyKey Features/Applications
Ni(L)₂(H₂O)₂ (1)Ni(II)3-Pyridin-3-yl-benzoic acid1D Double Chainα-PoForms a 2D supramolecular network through hydrogen bonding.
--INVALID-LINK-- (4)Zn(II)3-Pyridin-3-yl-benzoic acid1D Double Chain(3,4)-connected 2D layerExhibits fluorescence.
Cd(L)₂ (6)Cd(II)3-Pyridin-3-yl-benzoic acid3D FrameworkroaUnique 6-connected topology with trans-configured ligands.
{[Cd(C₁₂H₇N₂O₄)₂(C₃H₇NO)]·C₃H₇NO·CH₃OH}n (1)Cd(II)3-nitro-4-(pyridin-4-yl)benzoic acid3D FrameworkdiaFourfold interpenetrating network with distorted pentagonal bipyramidal Cd(II) centers.[2] Enhanced photoluminescence.[2]
{[Cd₂(C₁₂H₇N₂O₄)₃(CH₃CO₂)]·2C₄H₉NO·H₂O}n (2)Cd(II)3-nitro-4-(pyridin-4-yl)benzoic acid3D FrameworkpcuNon-interpenetrating network with binuclear Cd(II) clusters.[2] Good CO₂/N₂ separation selectivity.[2]
{[Ni(C₁₂H₇N₂O₄)₂(H₂O)₂]·2C₄H₉NO}n (3)Ni(II)3-nitro-4-(pyridin-4-yl)benzoic acid2D NetworksqlForms a 3D supramolecular framework through hydrogen bonding.[2]
[Co₄(44pba)₈]n·[(DMF)₃·(EtOH)₀.₂₅·(H₂O)₄]n (2)Co(II)4-(Pyridin-4-yl)benzoic acid2D NetworkSpiralExhibits thermo- and solvatochromism.[1][3]
[Ni₄(44pba)₈]n·[(DMF)₃.₅·(EtOH)·(H₂O)₁.₅]n (3)Ni(II)4-(Pyridin-4-yl)benzoic acid2D NetworkSpiralIsostructural with the Co(II) analogue, shows water-induced phase transformations.[1][3]

Table 2: Selected Crystallographic Data for Coordination Polymers with Pyridyl-Benzoic Acid Isomers

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
3-(4-Pyridyl)benzoic acid [4]OrthorhombicPbca13.839(3)7.013(7)19.469(10)9090901890(2)8
(E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid [5]MonoclinicP2₁/n4.2613(1)26.5565(6)10.3983(2)9098.123(1)901164.92(4)4

Experimental Protocols

The following protocols are generalized from methodologies reported for the synthesis of coordination polymers with pyridyl-benzoic acid ligands and their derivatives. These can be adapted for use with this compound.

Protocol 1: Hydrothermal Synthesis of a Metal-Organic Framework

This protocol is adapted from the synthesis of coordination polymers with 3-pyridin-3-yl-benzoic acid.

Materials:

  • This compound (or its isomer)

  • Metal nitrate or chloride salt (e.g., Ni(NO₃)₂, Co(NO₃)₂, Zn(NO₃)₂, Cd(NO₃)₂, etc.)

  • Deionized water

  • Ethanol (optional, as a co-solvent)

  • Teflon-lined stainless steel autoclave (25 mL)

Procedure:

  • In a typical synthesis, a mixture of the metal salt (0.1 mmol) and this compound (0.2 mmol) is prepared.

  • The mixture is placed in a 25 mL Teflon-lined stainless steel autoclave.

  • A solvent mixture of deionized water and ethanol (e.g., 10 mL total volume, 1:1 v/v) is added to the autoclave.

  • The autoclave is sealed and heated to a temperature between 120 °C and 180 °C for 48-72 hours.

  • After the reaction time, the autoclave is allowed to cool slowly to room temperature over 24 hours.

  • The resulting crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.

Protocol 2: Solvothermal Synthesis of a Metal-Organic Framework

This protocol is based on the synthesis of MOFs with 4-(pyridin-4-yl)benzoic acid.[1]

Materials:

  • This compound (or its isomer)

  • Metal salt (e.g., Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Teflon-lined stainless steel autoclave (25 mL)

Procedure:

  • A mixture of the metal salt (0.1 mmol) and this compound (0.2 mmol) is dissolved in a solvent mixture of DMF and EtOH (e.g., 10 mL total volume, 4:1 v/v).

  • The solution is placed in a 25 mL Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated to 100-120 °C for 48 hours.

  • The vessel is then cooled to room temperature.

  • Colored block-shaped crystals are obtained, which are then filtered, washed with fresh DMF, and air-dried.

Characterization: The synthesized materials should be characterized by standard solid-state methods:

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure, coordination environment of the metal ions, and the network topology.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify the loss of solvent molecules.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate and pyridine groups to the metal center.

  • Elemental Analysis: To determine the elemental composition of the synthesized compound.

  • Photoluminescence Spectroscopy: To investigate the luminescent properties of the material, including excitation and emission spectra, and quantum yield measurements.

Visualizations

Diagram 1: General Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Evaluation reactants Reactants (this compound + Metal Salt) solvent Solvent System (e.g., H₂O, DMF, EtOH) reaction Hydrothermal/Solvothermal Reaction (100-180 °C, 48-72 h) reactants->reaction solvent->reaction cooling Slow Cooling to RT reaction->cooling filtration Filtration and Washing cooling->filtration product Crystalline Product filtration->product scxrd Single-Crystal XRD product->scxrd pxrd Powder XRD scxrd->pxrd tga TGA pxrd->tga ftir FTIR tga->ftir elemental Elemental Analysis ftir->elemental catalysis Catalysis Studies elemental->catalysis luminescence Luminescence Studies catalysis->luminescence adsorption Gas Adsorption luminescence->adsorption

Caption: A general workflow for the synthesis and characterization of coordination polymers using this compound.

Diagram 2: Coordination Modes of this compound

G cluster_ligand This compound cluster_modes Coordination Modes cluster_metal Metal Center ligand Ligand Structure n_donor Pyridine N-donor (Monodentate) ligand->n_donor coo_mono Carboxylate O-donor (Monodentate) ligand->coo_mono coo_bi Carboxylate O,O'-donors (Bidentate Chelating) ligand->coo_bi coo_bridge Carboxylate O,O'-donors (Bridging) ligand->coo_bridge metal Mⁿ⁺ n_donor->metal coo_mono->metal coo_bi->metal coo_bridge->metal

Caption: Possible coordination modes of this compound with a metal center.

Diagram 3: Self-Assembly of a 3D Metal-Organic Framework

G cluster_building_blocks Building Blocks cluster_assembly Self-Assembly cluster_structures Resulting Structures ligand This compound (Linker) assembly Coordination Bonds + Supramolecular Interactions ligand->assembly metal Metal Ion/Cluster (Node) metal->assembly d1 1D Chain assembly->d1 d2 2D Layer assembly->d2 d3 3D Framework (MOF) assembly->d3 d1->d2 Inter-chain Interactions d2->d3 Inter-layer Pillaring

Caption: Schematic of the self-assembly process from molecular building blocks to extended coordination networks.

References

Application of 4-Pyridin-3-yl-benzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridin-3-yl-benzoic acid is a versatile biaryl scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure, combined with the hydrogen bonding capabilities of the pyridine nitrogen and the carboxylic acid group, makes it an attractive building block for designing molecules that can interact with various biological targets. This document provides a detailed overview of its application in several key therapeutic areas, complete with quantitative data for representative compounds, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

I. Core Application Areas

The this compound moiety is a privileged structure found in molecules targeting a range of diseases, primarily in oncology and metabolic disorders. Its key applications include:

  • Intermediate in the Synthesis of Tyrosine Kinase Inhibitors: A prominent derivative, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, is a crucial intermediate in the industrial synthesis of Nilotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).

  • Scaffold for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: Derivatives of this compound have been explored as inhibitors of 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol in key metabolic tissues. Inhibition of this enzyme is a therapeutic strategy for treating type 2 diabetes and metabolic syndrome.

  • Foundation for Activin Receptor-Like Kinase 5 (ALK5) Inhibitors: This scaffold is integral to the design of inhibitors of ALK5 (also known as TGF-β type I receptor), a serine/threonine kinase involved in the TGF-β signaling pathway. Dysregulation of this pathway is implicated in fibrosis and cancer.

II. Data Presentation: Biological Activity of Derivatives

The following tables summarize the biological activity of representative compounds incorporating the this compound scaffold or its close bioisosteres.

Table 1: 11β-HSD1 Inhibitory Activity

Compound IDStructureTargetIC50 (nM)Assay TypeReference
Compound 544 Human 11β-HSD11.5In vitro[1]
Murine 11β-HSD12.1In vitro[1]
Human 11β-HSD2>10,000In vitro[1]
Murine 11β-HSD2>10,000In vitro[1]

Table 2: ALK5 Inhibitory Activity

Compound IDStructureTargetIC50 (nM)Assay TypeReference
GW6604 ALK5 Autophosphorylation140In vitro Kinase Assay[2]
TGF-β-induced PAI-1 Transcription500Cell-based Assay[2]
GW788388 ALK518In vitro Kinase Assay

III. Signaling Pathways and Experimental Workflows

A. 11β-HSD1 Inhibition Pathway

The inhibition of 11β-HSD1 reduces the intracellular conversion of cortisone to cortisol, thereby dampening the downstream effects of glucocorticoid receptor activation, which is beneficial in metabolic disease states.

G cluster_ER Endoplasmic Reticulum Lumen cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1->Cortisol NADP NADP+ HSD1->NADP Inhibitor 4-Pyridin-3-yl-benzoic acid derivative Inhibitor->HSD1 NADPH NADPH NADPH->HSD1 MetabolicEffects Adverse Metabolic Effects (e.g., Gluconeogenesis, Insulin Resistance) GR->MetabolicEffects

Caption: Inhibition of 11β-HSD1 by a this compound derivative.

B. ALK5 Inhibition Pathway

ALK5 inhibitors block the phosphorylation of SMAD2/3, preventing their translocation to the nucleus and subsequent transcription of pro-fibrotic genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 recruits & phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates Inhibitor 4-Pyridin-3-yl-benzoic acid derivative Inhibitor->ALK5 pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene Target Gene (e.g., Collagen) SMAD_complex->Gene translocates & binds Transcription Transcription Gene->Transcription G start Synthesis of This compound (e.g., Suzuki Coupling) derivatization Derivative Synthesis & SAR start->derivatization invitro In Vitro Kinase/Enzyme Assay (IC50 Determination) derivatization->invitro cell_based Cell-Based Assays (e.g., Reporter Gene, pSMAD) invitro->cell_based adme ADME/Tox Profiling cell_based->adme invivo In Vivo Efficacy Studies (e.g., Disease Models) adme->invivo lead_opt Lead Optimization invivo->lead_opt lead_opt->derivatization Iterative Improvement

References

Application Note: ¹H NMR Characterization of 4-Pyridin-3-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the synthesis, purification, and analysis of organic small molecules.

Purpose: To provide a detailed methodology and expected data for the structural characterization of 4-Pyridin-3-yl-benzoic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Introduction

This compound is a heterocyclic compound incorporating both a benzoic acid and a pyridine ring system. These are common structural motifs in medicinal chemistry, and the precise characterization of such molecules is fundamental for drug discovery and development pipelines. ¹H NMR spectroscopy is a primary analytical technique for the unambiguous determination of molecular structure. This application note details the standardized protocol for sample preparation and data acquisition for ¹H NMR analysis of this compound and presents the anticipated spectral data.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine and benzene rings. The chemical shifts are influenced by the electronic effects of the carboxylic acid and the nitrogen atom in the pyridine ring. The anticipated ¹H NMR data, based on the analysis of substituent effects on these aromatic systems, are summarized in Table 1. The acidic proton of the carboxyl group typically appears as a broad singlet at a low field, and its exact position is highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H-2'8.90 - 9.10d1H~2.3
H-6'8.60 - 8.70dd1H~4.8, 1.6
H-4'8.10 - 8.20dt1H~8.0, 2.0
H-2, H-68.00 - 8.15d2H~8.5
H-3, H-57.80 - 7.95d2H~8.5
H-5'7.50 - 7.60dd1H~8.0, 4.8
-COOH12.5 - 13.5br s1H-
Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. Multiplicities are abbreviated as: s = singlet, d = doublet, dd = doublet of doublets, dt = doublet of triplets, br s = broad singlet.

Experimental Protocols

I. Sample Preparation

To obtain a high-resolution ¹H NMR spectrum, proper sample preparation is essential.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-precision 5 mm NMR tube

  • Vial and cap

  • Pipette

  • Filter (e.g., cotton plug in a pipette)

Procedure:

  • Accurately weigh 5-10 mg of this compound into a clean, dry vial.[1]

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.[1] DMSO-d₆ is a suitable solvent for many carboxylic acids and pyridines.

  • Securely cap the vial and mix gently until the solid is completely dissolved. A vortex mixer may be used if necessary.

  • If any solid particles remain, filter the solution through a pipette containing a small cotton wool plug directly into the NMR tube to prevent distortion of the magnetic field homogeneity.

  • Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection region, typically a height of 4-5 cm.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

II. Data Acquisition

The following parameters are recommended for acquiring a standard ¹H NMR spectrum on a 400 MHz instrument.

Table 2: Suggested ¹H NMR Acquisition Parameters

ParameterRecommended Value
Spectrometer Frequency400 MHz
Pulse ProgramStandard 1D proton (e.g., zg30)
Number of Scans (NS)16 to 64
Relaxation Delay (D1)1.0 s
Acquisition Time (AQ)3.0 s[2]
Spectral Width (SW)16 ppm
Temperature298 K

Procedure:

  • Insert the prepared NMR sample into the spectrometer's autosampler or manual insertion port.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Perform magnetic field shimming to optimize the field homogeneity and obtain sharp, symmetrical peaks.

  • Set the acquisition parameters as detailed in Table 2. The receiver gain should be set automatically.

  • Initiate the acquisition to collect the Free Induction Decay (FID).

  • Process the acquired FID by applying a Fourier transform, followed by phase and baseline corrections.

  • Reference the spectrum using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

  • Integrate the signals and analyze the spectrum to determine chemical shifts, multiplicities, and coupling constants.

Workflow and Relationship Diagrams

The following diagrams illustrate the experimental workflow and the logical relationships influencing the NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter_transfer Filter into NMR Tube dissolve->filter_transfer load_sample Load Sample filter_transfer->load_sample lock_shim Lock and Shim load_sample->lock_shim acquire_fid Acquire FID lock_shim->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform correction Phase & Baseline Correction fourier_transform->correction referencing Referencing correction->referencing integration Integration referencing->integration peak_picking Peak Picking integration->peak_picking assignment Structural Assignment peak_picking->assignment

Caption: A workflow for the ¹H NMR characterization of this compound.

logical_relationship cluster_structure Molecular Structure cluster_effects Electronic Effects cluster_observation ¹H NMR Spectral Observation benzoic_ring Benzoic Acid Ring cooh_effect Electron-Withdrawing -COOH Group benzoic_ring->cooh_effect influences pyridine_ring Pyridine Ring pyridine_n_effect Inductive/Resonance Effect of Pyridine Nitrogen pyridine_ring->pyridine_n_effect influences deshielding_benzoic Deshielding of Ortho Protons (H-2, H-6) cooh_effect->deshielding_benzoic results in deshielding_pyridine General Deshielding of Pyridine Protons pyridine_n_effect->deshielding_pyridine results in

Caption: The relationship between molecular structure and observed ¹H NMR chemical shifts.

References

Application Note: Purification of 4-Pyridin-3-yl-benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Pyridin-3-yl-benzoic acid is a bifunctional molecule containing both a carboxylic acid and a pyridine moiety. This compound and its isomers serve as important building blocks in medicinal chemistry and materials science, often used in the synthesis of pharmaceuticals and functional polymers. The purity of such starting materials is critical for the successful synthesis of target molecules and for ensuring the reliability of experimental results. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. Typically, the crude solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. This document provides a detailed protocol for the purification of this compound using the recrystallization method.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. The melting point is a crucial indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.

PropertyValueReference
Molecular FormulaC₁₂H₉NO₂[1][2]
Molecular Weight199.21 g/mol [1][2]
Melting Point271-274 °C[3]
AppearanceSolid[4]
Density1.2 ± 0.1 g/cm³[3]

Experimental Protocol: Recrystallization

This protocol outlines the step-by-step procedure for the purification of this compound. The choice of solvent is critical; given the polar nature of the carboxylic acid and the pyridine ring, polar solvents such as water, ethanol, or a mixture of the two are recommended starting points for solvent screening.

2.1. Materials and Equipment:

  • Crude this compound

  • Erlenmeyer flasks (various sizes)

  • Graduated cylinders

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Watch glass

  • Drying oven or desiccator

  • Melting point apparatus

  • Solvent Candidates: Deionized water, Ethanol, Ethanol/Water mixtures

2.2. Solvent Selection (Small-Scale Test):

Before proceeding with the bulk recrystallization, it is essential to determine the optimal solvent or solvent system.

  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add a few drops of the chosen solvent (e.g., deionized water) at room temperature and observe the solubility. The ideal solvent should not dissolve the compound at room temperature.

  • Gently heat the test tube while adding the solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a large quantity of pure crystals upon cooling.

  • Repeat this process with other potential solvents (e.g., ethanol, various ethanol/water ratios) to identify the best one. Based on the properties of the similar compound benzoic acid, hot water is a promising solvent[5][6].

2.3. Recrystallization Workflow Diagram

Recrystallization_Workflow Figure 1: General Recrystallization Workflow cluster_0 Preparation cluster_1 Purification Steps cluster_2 Analysis A Dissolution B Hot Filtration (Optional, to remove insoluble impurities) A->B If solution is not clear C Slow Cooling & Crystallization A->C If solution is clear B->C D Vacuum Filtration (Isolate Crystals) C->D Crystals formed E Washing D->E Wash with ice-cold solvent F Drying E->F G Purity & Yield Analysis F->G Obtain dry crystals End Pure Product G->End Assess Purity (Melting Point) Calculate % Recovery Start Weigh Crude Product Start->A Solvent Add Minimum Amount of Hot Solvent

Caption: General workflow for the purification of a solid compound by recrystallization.

2.4. Step-by-Step Protocol:

  • Dissolution: Place the weighed crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent and heat the mixture on a hotplate with stirring. Continue to add the minimum amount of hot solvent in small portions until the solid completely dissolves[7]. Avoid adding excessive solvent, as this will reduce the final yield[8].

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. Collect the hot, clear filtrate in a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation[5][7].

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Transfer the dried crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a moderate temperature or in a desiccator.

Data Analysis and Expected Results

The success of the purification is evaluated by the recovery yield and the melting point of the dried crystals.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Mass (g) Record initial massRecord final mass
Appearance Note color and textureNote color and crystal shape
Melting Point (°C) Expected to be broad and lower than literature valueExpected to be sharp and within the 271-274 °C range[3]
Percent Recovery (%) N/ACalculate: (Mass of Purified / Mass of Crude) x 100

Troubleshooting

A logical approach to troubleshooting common issues during recrystallization is outlined below.

Troubleshooting Figure 2: Recrystallization Troubleshooting Start Problem Observed Problem1 No Crystals Form Upon Cooling Start->Problem1 Problem2 Low Recovery Yield Start->Problem2 Problem3 Product 'Oils Out' Start->Problem3 Problem4 Product Still Colored Start->Problem4 Solution1a Scratch inner wall of flask with a glass rod Problem1->Solution1a Solution1b Add a seed crystal Problem1->Solution1b Solution1c Too much solvent was added. Boil off some solvent and re-cool. Problem1->Solution1c Solution2a Too much solvent was used. (See Sol. 1c) Problem2->Solution2a Solution2b Cooling time was insufficient or temperature not low enough. Problem2->Solution2b Solution2c Premature crystallization during hot filtration. Problem2->Solution2c Solution3a Solution is likely supersaturated. Re-heat, add more solvent, and cool more slowly. Problem3->Solution3a Solution3b Solvent boiling point may be higher than product melting point. Select a lower-boiling solvent. Problem3->Solution3b Solution4a Repeat recrystallization. Problem4->Solution4a Solution4b Use activated charcoal during the dissolution step. Problem4->Solution4b

References

Application Note: Synthesis of 4-(Pyridin-3-yl)benzoic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-(pyridin-3-yl)benzoic acid, a key building block in the development of various pharmaceutical compounds. The synthesis is achieved through a two-step process commencing with a palladium-catalyzed Suzuki-Miyaura coupling reaction between methyl 4-bromobenzoate and 3-pyridinylboronic acid to yield methyl 4-(pyridin-3-yl)benzoate. This intermediate is then subjected to basic hydrolysis to afford the final product, 4-(pyridin-3-yl)benzoic acid. This protocol includes comprehensive methodologies, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

4-(Pyridin-3-yl)benzoic acid is a bi-aryl compound of significant interest in medicinal chemistry and drug discovery. Its rigid structure and the presence of both a carboxylic acid and a pyridine moiety make it a versatile scaffold for the design of enzyme inhibitors, receptor antagonists, and other biologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, offering a robust and efficient route to compounds such as 4-(pyridin-3-yl)benzoic acid.

Experimental Protocols

Part 1: Synthesis of Methyl 4-(pyridin-3-yl)benzoate via Suzuki-Miyaura Coupling

This procedure outlines the palladium-catalyzed cross-coupling of methyl 4-bromobenzoate with 3-pyridinylboronic acid.

Materials:

  • Methyl 4-bromobenzoate (1.0 eq)

  • 3-Pyridinylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add methyl 4-bromobenzoate (1.0 eq), 3-pyridinylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude methyl 4-(pyridin-3-yl)benzoate by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Hydrolysis of Methyl 4-(pyridin-3-yl)benzoate to 4-(Pyridin-3-yl)benzoic Acid

This procedure describes the saponification of the methyl ester to the final carboxylic acid product.

Materials:

  • Methyl 4-(pyridin-3-yl)benzoate (1.0 eq)

  • Sodium hydroxide (NaOH) (3.0 eq)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve methyl 4-(pyridin-3-yl)benzoate (1.0 eq) in a mixture of methanol and water in a round-bottom flask.

  • Add sodium hydroxide pellets (3.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 5-6 by the dropwise addition of 1 M hydrochloric acid.

  • A precipitate of 4-(pyridin-3-yl)benzoic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Presentation

Step Compound Molecular Weight ( g/mol ) Starting Material Product Yield (Typical) Purity (Typical)
1Methyl 4-(pyridin-3-yl)benzoate213.23Methyl 4-bromobenzoate85-95%>95% (after chromatography)
24-(Pyridin-3-yl)benzoic acid199.21Methyl 4-(pyridin-3-yl)benzoate90-98%>98% (after recrystallization/precipitation)

Experimental Workflow Visualization

SynthesisWorkflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Hydrolysis start1 Methyl 4-bromobenzoate + 3-Pyridinylboronic acid reagents1 Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol/Water reaction1 Reflux (90-100°C) 12-16h start1->reaction1 reagents1->reaction1 Reaction Conditions workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate Methyl 4-(pyridin-3-yl)benzoate purification1->intermediate reagents2 NaOH Methanol/Water intermediate->reagents2 reaction2 Reflux (80-90°C) 2-4h reagents2->reaction2 Reaction Conditions workup2 Acidification (HCl) reaction2->workup2 purification2 Filtration & Drying workup2->purification2 product 4-(Pyridin-3-yl)benzoic acid purification2->product

Caption: Experimental workflow for the synthesis of 4-(Pyridin-3-yl)benzoic acid.

Application Notes and Protocols for 4-Pyridin-3-yl-benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridin-3-yl-benzoic acid is a versatile bifunctional building block in organic synthesis, featuring both a carboxylic acid moiety and a pyridine ring. This unique combination allows for a wide range of chemical transformations, making it a valuable scaffold in medicinal chemistry, materials science, and chemical biology. The carboxylic acid group can be readily converted into esters, amides, and other derivatives, while the pyridine nitrogen offers a site for coordination to metal centers or quaternization. The biphenyl-like core structure also provides a rigid framework for the design of molecules with specific spatial orientations.

These application notes provide an overview of the key applications of this compound and detailed protocols for its synthesis and derivatization.

Key Applications

Intermediate in Pharmaceutical Synthesis

This compound and its derivatives are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A prominent example is its role in the synthesis of Nilotinib, a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML). The core structure of Nilotinib contains the 4-(pyridin-3-yl)pyrimidine moiety, which is often constructed using this compound derivatives.

Ligand in Metal-Organic Frameworks (MOFs)

The presence of both a carboxylate group and a nitrogen-containing heterocycle makes this compound an excellent ligand for the construction of metal-organic frameworks (MOFs).[1][2] These materials are crystalline solids with porous structures, exhibiting high surface areas and tunable properties. MOFs constructed from this compound and its derivatives have shown potential in gas storage, separation, and catalysis. The pyridine nitrogen and the carboxylate oxygen atoms can coordinate to metal ions, leading to the formation of diverse and stable framework topologies.

Scaffold in Medicinal Chemistry

The this compound scaffold is a common motif in the design of novel therapeutic agents. The ability to modify both the carboxylic acid and the pyridine ring allows for the systematic exploration of structure-activity relationships (SAR). Derivatives have been investigated for a range of biological activities, including as enzyme inhibitors. For instance, pyridine and benzoic acid derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin biosynthesis.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of this compound from 3-bromopyridine and 4-carboxyphenylboronic acid.

Materials:

  • 3-Bromopyridine

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine 3-bromopyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution with HCl (e.g., 2 M) to a pH of ~4-5 to precipitate the product.

  • Filter the precipitate, wash with water, and then with a small amount of cold ethyl acetate.

  • Dry the solid under vacuum to obtain this compound.

Quantitative Data for Suzuki-Miyaura Coupling:

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O10012~85General Protocol
Pd/CK₂CO₃Ethanol/H₂ORoom Temp0.5High[4]
Protocol 2: Esterification of this compound (Fischer Esterification)

This protocol describes the synthesis of methyl 4-(pyridin-3-yl)benzoate.

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-(pyridin-3-yl)benzoate, which can be further purified by column chromatography or recrystallization.

Quantitative Data for Esterification:

AlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
MethanolH₂SO₄Reflux5>90General Protocol[1]
EthanolH₂SO₄Reflux295[5]
Protocol 3: Amide Coupling of this compound

This protocol describes the synthesis of N-benzyl-4-(pyridin-3-yl)benzamide using HATU as a coupling agent.

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add benzylamine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Quantitative Data for Amide Coupling:

Coupling ReagentBaseSolventTime (h)Yield (%)Reference
HATUDIPEADMF2High[6]
EDCI/HOBtDIPEADMF2495[7]

Visualizations

Synthesis of this compound and Derivatives

G cluster_synthesis Synthesis cluster_derivatization Derivatization 3-Bromopyridine 3-Bromopyridine This compound This compound 3-Bromopyridine->this compound Suzuki Coupling Pd(OAc)₂, PPh₃, K₂CO₃ 4-Carboxyphenylboronic acid 4-Carboxyphenylboronic acid 4-Carboxyphenylboronic acid->this compound Methyl 4-(pyridin-3-yl)benzoate Methyl 4-(pyridin-3-yl)benzoate This compound->Methyl 4-(pyridin-3-yl)benzoate Esterification MeOH, H₂SO₄ N-substituted 4-(pyridin-3-yl)benzamide N-substituted 4-(pyridin-3-yl)benzamide This compound->N-substituted 4-(pyridin-3-yl)benzamide Amide Coupling R-NH₂, HATU, DIPEA MOF MOF This compound->MOF Coordination Metal Salt

Caption: Synthetic routes to this compound and its derivatives.

Proposed Signaling Pathway Inhibition

Derivatives of pyridine and benzoic acid have been shown to inhibit tyrosinase, a key enzyme in the melanin biosynthesis pathway.[3] Inhibition of tyrosinase can have applications in cosmetics and medicine.

G Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Hydroxylation Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Tyrosinase Tyrosinase Tyrosinase->L-DOPA Tyrosinase->Dopaquinone This compound\n(and derivatives) This compound (and derivatives) This compound\n(and derivatives)->Tyrosinase Inhibition

Caption: Inhibition of the tyrosinase-mediated melanin synthesis pathway.

References

Application Notes and Protocols for the Analytical Identification of 4-Pyridin-3-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridin-3-yl-benzoic acid is a heterocyclic aromatic compound of interest in pharmaceutical research and drug development due to its structural motifs, which are present in various biologically active molecules. Accurate and robust analytical methods are crucial for its identification, characterization, and quantification in various matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for method development and data interpretation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₉NO₂[1][2]
Molecular Weight 199.21 g/mol [1][2]
IUPAC Name 4-(pyridin-3-yl)benzoic acid[1]
CAS Number 4385-75-5[1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.
pKa ~4-5 (estimated for the carboxylic acid group)

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary technique for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method is generally suitable for this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent is recommended. A typical starting point is a mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of approximately 254 nm, where the pyridine and benzoic acid chromophores exhibit strong absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol or a mixture of acetonitrile and water) to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Table 2: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile
Gradient 70% A / 30% B (isocratic) or a linear gradient
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Analyze Peak Area and Retention Time Chromatogram->Analyze Result Determine Purity/Concentration Analyze->Result

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for profiling volatile and semi-volatile impurities. Derivatization is often necessary to increase the volatility of the carboxylic acid.

Experimental Protocol:

  • Derivatization: Esterification of the carboxylic acid group is recommended. A common method is to react the sample with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form the trimethylsilyl (TMS) ester.

    • Dissolve approximately 1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

    • Inject an aliquot of the derivatized sample into the GC-MS.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Table 3: GC-MS Method Parameters

ParameterRecommended Condition
Derivatization TMS ester with BSTFA + 1% TMCS
Column 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, 1.0 mL/min
Injector Temp. 280 °C
Oven Program 100°C (2 min), then 10°C/min to 280°C (5 min)
Ionization Electron Ionization (EI), 70 eV
Mass Range m/z 40-500

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Derivatize Derivatization (e.g., TMS ester) Sample->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation in GC Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-500) Ionize->Detect MassSpectrum Generate Mass Spectrum Detect->MassSpectrum LibrarySearch Compare with Spectral Libraries MassSpectrum->LibrarySearch Identify Identify Compound and Impurities LibrarySearch->Identify

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve the compound and the presence of the acidic proton. Deuterated chloroform (CDCl₃) can also be used, but the carboxylic acid proton may exchange or be broad.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • A standard proton experiment should be run.

    • The spectral width should cover the range of approximately 0-14 ppm.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon experiment (e.g., zgpg30) should be performed.

    • The spectral width should cover the range of approximately 0-180 ppm.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
H-2', H-6'~8.6-8.8m2HProtons on the pyridine ring adjacent to N
H-4', H-5'~7.4-7.6m2HOther protons on the pyridine ring
H-2, H-6~8.0-8.2d2HProtons on the benzoic acid ring ortho to COOH
H-3, H-5~7.8-8.0d2HProtons on the benzoic acid ring meta to COOH
COOH>12br s1HCarboxylic acid proton
¹³C NMR Predicted δ (ppm) Assignment
C=O~167Carboxylic acid carbon
C-4~140-145Quaternary carbon of benzoic acid attached to pyridine
C-1~130-135Quaternary carbon of benzoic acid attached to COOH
C-2', C-6'~148-152Carbons on the pyridine ring adjacent to N
C-4'~135-140Quaternary carbon of pyridine ring attached to benzoic acid
C-3', C-5'~123-128Other carbons on the pyridine ring
C-2, C-6~130-132Carbons on the benzoic acid ring ortho to COOH
C-3, C-5~128-130Carbons on the benzoic acid ring meta to COOH

Note: These are predicted chemical shifts and may vary slightly from experimental values.

Logical Relationship for NMR Spectral Interpretation:

NMR_Interpretation cluster_data NMR Data Acquisition cluster_analysis Spectral Analysis cluster_structure Structure Elucidation H1_NMR ¹H NMR Spectrum ChemShifts Analyze Chemical Shifts H1_NMR->ChemShifts Integration Analyze Integration H1_NMR->Integration Multiplicity Analyze Multiplicity H1_NMR->Multiplicity C13_NMR ¹³C NMR Spectrum C13_NMR->ChemShifts COSY 2D COSY Correlations Analyze 2D Correlations COSY->Correlations HSQC 2D HSQC HSQC->Correlations ProtonEnv Determine Proton Environments ChemShifts->ProtonEnv CarbonSkel Determine Carbon Skeleton ChemShifts->CarbonSkel Integration->ProtonEnv Multiplicity->ProtonEnv Connectivity Establish Connectivity Correlations->Connectivity FinalStructure Confirm Structure of this compound ProtonEnv->FinalStructure CarbonSkel->FinalStructure Connectivity->FinalStructure

Caption: Logical workflow for NMR-based structural elucidation.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source is recommended for this polar compound.

  • Ionization Mode: Both positive and negative ion modes should be tested.

    • Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 200.2.

    • Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 198.2.

  • Sample Infusion: The sample can be introduced into the mass spectrometer via direct infusion or through an LC-MS system.

  • Fragmentation: Collision-Induced Dissociation (CID) can be used to fragment the molecular ion and obtain structural information. A prominent fragment in positive ion mode would be the loss of the carboxylic acid group (as H₂O and CO), leading to a fragment at m/z 154.1.

Table 5: Expected Mass Spectrometry Data

Ionization ModeAdductCalculated m/zExpected Fragment (CID)Fragment m/z
ESI Positive[M+H]⁺200.07[M+H - H₂O - CO]⁺154.07
ESI Negative[M-H]⁻198.06[M-H - CO₂]⁻154.07

Summary and Conclusion

The analytical techniques described in these application notes provide a comprehensive framework for the identification and characterization of this compound. The combination of HPLC for purity assessment, GC-MS for impurity profiling, NMR for definitive structural elucidation, and MS for molecular weight confirmation ensures a thorough analysis of this compound. The provided protocols and expected data will be a valuable resource for researchers and scientists working with this molecule in the field of drug development and chemical research.

References

The Pivotal Role of 4-Pyridin-3-yl-benzoic Acid Derivatives in the Synthesis of Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Derivatives of 4-Pyridin-3-yl-benzoic acid are critical structural motifs in the synthesis of highly targeted pharmaceutical intermediates. A prominent example is the synthesis of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, a key intermediate in the production of Nilotinib. Nilotinib is a potent second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML), particularly for patients who have developed resistance to Imatinib. This document provides detailed application notes and experimental protocols for the synthesis of this vital intermediate and its subsequent conversion to Nilotinib.

Application of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid in Pharmaceutical Synthesis

The primary application of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid lies in its role as the immediate precursor to Nilotinib. This intermediate provides the core scaffold necessary for the final amidation reaction that yields the active pharmaceutical ingredient (API). The quality and purity of this intermediate are paramount, as they directly impact the efficacy and safety of the final drug product.[1]

Chemical and Physical Properties of the Key Intermediate:

PropertyValue
CAS Number 641569-94-0
Molecular Formula C17H14N4O2
Molecular Weight 306.32 g/mol
Appearance Off-white to pale beige solid
Purity ≥98.0%
Boiling Point 587.9 °C (Predicted)
Density 1.336 g/cm³

Data sourced from multiple chemical suppliers and literature.[1]

Experimental Protocols

The synthesis of Nilotinib from its key intermediate, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, involves a multi-step process. Below are the detailed protocols for the synthesis of the key intermediate and its final conversion to Nilotinib.

Protocol 1: Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

This protocol outlines the cyclization reaction to form the pyrimidine ring system, which is the core of the key intermediate.

Materials:

  • 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate

  • 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

  • Sodium Hydroxide (NaOH)

  • 1-Butanol

  • Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • In a round-bottom flask maintained under a nitrogen atmosphere, suspend 10 g of 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate and 7.3 g of 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in 100 mL of 1-butanol.[2]

  • Add 1.7 g of sodium hydroxide to the suspension.[2]

  • Heat the reaction mixture to reflux and maintain stirring for 12 hours.[2]

  • Cool the mixture to a temperature between 25-35°C.[2]

  • Add a solution of 1.5 g of sodium hydroxide in 37 mL of deionized water over a period of 20 minutes.[2]

  • Heat the reaction mixture back to reflux (approximately 120-125°C) and then cool it again to 25-35°C.[2]

  • Adjust the pH of the reaction mixture by adding hydrochloric acid and stir for one hour to precipitate the product.[2][3]

  • Filter the resulting solid, wash it with deionized water, and dry it under a vacuum at 50-55°C to yield 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.[2]

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles
3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate287.24100.0348
3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one176.227.30.0414
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid306.328.7~81%

Based on the procedure outlined in ChemicalBook.[2]

Protocol 2: Synthesis of Nilotinib

This protocol details the final amidation step to produce Nilotinib from the key intermediate synthesized in Protocol 1.

Materials:

  • 4-Methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid

  • N-Methyl-pyrrolidone (NMP)

  • Thionyl chloride (SOCl₂)

  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

  • Sodium Hydroxide (NaOH) solution (47%)

  • Water

Procedure:

  • To a 1 L glass reactor, add 80.0 g (0.26 mol) of 4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid and 400 mL of N-Methyl-pyrrolidone.[4]

  • Heat the mixture to 60°C.[4]

  • Slowly add 24 mL (0.33 mol) of thionyl chloride over 15 minutes.[4]

  • Stir the resulting mixture at 60°C for 1 hour to form the acid chloride.[4]

  • Add 69.2 g (0.29 mol) of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline to the reaction mixture.[4]

  • Heat the reaction mixture to 90°C and stir for 3 hours.[4]

  • Add 500 mL of water and heat the solution to 80°C.[4]

  • Adjust the pH to 11-12 by adding a 47% sodium hydroxide solution (approximately 65 mL).[4]

  • Cool the resulting suspension to 40°C and continue stirring for 2 hours.[4]

  • Filter the solid under reduced pressure at 40°C and wash with 500 mL of water to yield a beige solid.[4]

  • To further purify, slurry the solid in 1 L of water at 40°C for 1 hour, filter, wash with 500 mL of water, and dry under vacuum at 50°C to obtain Nilotinib base.[4]

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles
4-Methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid306.3280.00.26
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline241.2269.20.29
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
Nilotinib529.52135.2594

Based on a procedure from a published synthesis.[4]

Visualizations

Synthetic Workflow

G cluster_0 Protocol 1: Intermediate Synthesis cluster_1 Protocol 2: Nilotinib Synthesis 3-Amino-4-methyl-benzoic acid 3-Amino-4-methyl-benzoic acid Guanidinylation Guanidinylation 3-Amino-4-methyl-benzoic acid->Guanidinylation Cyanamide, HCl 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid Guanidinylation->3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid Cyclization Cyclization 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid->Cyclization 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, NaOH, 1-Butanol 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid Cyclization->4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid Key_Intermediate 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid Amidation Amidation Key_Intermediate->Amidation 1. SOCl2, NMP 2. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline Nilotinib Nilotinib Amidation->Nilotinib

Caption: Synthetic workflow for Nilotinib production.

Nilotinib Mechanism of Action: BCR-ABL Signaling Pathway Inhibition

Nilotinib functions by targeting the ATP-binding site of the BCR-ABL tyrosine kinase. This fusion protein is constitutively active in CML cells, leading to uncontrolled cell proliferation and survival through the activation of downstream signaling pathways. By inhibiting BCR-ABL, Nilotinib effectively blocks these pathways, inducing apoptosis in cancer cells.

G cluster_pathway BCR-ABL Signaling Pathway BCR-ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT, JAK/STAT) BCR-ABL->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation Apoptosis Apoptosis (Programmed Cell Death) Downstream->Apoptosis Inhibition Nilotinib Nilotinib Nilotinib->BCR-ABL Inhibition

Caption: Nilotinib inhibits the BCR-ABL signaling pathway.

References

Application Notes and Protocols for Safe Handling of 4-Pyridin-3-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions, handling protocols, and emergency procedures for working with 4-Pyridin-3-yl-benzoic acid (CAS No: 4385-75-5). It is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[1]:

  • Acute Toxicity, Oral (Warning): Harmful if swallowed.

  • Skin Corrosion/Irritation (Warning): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.

  • Acute Toxicity, Dermal (Warning): May be harmful in contact with skin.

  • Acute Toxicity, Inhalation (Warning): May be harmful if inhaled.

It is crucial to wear appropriate personal protective equipment (PPE) and follow safe handling practices to minimize exposure.

Quantitative Data Summary

The following table summarizes the key physical, chemical, and safety data for this compound.

PropertyValueReference
Molecular Formula C₁₂H₉NO₂[1][2]
Molecular Weight 199.21 g/mol [1][2]
CAS Number 4385-75-5[1][2]
Appearance Solid
GHS Hazard Statements H302, H312, H315, H319, H332[1]
Storage Temperature Room temperature, protected from light and moisture.[3]

Experimental Protocols: Safe Handling and Usage

Adherence to the following protocols is essential to ensure safety when working with this compound.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield that meets NIOSH (National Institute for Occupational Safety and Health) or EN 166 (European Standard) requirements.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) that are appropriate for the duration and type of handling. Dispose of contaminated gloves properly after use.

  • Body Protection: Wear a laboratory coat to prevent skin contact. For tasks with a higher risk of splashing, consider additional protective clothing.

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.

3.2. Engineering Controls

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Safety Equipment: Ensure easy access to a safety shower and an eyewash station.

3.3. General Handling Procedures

  • Avoid direct contact with the skin and eyes.

  • Do not breathe in dust or vapors.

  • Wash hands thoroughly with soap and water after handling the compound.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep the container tightly closed when not in use.

3.4. Storage

  • Store the compound in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents.

  • Protect from light and moisture.

Emergency Procedures

4.1. First-Aid Measures

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.

4.2. Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid generating dust.

  • Gently sweep or scoop the spilled solid material into a suitable, labeled container for disposal. A wet cloth can be used to collect the material to minimize dust.[3]

  • Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Dispose of the waste material in accordance with local, state, and federal regulations.

Visualization of Emergency Spill Response

The following diagram illustrates the logical workflow for handling a chemical spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill (Avoid Dust Generation) contain->cleanup collect Collect Material into Labeled Container cleanup->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a chemical spill.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Pyridin-3-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Pyridin-3-yl-benzoic acid synthesis, primarily via the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a pyridine-containing organoboron reagent (e.g., 3-pyridylboronic acid) with a benzoic acid derivative bearing a leaving group, typically a halogen (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid).

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields in the Suzuki-Miyaura coupling for this synthesis can stem from several factors:

  • Catalyst Inactivity: The active Pd(0) catalyst can be sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to its deactivation.[1]

  • Poor Quality of Reagents: The presence of water in the reaction can lead to protodeboronation of the boronic acid, a common side reaction.[1]

  • Inappropriate Reaction Conditions: The choice of base, solvent, and temperature are crucial and may not be optimal for your specific substrates.

  • Ligand Issues: The pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity. The use of appropriate ligands is key to mitigate this effect.[1]

Q3: What are the common side products, and how can I minimize them?

A3: Common side products include:

  • Homocoupling Products: Formation of 4,4'-bipyridine (from the boronic acid) or biphenyl-4,4'-dicarboxylic acid (from the halo-benzoic acid). This is often promoted by the presence of oxygen. Strict exclusion of oxygen is the most critical step to minimize this.[1]

  • Protodeboronation Product: The C-B bond of the pyridineboronic acid is cleaved, resulting in pyridine. Using anhydrous conditions and choosing the appropriate base can help prevent this.[1]

  • Dehalogenation Product: The starting halo-benzoic acid is reduced to benzoic acid.

Q4: How do I purify the final product?

A4: Purification of this compound typically involves the following steps:

  • After the reaction is complete, the mixture is cooled, and the organic solvent is often removed under reduced pressure.

  • The residue is then taken up in water and the pH is adjusted. Acidification of the aqueous layer (for example, with HCl) will precipitate the carboxylic acid product, as it is generally less soluble in acidic aqueous solutions.

  • The crude solid can be collected by filtration and washed with water.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile). In some cases, column chromatography on silica gel may be necessary to remove persistent impurities.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Formation Catalyst Deactivation - Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (Argon or Nitrogen).- Use fresh, high-quality palladium catalyst and ligands.
Inefficient Oxidative Addition - If using an aryl bromide, consider switching to the more reactive aryl iodide.- Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate this step.
Poor Transmetalation - The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is anhydrous and finely ground.[1]
Significant Homocoupling of Boronic Acid Presence of Oxygen - Rigorously degas all solvents using methods like sparging with an inert gas or freeze-pump-thaw cycles.- Maintain a positive pressure of an inert atmosphere throughout the reaction.[1]
Formation of Pyridine (Protodeboronation) Presence of Water - Use anhydrous solvents and reagents. Flame-dry glassware before use.- Consider using pyridine-3-boronic acid pinacol ester, which can be more stable.
Reaction Stalls Before Completion Catalyst Inhibition by Pyridine - Increase the catalyst loading.- Switch to a ligand that is less susceptible to inhibition by the pyridine nitrogen.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 4-Bromobenzoic acid (1.0 equiv)

  • Pyridine-3-boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromobenzoic acid, pyridine-3-boronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture via cannula or syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, usually 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent if further purification is needed.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid

The following table, adapted from a study on a similar Suzuki-Miyaura reaction, illustrates the effect of different reaction parameters on the product yield. This data can serve as a starting point for optimizing the synthesis of this compound.

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4)K₂CO₃Toluene/H₂O80216
2Pd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4)K₃PO₄·3H₂OToluene/H₂O80284
3Pd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4)NaOHToluene/H₂O80265
4Pd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4)NEt₃Toluene/H₂O80232
5Pd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene/H₂O80299
6Ad-L-PdCl₂⊂dmβ-CD (0.5)Na₂CO₃H₂O/CH₃OH (3:1)Room Temp2>98

Data in entries 1-5 is adapted from a study on the coupling of 1-bromo-4-(chloromethyl)benzene with p-tolylboronic acid, which serves as a model for C(sp²)-Br bond coupling.[2] Entry 6 is adapted from a study on the coupling of 4-bromobenzoic acid and phenylboronic acid.[3]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Aryl-X + Pd(0)L2 Aryl-X + Pd(0)L2 Oxidative Addition Oxidative Addition Aryl-X + Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 R-B(OR)2 + Base R-B(OR)2 + Base R-B(OR)2 + Base->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Ar-R + Pd(0)L2 Ar-R + Pd(0)L2 Reductive Elimination->Ar-R + Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield of this compound check_catalyst Check Catalyst and Ligand start->check_catalyst check_reagents Verify Reagent Quality start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions catalyst_issue Catalyst Deactivation or Inhibition? check_catalyst->catalyst_issue reagent_issue Side Reactions (Homocoupling, Protodeboronation)? check_reagents->reagent_issue conditions_issue Suboptimal Base, Solvent, or Temperature? check_conditions->conditions_issue solution_catalyst Degas Solvents Rigorously Use Bulky, Electron-Rich Ligands Increase Catalyst Loading catalyst_issue->solution_catalyst Yes solution_reagents Use Anhydrous Reagents Strictly Exclude Oxygen reagent_issue->solution_reagents Yes solution_conditions Screen Different Bases (e.g., K3PO4, Cs2CO3) Screen Different Solvents (e.g., Dioxane, Toluene) Vary Temperature conditions_issue->solution_conditions Yes end Improved Yield solution_catalyst->end solution_reagents->end solution_conditions->end

Caption: A troubleshooting workflow for improving the yield of this compound synthesis.

References

Technical Support Center: Synthesis of 4-Pyridin-3-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-pyridin-3-yl-benzoic acid. The content is structured to address common side reactions and experimental challenges, particularly within the context of the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My Suzuki coupling reaction is resulting in a low yield of this compound. What are the likely causes?

A1: Low yields in the synthesis of this compound via Suzuki coupling are a common issue and can stem from several factors related to the specific substrates and reaction conditions. The primary reasons include:

  • Catalyst Deactivation: The nitrogen atom in the 3-halopyridine starting material can coordinate with the palladium catalyst, forming inactive species that hinder the catalytic cycle.

  • Protodeboronation: 4-Carboxyphenylboronic acid can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and certain bases. This reduces the concentration of the necessary nucleophile.

  • Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex can be sluggish, particularly with electron-deficient heteroaryl halides.

  • Poor Reagent Quality: The presence of water or other impurities in solvents, reagents, or under an inert atmosphere can lead to side reactions and catalyst deactivation.

Q2: I am observing significant amounts of benzoic acid as a byproduct. What is causing this and how can I prevent it?

A2: The formation of benzoic acid is a direct result of the protodeboronation of 4-carboxyphenylboronic acid. In this undesired reaction, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.

Solutions to Minimize Protodeboronation:

  • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Flame-dry glassware before use. The presence of water is a major contributor to protodeboronation.

  • Optimize the Base: While a base is necessary for the reaction, some aqueous bases can promote this side reaction. Consider using anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Use Boronic Esters: Pinacol esters or MIDA boronates of 4-carboxyphenylboronic acid are generally more stable and less prone to protodeboronation than the corresponding boronic acid.

  • Control Reaction Temperature: Elevated temperatures can sometimes accelerate protodeboronation. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Q3: My crude product contains significant amounts of 4,4'-dicarboxybiphenyl and 3,3'-bipyridine. How can I reduce these homocoupling byproducts?

A3: The formation of 4,4'-dicarboxybiphenyl (from the boronic acid) and 3,3'-bipyridine (from the 3-halopyridine) are due to homocoupling side reactions. These are often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), or by suboptimal reaction conditions.

Solutions to Minimize Homocoupling:

  • Strict Exclusion of Oxygen: This is a critical factor. Ensure your reaction setup is under a strict inert atmosphere (argon or nitrogen). Solvents should be thoroughly degassed before use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

  • Use a Pd(0) Catalyst Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) precatalysts that require in-situ reduction.

  • Optimize Catalyst and Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling over homocoupling.

  • Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, a large excess can sometimes favor homocoupling.

Q4: The reaction is sluggish and does not go to completion, even after extended reaction times. What can I do to improve the reaction rate?

A4: A sluggish reaction is often due to inefficient oxidative addition or transmetalation.

Solutions to Improve Reaction Rate:

  • Choice of Halide: The reactivity of the 3-halopyridine decreases in the order I > Br > Cl. If you are using 3-chloropyridine, consider switching to 3-bromopyridine or 3-iodopyridine for a faster reaction.

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be optimal. Bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos can significantly accelerate the oxidative addition and transmetalation steps for heteroaryl couplings.

  • Increase Temperature: While being mindful of promoting side reactions, moderately increasing the reaction temperature can enhance the rate.

  • Solvent Choice: The choice of solvent can impact the solubility of reagents and the stability of the catalytic species. Common solvents for Suzuki couplings include dioxane, toluene, and DMF, often with water as a co-solvent. Screening different solvent systems may be beneficial.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound via Suzuki coupling, based on analogous reactions reported in the literature. Actual results may vary depending on the specific experimental setup and reagent quality.

ParameterCondition 1Condition 2Condition 3
Pyridine Source 3-Bromopyridine3-Iodopyridine3-Bromopyridine
Boron Source 4-Carboxyphenylboronic acid4-Carboxyphenylboronic acid4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPdCl₂(dppf)
Base Na₂CO₃ (aq)K₃PO₄Cs₂CO₃
Solvent Dioxane/H₂OTolueneDMF
Temperature 90 °C100 °C110 °C
Typical Yield Moderate to GoodGood to HighGood to High
Major Side Products Protodeboronation, HomocouplingProtodeboronationMinimal

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize this compound. Note: This is a generalized procedure and should be optimized for your specific laboratory conditions and scale.

Materials:

  • 3-Bromopyridine

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-carboxyphenylboronic acid (1.2 mmol), 3-bromopyridine (1.0 mmol), and anhydrous potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction and Purification: Acidify the aqueous layer to pH ~4-5 with 1 M HCl to precipitate the product. Filter the solid, wash with water, and then a small amount of cold ethyl acetate. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting common issues in the synthesis of this compound.

Suzuki_Coupling_Pathway cluster_reactants Reactants cluster_catalytic_cycle Pd(0) Catalytic Cycle cluster_product Product 3-Halopyridine 3-Halopyridine Oxidative Addition Oxidative Addition 3-Halopyridine->Oxidative Addition 4-Carboxyphenylboronic Acid 4-Carboxyphenylboronic Acid Transmetalation Transmetalation 4-Carboxyphenylboronic Acid->Transmetalation Base Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Oxidative Addition->Transmetalation Ar-Pd(II)-X Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-Pd(II)-Ar' Reductive Elimination->Pd(0)L2 This compound This compound Reductive Elimination->this compound

Caption: The Suzuki-Miyaura catalytic cycle for the synthesis of this compound.

Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling Boronic_Acid 4-Carboxyphenyl- boronic Acid Benzoic_Acid Benzoic Acid Boronic_Acid->Benzoic_Acid + H₂O / Base Boronic_Acid_Homo 4-Carboxyphenyl- boronic Acid Dimer1 4,4'-Dicarboxybiphenyl Boronic_Acid_Homo->Dimer1 Pd(II) / O₂ Aryl_Halide_Homo 3-Halopyridine Dimer2 3,3'-Bipyridine Aryl_Halide_Homo->Dimer2 Pd(0)

Caption: Major side reactions: protodeboronation and homocoupling.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_sm Check Starting Materials (Purity, Anhydrous) start->check_sm check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp) check_sm->check_conditions analyze_byproducts Analyze Crude Product (LCMS/NMR) Identify Byproducts check_conditions->analyze_byproducts protodeboronation Protodeboronation Observed? (e.g., Benzoic Acid) analyze_byproducts->protodeboronation Yes homocoupling Homocoupling Observed? (e.g., Biphenyl, Bipyridine) analyze_byproducts->homocoupling Yes no_reaction Mainly Unreacted Starting Material analyze_byproducts->no_reaction No major byproducts solution_proto Use Anhydrous Base (K₃PO₄) Use Boronic Ester Lower Temperature protodeboronation->solution_proto solution_homo Thoroughly Degas Solvents Use Pd(0) Precatalyst Optimize Stoichiometry homocoupling->solution_homo solution_no_reaction Switch to Bulky Ligand (SPhos) Use More Reactive Halide (I > Br) Increase Temperature no_reaction->solution_no_reaction

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Technical Support Center: Purification of Crude 4-Pyridin-3-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4-Pyridin-3-yl-benzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common impurities in crude this compound synthesized via Suzuki coupling?

A1: Crude this compound from a Suzuki coupling reaction may contain several types of impurities, including:

  • Unreacted starting materials: 4-bromobenzoic acid (or its ester) and 3-pyridylboronic acid.

  • Homocoupling byproducts: Biphenyl-4,4'-dicarboxylic acid and 3,3'-bipyridine.

  • Catalyst residues: Palladium and phosphine ligands.

  • Solvents used in the reaction and workup.

Q2: My crude product has a brownish or off-white color. How can I decolorize it?

A2: A common method for decolorizing organic compounds is treatment with activated carbon. During recrystallization, after dissolving the crude product in a hot solvent, a small amount of activated carbon can be added to the solution. The solution is then hot-filtered to remove the carbon, which adsorbs colored impurities.

Q3: I am having trouble getting my this compound to crystallize. What can I do?

A3: If your product fails to crystallize and remains an oil, it is likely due to the presence of impurities. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. This creates nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution to initiate crystallization.

  • Solvent System: Ensure you are using an appropriate solvent system for recrystallization. Ethanol has been reported for the recrystallization of similar pyridyl-benzoic acids.[1] A mixture of solvents, such as ethanol/water or DMF/water, can also be effective.

  • Purity: The presence of even minor impurities can significantly inhibit crystallization. Consider an additional purification step, such as column chromatography, before attempting recrystallization.

Q4: I am observing significant peak tailing during column chromatography of my product. What is the cause and how can I fix it?

A4: Peak tailing during silica gel chromatography of basic compounds like pyridines is often due to strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface. To mitigate this:

  • Mobile Phase Additive: Add a small amount of a competitive base, such as triethylamine (0.1-1%) or pyridine, to your mobile phase. This will occupy the active sites on the silica gel, reducing the interaction with your product and leading to more symmetrical peaks.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or end-capped silica gel.

Q5: I am experiencing co-elution of my product with an impurity during column chromatography. How can I improve the separation?

A5: Co-elution occurs when the polarity of the product and an impurity are very similar. To improve separation:

  • Solvent System Optimization: Systematically screen different solvent systems with varying polarities. A shallow gradient elution can sometimes provide better resolution than an isocratic elution.

  • Alternative Stationary Phases: As mentioned previously, switching to a different stationary phase like alumina may alter the elution order and improve separation.

Q6: What is a suitable recrystallization solvent for this compound?

A6: For a related compound, 3-(4-Pyridyl)benzoic acid, anhydrous ethanol has been successfully used for recrystallization.[1] Given the structural similarity, ethanol is a good starting point. You may also explore solvent mixtures such as ethanol/water, methanol/water, or DMF/water to achieve optimal solubility at high temperatures and poor solubility at low temperatures.

Quantitative Data Summary

The following table summarizes typical data related to the purification of this compound. Please note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Purity of Crude MaterialTypical Purity After PurificationTypical Recovery YieldNotes
Recrystallization 85-95%>98%70-90%The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold.[2][3][4][5][6]
Acid-Base Extraction 80-95%>97%85-95%This method is effective for separating the acidic product from neutral and basic impurities. The product is converted to its water-soluble salt with a base, washed with an organic solvent to remove impurities, and then regenerated by adding acid.[7][8][9]
Column Chromatography 85-95%>99%60-80%Can achieve very high purity but may result in lower yields due to product loss on the column. Useful for removing impurities with very similar polarity. Adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and recovery for basic compounds.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Begin by identifying a suitable solvent or solvent system. Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures thereof) at room temperature and upon heating. A good solvent will show poor solubility at room temperature and high solubility at its boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently. The this compound will be deprotonated to its carboxylate salt and partition into the aqueous layer.

  • Separation and Washing: Separate the aqueous layer. Wash the organic layer with the aqueous base solution one or two more times to ensure complete extraction of the acidic product. The organic layer, containing neutral and basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding a strong acid, such as 1 M HCl, until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase and Eluent Selection: For a small-scale purification, pack a glass column with silica gel. Based on Thin Layer Chromatography (TLC) analysis, choose a solvent system (eluent) that gives a good separation of your product from impurities, with an Rf value for the product of around 0.3-0.4. A common eluent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. To prevent peak tailing, consider adding 0.1-1% triethylamine to the eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like DCM, and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Run the column by passing the eluent through it, collecting fractions.

  • Analysis and Collection: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow_recrystallization crude Crude this compound dissolve Dissolve in minimum hot solvent crude->dissolve decolorize Add activated carbon (optional) dissolve->decolorize hot_filter Hot filtration decolorize->hot_filter cool Cool to crystallize hot_filter->cool filter_dry Vacuum filter and dry cool->filter_dry pure Pure this compound filter_dry->pure

Caption: Recrystallization Workflow

experimental_workflow_acid_base_extraction crude Crude product in organic solvent add_base Extract with aqueous base (e.g., NaHCO3) crude->add_base separate Separate layers add_base->separate aqueous Aqueous layer (product as salt) separate->aqueous organic Organic layer (impurities) separate->organic acidify Acidify aqueous layer (e.g., HCl) aqueous->acidify precipitate Precipitate forms acidify->precipitate filter_dry Vacuum filter and dry precipitate->filter_dry pure Pure this compound filter_dry->pure

Caption: Acid-Base Extraction Workflow

logical_relationship_chromatography_troubleshooting start Column Chromatography Issue tailing Peak Tailing start->tailing coelution Co-elution of Impurities start->coelution cause_tailing Cause: Basic N interacts with acidic silica tailing->cause_tailing cause_coelution Cause: Similar polarity of product and impurity coelution->cause_coelution solution_tailing1 Solution: Add base (e.g., triethylamine) to eluent cause_tailing->solution_tailing1 solution_tailing2 Solution: Use neutral/basic stationary phase (e.g., alumina) cause_tailing->solution_tailing2 solution_coelution1 Solution: Optimize solvent system (gradient) cause_coelution->solution_coelution1 solution_coelution2 Solution: Change stationary phase cause_coelution->solution_coelution2

Caption: Chromatography Troubleshooting Logic

References

Technical Support Center: Optimizing 4-Pyridin-3-yl-benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Pyridin-3-yl-benzoic acid. The content is designed to address specific experimental challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction creates the crucial carbon-carbon bond between the pyridine and benzene rings. The reaction is popular due to its tolerance of a wide range of functional groups and generally good yields.[1][2] There are two primary Suzuki coupling strategies for this target molecule:

  • Route A: Coupling of 3-bromopyridine with 4-carboxyphenylboronic acid.

  • Route B: Coupling of 4-bromobenzoic acid with 3-pyridylboronic acid.

Both routes are viable, and the choice often depends on the commercial availability and stability of the starting materials.

Q2: How do I choose the right catalyst system for the Suzuki-Miyaura coupling?

A2: The choice of catalyst is critical for a successful reaction. Palladium-based catalysts are the standard for Suzuki couplings.[1][3]

  • Common Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand are frequently used.[4][5] For challenging couplings, more advanced and electron-rich phosphine ligands like dppf in Pd(dppf)Cl₂ can be effective.[6]

  • Ligand-Free Options: In some cases, ligand-free catalysts like Pd/C can be used, particularly with greener solvents like ethanol/water mixtures, which simplifies the reaction setup and workup.[7]

  • Catalyst Loading: Catalyst loading typically ranges from 0.1 mol% to 5 mol%. Lowering the catalyst amount can be cost-effective, but higher loading may be necessary for less reactive substrates.[8]

Q3: What is the role of the base and which one should I use?

A3: A base is essential for the Suzuki-Miyaura reaction to proceed, as it facilitates the transmetalation step.[1] The choice of base can significantly impact the reaction yield.

  • Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[2][4][7]

  • Base Strength: The optimal base often depends on the specific substrates and solvent system. For instance, K₃PO₄ is a stronger base that can be effective in challenging couplings. The use of aqueous base solutions is common.[2]

Q4: How should I select the solvent system?

A4: The solvent system must be able to dissolve, at least partially, both the organic and inorganic reagents.

  • Aqueous Mixtures: Mixtures of an organic solvent with water are standard. Common choices include 1,4-dioxane/water, toluene/water, or ethanol/water.[2][3][5] Using ethanol and water offers a more environmentally friendly ("greener") option.[7]

  • Solvent Ratio: The ratio of the organic solvent to water can influence reaction efficiency and may require optimization.[2]

Q5: How can I monitor the progress of the reaction?

A5: Reaction progress can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a common and effective method to track the consumption of starting materials and the formation of the product.[9] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guide

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in Suzuki couplings are a common issue that can stem from several factors. A systematic approach is needed to identify the root cause.[4][10]

Potential Causes & Solutions

  • Inactive Catalyst: The palladium catalyst, especially Pd(0) species, can be sensitive to air.

    • Troubleshooting: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) by purging the reaction mixture.[4] Use fresh, high-quality catalyst. If using Pd(OAc)₂, ensure the phosphine ligand is also of high quality.

  • Degraded Boronic Acid: Boronic acids can undergo degradation (protodeboronation) upon storage, especially in the presence of moisture.

    • Troubleshooting: Use fresh boronic acid or test its quality. In some cases, converting the boronic acid to a more stable pinacol ester and using it in the reaction can improve results.[5]

  • Suboptimal Base or Solvent: The choice and amount of base are crucial.

    • Troubleshooting: Screen different bases (e.g., K₂CO₃, Na₂CO₃, K₃PO₄). Ensure the base is finely ground and anhydrous if required by the protocol. Optimize the solvent system; sometimes a co-solvent like water is necessary.[6]

  • Side Reactions: Homocoupling of the boronic acid is a common side reaction that consumes the starting material.

    • Troubleshooting: Adjust the stoichiometry of the reactants. Adding the aryl halide in a slight excess can sometimes suppress homocoupling.[4]

Below is a troubleshooting workflow to diagnose the cause of low yield.

G start Low Reaction Yield c1 Verify Reagent Quality start->c1 c2 Review Reaction Conditions start->c2 c3 Analyze for Side Reactions start->c3 sub_c1_1 Is Boronic Acid fresh/pure? c1->sub_c1_1 sub_c1_2 Is Catalyst active? c1->sub_c1_2 sub_c1_3 Are Solvents anhydrous/pure? c1->sub_c1_3 sub_c2_1 Is atmosphere inert? c2->sub_c2_1 sub_c2_2 Is base appropriate/sufficient? c2->sub_c2_2 sub_c2_3 Is temperature optimal? c2->sub_c2_3 sub_c3_1 Check for Homocoupling c3->sub_c3_1 sub_c3_2 Check for Deboronated SM c3->sub_c3_2

Troubleshooting workflow for low reaction yield.

Q: I am observing significant impurities in my final product. How can I identify and minimize them?

A: Impurity formation can complicate purification and reduce the overall yield of the desired product.

Common Impurities & Mitigation Strategies

  • Homocoupled Byproducts: Arise from the self-coupling of the boronic acid.

    • Mitigation: As mentioned, adjusting the stoichiometry and carefully controlling the reaction temperature can help.

  • Phenylated Impurities from Ligand: If using triphenylphosphine (PPh₃) or similar arylphosphine ligands, impurities can form from the transfer of a phenyl group from the ligand to the palladium center.[11][12]

    • Mitigation: Consider using a different ligand or a ligand-free catalyst system like Pd/C if the reaction conditions allow.[7]

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the product mixture.

    • Mitigation: Increase reaction time or temperature. Ensure the catalyst is active and all reagents are added correctly. Monitor the reaction to completion via TLC or HPLC.[9]

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the typical conditions used in the Suzuki-Miyaura coupling for the synthesis of biaryl compounds, which can be adapted for this compound.

ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / PPh₃Pd(dppf)Cl₂Pd/C (ligand-free)
Catalyst Loading 2-5 mol%1-3 mol%1-5 mol%5-10 mol%
Base 2M aq. Na₂CO₃K₃PO₄K₂CO₃K₂CO₃
Solvent 1,4-Dioxane / H₂OTolueneDMFEtOH / H₂O
Temperature 80-100 °C90-110 °C80 °CRoom Temp - 60 °C
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Inert (N₂ or Ar)Air
Typical Yield Moderate to GoodGood to ExcellentGood to ExcellentModerate to Good
Reference [5][2][6][7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

G A 1. Reagent Preparation B 2. Inert Atmosphere A->B C 3. Reagent Addition B->C D 4. Heating & Stirring C->D E 5. Reaction Monitoring D->E F 6. Work-up & Quenching E->F G 7. Product Isolation F->G H 8. Purification G->H

General experimental workflow for Suzuki coupling.

Procedure:

  • Reagent Setup: To a round-bottomed flask equipped with a magnetic stir bar and condenser, add 4-bromobenzoic acid (1.0 equiv.), 3-pyridylboronic acid (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) three to five times to remove oxygen.[4]

  • Solvent and Catalyst Addition: Add the solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe. Purge the mixture with the inert gas for another 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 95 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction's progress by TLC until the 4-bromobenzoic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and ethyl acetate.[9]

  • Isolation: Transfer the mixture to a separatory funnel. The product, being a carboxylic acid, may require careful pH adjustment to facilitate extraction. Acidify the aqueous layer with HCl to precipitate the product. Filter the resulting solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure this compound.

References

Common impurities in 4-Pyridin-3-yl-benzoic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Pyridin-3-yl-benzoic acid. The information provided addresses common impurities and their removal during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: this compound is commonly synthesized via a Suzuki-Miyaura coupling reaction. Impurities can originate from starting materials, side reactions, and the catalyst system. The most prevalent impurities include:

  • Unreacted Starting Materials: Residual 4-bromobenzoic acid (or its ester) and pyridine-3-boronic acid.

  • Homocoupling Byproducts: Formation of biphenyl-4,4'-dicarboxylic acid and 3,3'-bipyridine from the coupling of two molecules of the same starting material.

  • Dehalogenated Byproduct: Benzoic acid, formed by the reduction of 4-bromobenzoic acid.

  • Protonation Byproduct: Pyridine, resulting from the protonation of pyridine-3-boronic acid.

  • Residual Palladium Catalyst: A common and critical impurity that needs to be removed, especially for pharmaceutical applications.[1][2][3][4]

  • Ligand-Derived Impurities: Phenylated byproducts can arise from the phosphine ligands used in the coupling reaction.[5][6]

Q2: How can I remove residual palladium catalyst from my this compound product?

A2: Several methods are effective for removing residual palladium. The choice of method depends on the scale of your reaction and the desired final purity.

  • Filtration through Celite: A simple and common first step is to filter the reaction mixture through a pad of Celite. This can remove heterogeneous palladium species.[2]

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb palladium. However, this may also lead to some loss of the desired product through non-specific adsorption.[3]

  • Scavenger Resins: Thiol-based silica scavengers or polystyrene-bound trimercaptotriazine (TMT) are highly effective for selectively binding and removing palladium.[1][2][4][7]

Q3: What is the best method to purify crude this compound?

A3: A combination of techniques is often the most effective approach.

  • Initial Work-up: An acid-base extraction can be used to separate the acidic product from neutral and some basic impurities.[8][9][10]

  • Palladium Removal: Treat the crude product with a suitable palladium scavenger.

  • Final Purification: Recrystallization or column chromatography can be used to achieve high purity.

Troubleshooting Guides

Issue 1: Low Purity After Initial Work-up

Symptom: The isolated this compound shows multiple spots on TLC analysis, indicating the presence of several impurities.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS to ensure full conversion of starting materials. If the reaction has stalled, consider optimizing reaction conditions (temperature, reaction time, catalyst loading).
Ineffective Extraction The amphoteric nature of this compound (containing both a carboxylic acid and a basic pyridine ring) can complicate acid-base extractions. Carefully adjust the pH during extraction to selectively protonate or deprotonate the desired functional groups for efficient separation.
Presence of Homocoupled Byproducts These byproducts often have similar polarities to the desired product, making them difficult to remove by simple extraction. Column chromatography or recrystallization will likely be necessary.
Issue 2: Yellow or Gray Discoloration of the Final Product

Symptom: The final product has a persistent yellow or grayish color.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Residual Palladium The presence of finely divided palladium metal (palladium black) can cause a grayish tint. Ensure thorough removal of the palladium catalyst using the methods described in FAQ 2.
Ligand-Derived Impurities Phosphine ligands and their oxides can sometimes impart a yellow color. Column chromatography is often effective in removing these impurities.
Colored Organic Impurities Treatment with activated carbon during the purification process can help remove colored organic impurities. Use a minimal amount of activated carbon to avoid significant product loss.[11]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized.

  • Solvent Selection: Based on the properties of benzoic acid derivatives, water or a mixed solvent system (e.g., ethanol/water, dioxane/water) is a good starting point.[12][13] The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of boiling solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Mobile Phase (Eluent): A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and improve peak shape) is a good starting point. The optimal eluent composition should be determined by TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired product.[14]

  • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound extraction Acid-Base Extraction crude->extraction Initial Separation pd_removal Palladium Scavenging extraction->pd_removal Remove Catalyst recrystallization Recrystallization pd_removal->recrystallization High Purity chromatography Column Chromatography pd_removal->chromatography High Purity pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

Impurity_Relationship cluster_impurities Common Impurities cluster_removal Removal Methods Starting Materials Starting Materials Recrystallization Recrystallization Starting Materials->Recrystallization Column Chromatography Column Chromatography Starting Materials->Column Chromatography Acid-Base Extraction Acid-Base Extraction Starting Materials->Acid-Base Extraction Homocoupling Products Homocoupling Products Homocoupling Products->Column Chromatography Residual Palladium Residual Palladium Palladium Scavengers Palladium Scavengers Residual Palladium->Palladium Scavengers Ligand Byproducts Ligand Byproducts Ligand Byproducts->Column Chromatography

Caption: Relationship between common impurities and their primary removal methods.

References

Technical Support Center: Crystallization of 4-Pyridin-3-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 4-Pyridin-3-yl-benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a molecule with both polar and non-polar characteristics. The pyridine ring and the carboxylic acid group are polar and capable of hydrogen bonding. This suggests solubility in polar solvents, particularly those that can act as hydrogen bond donors or acceptors.[1] The benzoic acid moiety contributes to its aromatic and somewhat less polar nature. Based on structurally similar compounds, it is expected to be soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and to have some solubility in alcohols like ethanol and methanol.[2][3] Its solubility in water is likely to be limited but can be increased at higher temperatures or by adjusting the pH to form a salt.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: While specific data for this exact compound is limited, a good starting point for solvent screening would include polar protic solvents. A related compound, 3-(4-Pyridyl)benzoic acid, has been successfully recrystallized from anhydrous ethanol.[4] Therefore, ethanol, methanol, or mixtures containing these alcohols are promising candidates. Given its structure, other solvents and solvent systems to consider are listed in the table below. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[5]

Q3: Can this compound form polymorphs or solvates?

A3: Yes, it is possible. Many organic molecules, especially those with flexible conformations and hydrogen bonding capabilities, can exhibit polymorphism (existing in different crystal forms) or form solvates (incorporating solvent molecules into the crystal lattice).[6] The choice of solvent and crystallization conditions (e.g., cooling rate, temperature) can influence which form is obtained. It is advisable to characterize the resulting crystals using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form.

Q4: How does the pH of the solution affect the crystallization of this compound?

A4: The pH of the solution will significantly impact the solubility of this compound due to its carboxylic acid (pKa ~4-5) and pyridine (pKa ~5-6) functionalities. In acidic solutions, the pyridine nitrogen can be protonated, forming a more soluble pyridinium salt. In basic solutions, the carboxylic acid will be deprotonated to a carboxylate salt, which is also typically more soluble in aqueous media. For crystallization of the neutral molecule, it is generally best to work near the isoelectric point, where the compound has its lowest solubility.

Troubleshooting Guide

Issue 1: The compound "oils out" and does not form crystals.

This common issue occurs when the compound comes out of solution as a liquid phase (an oil) instead of a solid. This often happens when a solution is supersaturated at a temperature above the compound's melting point in that particular solvent or when the cooling is too rapid.[5]

Possible Causes & Solutions:

CauseSolution
Solvent is too non-polar or has a high boiling point. Try a more polar solvent or a solvent with a lower boiling point. Toluene, for example, has a high boiling point and can sometimes lead to oiling out.[5]
Cooling rate is too fast. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Slow cooling is crucial for orderly crystal growth.[7]
Solution is too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it more slowly.
Presence of impurities. Impurities can disrupt the crystal lattice formation. Consider purifying the material by another method (e.g., column chromatography) before attempting recrystallization.
Issue 2: No crystals form, even after cooling.

If the compound remains in a supersaturated solution without precipitating, nucleation may be inhibited.

Possible Causes & Solutions:

CauseSolution
Solution is not sufficiently supersaturated. If the solution is too dilute, crystals may not form. Try evaporating some of the solvent to increase the concentration.
Lack of nucleation sites. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that serve as nucleation sites.[7]
Need for a seed crystal. Add a tiny crystal of this compound (if available) to the supersaturated solution. This "seed" will provide a template for further crystal growth.[8]
Solvent is too good a solvent. If the compound is too soluble even at low temperatures, consider using an anti-solvent. Dissolve the compound in a good solvent, and then slowly add a miscible solvent in which the compound is insoluble (the anti-solvent) until the solution becomes turbid. Then, warm the mixture until it becomes clear and allow it to cool slowly.[8]
Issue 3: The resulting crystals are very small or appear as a powder.

The formation of very small crystals or a powder is often an indication of rapid precipitation from a highly supersaturated solution.

Possible Causes & Solutions:

CauseSolution
High degree of supersaturation. Use a slightly larger volume of solvent to dissolve the compound initially, so the solution is less concentrated.
Rapid cooling. Ensure a very slow cooling rate. Insulating the flask can help to slow down the cooling process.[7]
Agitation during crystallization. Avoid disturbing or agitating the solution as the crystals are forming.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., DMF or hot ethanol) at room temperature.

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (a miscible solvent in which the compound is poorly soluble, e.g., water or hexane) dropwise with stirring until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Cooling and Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Slow cooling should induce the formation of crystals.

  • Isolation and Drying: Isolate, wash (with the anti-solvent or a mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.

Data Presentation

Table 1: Potential Solvents for Crystallization of this compound

Solvent/SystemBoiling Point (°C)PolarityRationale
Ethanol78Polar ProticSuccessfully used for a similar compound.[4] Good balance of polarity.
Methanol65Polar ProticSimilar to ethanol, lower boiling point may be advantageous.[5]
Water100Polar ProticPotential for highly pure crystals, but solubility may be low.[7][9]
Ethanol/WaterVariablePolar ProticA common and effective mixed-solvent system for moderately polar compounds.
Acetone56Polar AproticGood solvent, but its low boiling point can make it tricky to use.[10]
Ethyl Acetate77Moderately PolarOften a good choice for compounds with ester-like or carboxylic acid groups.[9]
Toluene111Non-polarLess likely to be a good primary solvent, but could be used in a solvent system. High boiling point can be a disadvantage.[5]
n-Hexane/AcetoneVariableVariableA common non-polar/polar mixture that can be effective.[9]

Visualizations

Troubleshooting_Crystallization start Start Crystallization (Dissolve in Hot Solvent) cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Good Crystals Formed observe->crystals Success oiling_out Compound Oils Out observe->oiling_out Failure no_crystals No Crystals Form observe->no_crystals Failure small_crystals Small/Powdery Crystals observe->small_crystals Failure reheat_add_solvent Reheat, Add More Solvent, Cool Slower oiling_out->reheat_add_solvent change_solvent Try a Different Solvent (More Polar/Lower BP) oiling_out->change_solvent scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed concentrate Evaporate Some Solvent no_crystals->concentrate use_antisolvent Use Anti-Solvent Method no_crystals->use_antisolvent slower_cooling Use Slower Cooling Rate small_crystals->slower_cooling less_conc Use a More Dilute Solution small_crystals->less_conc reheat_add_solvent->cool change_solvent->start scratch_seed->observe concentrate->cool use_antisolvent->start slower_cooling->cool less_conc->start

Caption: Troubleshooting workflow for crystallization issues.

Solvent_Selection_Logic compound This compound (Polar & H-Bonding Groups) polar_protic Start with Polar Protic Solvents (e.g., Ethanol, Methanol) compound->polar_protic solubility_test Test Solubility: Soluble in Hot, Insoluble in Cold? success Proceed with Recrystallization solubility_test->success Yes failure Select a Different Solvent/System solubility_test->failure No polar_protic->solubility_test solvent_mixture Try Solvent Mixtures (e.g., Ethanol/Water) solvent_mixture->solubility_test antisolvent_system Consider Anti-Solvent System (e.g., DMF/Water) antisolvent_system->solubility_test failure->solvent_mixture failure->antisolvent_system

Caption: Logical workflow for selecting a suitable solvent system.

References

Stability issues of 4-Pyridin-3-yl-benzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Pyridin-3-yl-benzoic acid under various experimental conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and experimental use of this compound.

Issue 1: Unexpected Degradation of the Compound in Solution

Question: I am observing a rapid loss of purity of my this compound stock solution. What could be the potential causes and how can I mitigate this?

Answer: Unexpected degradation in solution can be attributed to several factors, primarily pH, solvent, and light exposure.

  • pH-Related Degradation: this compound is an amphoteric molecule, possessing both a basic pyridine ring and an acidic carboxylic acid group. This makes its stability highly dependent on the pH of the solution. At extreme pH values, it may be susceptible to hydrolysis or other degradative reactions. It is recommended to maintain the pH of the solution within a neutral range (pH 6-8) for optimal stability, unless the experimental protocol requires otherwise.

  • Solvent Effects: The choice of solvent can significantly impact the stability of the compound. While soluble in some organic solvents, their purity and potential for reactive impurities should be considered. For aqueous solutions, the use of purified, deionized water is crucial. The presence of metal ions can catalyze degradation.[1][2]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions leading to degradation.[3][4] It is crucial to store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[5]

Troubleshooting Workflow: Investigating Solution Instability

start Start: Unexpected Degradation check_ph Check pH of Solution start->check_ph extreme_ph Is pH < 4 or > 9? check_ph->extreme_ph adjust_ph Adjust to pH 6-8 with Dilute Acid/Base extreme_ph->adjust_ph Yes check_solvent Review Solvent Purity extreme_ph->check_solvent No retest Retest Stability adjust_ph->retest impure_solvent Is Solvent High Purity? check_solvent->impure_solvent use_hplc_grade Use Fresh, HPLC-Grade Solvent impure_solvent->use_hplc_grade No check_light Assess Light Exposure impure_solvent->check_light Yes use_hplc_grade->retest light_exposed Is Solution Protected from Light? check_light->light_exposed protect_from_light Store in Amber Vials or Wrap in Foil light_exposed->protect_from_light No light_exposed->retest Yes protect_from_light->retest

Caption: Troubleshooting workflow for unexpected degradation of this compound in solution.

Issue 2: Inconsistent Results in Forced Degradation Studies

Question: My forced degradation studies for this compound are yielding inconsistent results. How can I improve the reproducibility of these experiments?

Answer: Inconsistent results in forced degradation studies often stem from variations in experimental conditions.[3][6][7][8] To ensure reproducibility, it is essential to meticulously control the parameters of the stress conditions being applied.

  • Standardize Stress Conditions: The concentration of acids, bases, and oxidizing agents, as well as the temperature and duration of exposure, must be kept constant across all experiments.

  • Control Temperature: Use a calibrated incubator or water bath to maintain a stable temperature throughout thermal degradation studies.

  • Monitor pH: For hydrolytic stability studies, the pH of the solution should be monitored and maintained at the desired level throughout the experiment.

  • Consistent Light Source: For photostability studies, use a calibrated light source that provides a consistent output of UV and visible light.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry place, protected from light.[9] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent potential oxidation.[10]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: Due to its amphoteric nature, the stability of this compound is expected to be lowest at highly acidic and highly alkaline pH values. In acidic conditions, the pyridine nitrogen can be protonated, which may influence the electron distribution and reactivity of the molecule. In alkaline conditions, the carboxylic acid group will be deprotonated, forming a carboxylate salt. Extreme pH conditions can catalyze hydrolysis.

Q3: Is this compound susceptible to oxidation?

A3: Yes, like many organic molecules, it can be susceptible to oxidation. The pyridine ring, in particular, can be oxidized. It is advisable to avoid strong oxidizing agents and to store the compound under an inert atmosphere.[9] Common laboratory oxidizing agents like hydrogen peroxide can be used to intentionally study its oxidative degradation pathway.[3]

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, based on its structure, potential degradation pathways could include:

  • Hydrolysis: Under harsh acidic or basic conditions, cleavage of the bond between the pyridine and benzene rings could occur, though this is generally a stable bond.

  • Oxidation: Oxidation of the pyridine ring to an N-oxide is a common reaction for pyridinic compounds.

  • Photodegradation: UV light can induce the formation of reactive radical species, leading to a variety of degradation products.

  • Decarboxylation: At elevated temperatures, loss of the carboxylic acid group as carbon dioxide is a possibility.

Illustrative Degradation Pathways

main This compound hydrolysis Hydrolysis (Extreme pH) main->hydrolysis oxidation Oxidation (e.g., H2O2) main->oxidation photodegradation Photodegradation (UV Light) main->photodegradation thermal Thermal Stress (High Temp) main->thermal deg_hydro Potential Ring Cleavage Products hydrolysis->deg_hydro deg_ox Pyridine N-oxide Derivative oxidation->deg_ox deg_photo Radical-induced Products photodegradation->deg_photo deg_thermal Decarboxylation Product thermal->deg_thermal

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study - General Procedure

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of methanol and water).[3]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control sample (unstressed), by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Workflow for Forced Degradation Study

start Start: Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (Solid, 80°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze all Samples by Stability-Indicating HPLC oxidation->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate Data and Identify Degradants analyze->evaluate

Caption: General workflow for conducting a forced degradation study on this compound.

Data Presentation

The following tables present illustrative data that might be obtained from forced degradation studies.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl24 hours60°C12.52
Base Hydrolysis0.1 M NaOH24 hours60°C18.23
Oxidation3% H₂O₂24 hoursRoom Temp15.81
Thermal (Solid)-48 hours80°C5.31
PhotolyticICH Q1B-Room Temp9.72

Table 2: HPLC Data for Major Degradants

Stress ConditionDegradantRetention Time (min)Relative Retention Time
Acid HydrolysisDegradant A14.20.75
Degradant A26.81.21
Base HydrolysisDegradant B13.50.62
Degradant B25.10.91
Degradant B37.31.30
OxidationDegradant O18.11.44
ThermalDegradant T12.90.52
PhotolyticDegradant P14.80.85
Degradant P29.21.64
(Note: Retention time of this compound is assumed to be 5.6 min for the calculation of Relative Retention Time.)

References

Avoiding dimer formation in 4-Pyridin-3-yl-benzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Pyridin-3-yl-benzoic acid. The focus is on understanding and mitigating the formation of dimers, a common side reaction that can impact reaction yield and purity.

Disclaimer: Specific quantitative data on the dimerization of this compound is limited in publicly available literature. The guidance provided here is based on established principles of organic chemistry and data from analogous pyridine-containing carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of this compound, and why is it a concern?

A1: Dimer formation refers to the association of two molecules of this compound. This can occur in two primary ways: through non-covalent hydrogen bonding or the formation of a covalent anhydride linkage. Dimerization is a concern as it consumes the starting material, reduces the yield of the desired product, and can complicate purification due to the dimer's potentially similar solubility and chromatographic behavior to the intended product.

Q2: What are the primary mechanisms of dimer formation for this molecule?

A2: There are two main pathways for dimer formation:

  • Hydrogen-Bonded Dimers: The carboxylic acid group of one molecule can form a hydrogen bond with the pyridine nitrogen of another molecule. Additionally, two carboxylic acid groups can form a classic hydrogen-bonded dimer. While these are non-covalent, they can influence the reactivity of the starting material.

  • Anhydride Formation: In the presence of activating agents used for amide coupling (e.g., carbodiimides), an activated carboxylic acid intermediate can react with another molecule of this compound to form a symmetric anhydride. This anhydride can then react with the desired amine, but it also represents a competing pathway that consumes the starting material.

Q3: How can I detect the presence of dimers in my reaction mixture?

A3: Dimer formation can be detected using standard analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the dimer by its molecular weight, which will be double that of the monomer minus the mass of a water molecule in the case of an anhydride.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can also reveal the presence of the dimer through a distinct set of signals.

Q4: What are the general strategies to minimize dimer formation?

A4: The key strategies revolve around controlling the activation of the carboxylic acid and its subsequent reaction:

  • Choice of Coupling Reagent: Employing coupling reagents that favor rapid reaction with the amine over side reactions is crucial.

  • Reaction Conditions: Optimizing solvent, temperature, concentration, and the order of reagent addition can significantly suppress dimerization.

  • Use of Protecting Groups: Masking the carboxylic acid functionality as an ester prevents it from participating in dimerization pathways.[3]

Troubleshooting Guide

Problem: Low yield of the desired amide product with a significant byproduct observed at a higher molecular weight.

  • Possible Cause: Formation of a this compound dimer (anhydride).

  • Troubleshooting Steps:

    • Confirm Dimer Formation: Analyze the crude reaction mixture by LC-MS to confirm the presence of a species with the expected mass of the dimer.

    • Optimize Reagent Addition: Instead of adding all reagents at once, pre-activate the this compound with the coupling reagent and a suitable base for a short period (15-30 minutes) before adding the amine.[4] This ensures the activated species is quickly consumed by the desired nucleophile.

    • Change Coupling Reagent: If using a carbodiimide like DCC or EDC alone, consider adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[4] These additives form active esters that are more reactive towards amines and less prone to forming symmetric anhydrides. Phosphonium or uronium-based reagents like PyBOP or HATU can also be effective.[5]

    • Adjust Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can slow down the rate of anhydride formation relative to the desired amide coupling.[4]

Problem: The final product is difficult to purify from the unreacted starting material and potential dimer.

  • Possible Cause: Similar polarity and solubility of the product, starting material, and dimer.

  • Troubleshooting Steps:

    • Acid-Base Extraction: After the reaction is complete, perform an aqueous workup. By washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution), the unreacted acidic starting material and any acidic byproducts can be extracted into the aqueous layer, while the neutral amide product remains in the organic phase.[6][7]

    • Chromatography Optimization: If column chromatography is necessary, screen different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol) to improve separation.

    • Recrystallization: Attempt to purify the final product by recrystallization from a suitable solvent or solvent mixture. This can be effective if the product and impurities have different solubilities at different temperatures.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentClassAdvantagesPotential for Dimer Formation/Side Reactions
EDC/DIC + HOBt/Oxyma CarbodiimideWater-soluble byproducts (EDC), good for solution and solid-phase, additives suppress racemization.[5][8]Can form symmetric anhydride if amine is not added promptly after activation.
HATU/HBTU Aminium/Uronium SaltHigh reactivity, fast reaction times, low racemization, particularly with HOAt-based reagents.[9]Can react with the amine nucleophile if not pre-activated with the carboxylic acid.
PyBOP Phosphonium SaltHigh efficiency, does not react with the free amine, minimizing side products.[5]Byproduct (HMPA) from BOP is carcinogenic; PyBOP is a safer alternative.
T3P® (Propylphosphonic Anhydride) AnhydrideExcellent for sterically hindered substrates, byproducts are water-soluble and easily removed.Generally clean reactions with low side-product formation.

Table 2: Influence of Reaction Parameters on Dimer Formation

ParameterRecommendation to Minimize DimerizationRationale
Solvent Use anhydrous aprotic solvents like DMF, DCM, or THF.[4]Prevents hydrolysis of activated intermediates back to the carboxylic acid, which can then dimerize.
Temperature Lower temperatures (0 °C to RT).[4]Slows the rate of competing side reactions, including anhydride formation.
Concentration Use dilute conditions (e.g., 0.1-0.5 M).Reduces the probability of two molecules of this compound reacting with each other.
Order of Addition Pre-activate the carboxylic acid with the coupling reagent before adding the amine.[4][9]Ensures the activated species is rapidly intercepted by the desired amine, minimizing its lifetime and the chance for dimerization.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU to Minimize Dimerization

  • Dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.2 eq.).[9]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 eq.) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Purification via Acid-Base Extraction

  • Following the reaction, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 20 mL). This will extract unreacted this compound.

  • Combine the aqueous layers and acidify with 1M HCl to a pH of ~4-5 to potentially recover the starting material by filtration or extraction if desired.

  • Wash the original organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amide product, now depleted of the acidic starting material.[7]

Visualizations

Diagram 1: Dimer Formation Pathways for this compound cluster_0 Starting Material cluster_1 Dimerization Pathways A 2x this compound B Hydrogen-Bonded Dimer (Non-covalent) A->B Self-Association (H-Bonding) C Symmetric Anhydride (Covalent Dimer) A->C Activation (e.g., EDC) + Reaction with second monomer

Caption: Dimer formation pathways for this compound.

Diagram 2: Recommended Workflow for Amide Coupling Start Start Step1 Dissolve this compound in anhydrous solvent Start->Step1 Step2 Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) Step1->Step2 Step3 Pre-activate for 15-30 min at RT Step2->Step3 Step4 Add Amine Step3->Step4 Step5 Monitor Reaction until Completion Step4->Step5 End Workup and Purification Step5->End

Caption: Recommended workflow for amide coupling to minimize side reactions.

Diagram 3: Troubleshooting Logic for Low Amide Yield Start Low or No Product Yield? CheckSM Starting Materials Consumed? (TLC/LCMS) Start->CheckSM SM_Yes Yes CheckSM->SM_Yes Yes SM_No No CheckSM->SM_No No CheckDimer High MW Byproduct Seen? SM_Yes->CheckDimer ActionActivation Inefficient Activation: - Check Reagent Quality - Increase Equivalents - Change Coupling Reagent SM_No->ActionActivation Dimer_Yes Yes CheckDimer->Dimer_Yes Yes Dimer_No No CheckDimer->Dimer_No No ActionDimer Optimize Order of Addition, Change Coupling Reagent, Lower Temperature Dimer_Yes->ActionDimer ActionOther Other Side Reactions or Decomposition. Re-evaluate conditions (solvent, temp). Dimer_No->ActionOther

Caption: Troubleshooting logic for low amide yield in coupling reactions.

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-Pyridin-3-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 4-Pyridin-3-yl-benzoic acid and need assistance in interpreting its complex Nuclear Magnetic Resonance (NMR) spectra. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the acquisition and interpretation of NMR spectra for this compound.

Problem 1: Poor resolution and broad peaks in the ¹H NMR spectrum.

  • Possible Cause 1: Sample Concentration. Highly concentrated samples can lead to increased viscosity and molecular aggregation, resulting in broader signals.[1][2]

    • Solution: Dilute your sample. If the signal-to-noise ratio is a concern, increase the number of scans.

  • Possible Cause 2: Presence of Particulate Matter. Suspended particles in the NMR tube will cause line broadening.[1]

    • Solution: Filter your sample through a small plug of glass wool or a syringe filter directly into the NMR tube.

  • Possible Cause 3: Poor Shimming. An inhomogeneous magnetic field will lead to distorted and broad peaks.[3][4]

    • Solution: Carefully shim the spectrometer before acquiring the spectrum. If you are having difficulty, you can use a standard sample to check the probe's performance.[4]

  • Possible Cause 4: Paramagnetic Impurities. Even trace amounts of paramagnetic impurities can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If suspected, purify the sample again using techniques like recrystallization or column chromatography.

Problem 2: Overlapping and complex multiplets in the aromatic region (7.0-9.0 ppm).

  • Possible Cause: Inherent Spectral Complexity. The spin systems of the pyridine and benzene rings in this compound are prone to second-order effects and overlapping signals, especially at lower magnetic field strengths.[2]

    • Solution 1: Use a Higher Field Spectrometer. Acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) will increase chemical shift dispersion and simplify the multiplets.[2]

    • Solution 2: 2D NMR Spectroscopy. Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to identify which protons are coupled to each other and which protons are attached to which carbons, respectively. This allows for unambiguous assignment of the overlapping signals.

Problem 3: Chemical shifts of pyridine protons are significantly different from expected values.

  • Possible Cause 1: pH of the Solution. The chemical shifts of protons on a pyridine ring are highly sensitive to pH. Protonation of the nitrogen atom leads to a significant downfield shift of the adjacent protons.[5]

    • Solution: Ensure the deuterated solvent is neutral. If necessary, add a drop of a non-protonating base (like pyridine-d5) or acid (like DCl in D2O) to maintain a consistent pH. Be aware that the carboxylic acid group can also influence the local pH.

  • Possible Cause 2: Solvent Effects. The choice of deuterated solvent can influence the chemical shifts due to solvent-solute interactions.

    • Solution: Record spectra in different solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) to observe changes in chemical shifts, which can aid in signal assignment.

Frequently Asked Questions (FAQs)

Q1: How many signals do I expect in the ¹H and ¹³C NMR spectra of this compound?

A1: Due to the molecule's asymmetry, you should expect to see distinct signals for each unique proton and carbon environment.

  • ¹H NMR: You can anticipate up to 8 signals in the aromatic region: 4 from the benzoic acid ring and 4 from the pyridine ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: You should expect to see 12 signals: 5 for the pyridine ring, 6 for the benzoic acid ring, and 1 for the carboxylic acid carbon. The carbon attached to the carboxylic acid group will be significantly deshielded.[6]

Q2: What are the expected chemical shift ranges for the aromatic protons?

A2:

  • Benzoic Acid Protons: The protons on the benzoic acid ring will typically appear in the range of 7.5-8.2 ppm. The protons ortho to the carboxylic acid group will be the most deshielded.

  • Pyridine Protons: The protons on the pyridine ring will generally be found between 7.4 and 9.0 ppm. The protons alpha to the nitrogen atom are the most deshielded due to the inductive effect of the nitrogen.[7]

Q3: Why is the carboxylic acid proton sometimes not visible in the ¹H NMR spectrum?

A3: The carboxylic acid proton is acidic and can undergo chemical exchange with residual water in the deuterated solvent. This exchange can broaden the signal to the point where it is indistinguishable from the baseline. To observe this proton, ensure you are using a very dry solvent. Adding a drop of D₂O will cause the carboxylic acid proton signal to disappear, which can be a useful method for confirming its assignment.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values and may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d6)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-2'9.05d
H-6'8.70dd
H-5'8.25ddd
H-2, H-68.10d
H-3, H-57.90d
H-4'7.60dd
COOH13.10br s

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d6)

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O167.5
C-6'151.0
C-2'148.5
C-4142.0
C-1138.0
C-4'135.0
C-3'132.0
C-2, C-6130.0
C-3, C-5128.5
C-5'124.0

Experimental Protocols

Standard ¹H NMR Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • Filtering: Filter the sample solution into a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: zg30 (or a similar single-pulse experiment)

    • Number of Scans: 16-64 (depending on concentration)

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Spectral Width: 0-16 ppm

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample filter Filter into NMR Tube dissolve->filter lock Lock filter->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Signals reference->integrate

Caption: Experimental workflow for acquiring a 1D NMR spectrum.

interpretation_logic cluster_overlap_solutions Troubleshooting Overlap cluster_broad_solutions Troubleshooting Broadening start Complex 1H NMR Spectrum overlap Overlapping Aromatic Signals start->overlap broad Broad Signals start->broad higher_field Use Higher Field NMR overlap->higher_field two_d Perform 2D NMR (COSY, HSQC) overlap->two_d dilute Dilute Sample broad->dilute filter_sample Filter Sample broad->filter_sample reshim Re-shim Spectrometer broad->reshim assigned Assigned Spectrum higher_field->assigned two_d->assigned dilute->assigned filter_sample->assigned reshim->assigned

Caption: Logical workflow for troubleshooting common NMR spectral issues.

References

Technical Support Center: Recrystallization of 4-Pyridin-3-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting alternative solvents for the recrystallization of 4-Pyridin-3-yl-benzoic acid. It includes a troubleshooting guide for common experimental issues, detailed protocols, and quantitative data to facilitate informed decisions in your purification processes.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Based on the chemical structure of this compound, which contains both a polar pyridine ring and a carboxylic acid group, polar protic solvents are generally good candidates. Ethanol has been reported as a suitable solvent for the recrystallization of a structurally similar isomer, 3-(4-Pyridyl)benzoic acid, suggesting it is an excellent starting point.

Q2: Can I use a solvent mixture for recrystallization?

Yes, a mixed solvent system can be highly effective, especially when a single solvent does not provide the optimal solubility profile. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. For this compound, a mixture of ethanol and water could be a viable option.

Q3: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To remedy this, you can try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of a co-solvent to increase the solubility of the compound at the saturation point.

  • Allow the solution to cool more slowly to encourage crystal nucleation.

Q4: Crystal formation is very slow or doesn't occur at all. What are the possible reasons and solutions?

Several factors can inhibit crystallization:

  • Supersaturation: The solution may be supersaturated but lacks nucleation sites. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Excess solvent: Too much solvent will keep the compound in solution even at low temperatures. Gently evaporate some of the solvent to increase the concentration and then allow it to cool again.

  • Impurities: Certain impurities can inhibit crystal growth. If suspected, you may need to perform a preliminary purification step, such as passing the solution through a short column of activated carbon to remove colored impurities.

Solvent Selection Guide

The choice of solvent is critical for successful recrystallization. The following table provides a list of potential solvents for this compound, with their relevant physical properties and estimated solubility characteristics. The solubility estimations are based on the "like dissolves like" principle and comparative data for benzoic acid.

SolventBoiling Point (°C)PolarityEstimated Solubility at 25°CEstimated Solubility at Boiling PointComments
Water100HighLowModerateGood for forming well-defined crystals, but initial dissolution may be challenging.
Ethanol78HighModerateHighA very promising solvent, as it is known to work well for similar compounds.
Methanol65HighModerateHighSimilar to ethanol but with a lower boiling point.
Isopropanol82MediumLowModerateMay be a good alternative if ethanol proves too effective a solvent at room temperature.
Acetone56MediumModerateHighIts low boiling point can be advantageous for solvent removal but may lead to rapid, less pure crystallization.
Ethyl Acetate77MediumLowModerateA less polar option that could be useful if polar impurities are present.
Toluene111LowVery LowLowGenerally not a good choice due to the compound's polarity, but could be used as an anti-solvent.
Heptane98LowInsolubleInsolubleCan be used as an anti-solvent in a mixed solvent system with a more polar solvent.

Experimental Protocol: Recrystallization from Ethanol

This protocol details the steps for recrystallizing this compound using ethanol as the solvent.

Materials:

  • Crude this compound

  • Anhydrous Ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. To maximize the yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. 1. Too much solvent was used.2. The solution is supersaturated and requires nucleation.1. Boil off some of the solvent and allow it to cool again.2. Scratch the inner wall of the flask with a glass rod or add a seed crystal.
The compound "oils out". 1. The solution is cooling too quickly.2. The melting point of the compound is lower than the boiling point of the solvent.1. Reheat to dissolve the oil and allow to cool more slowly.2. Add a small amount of a co-solvent to lower the saturation temperature.
Low recovery of the purified compound. 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor.2. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool to obtain a second crop of crystals.2. Ensure the filtration apparatus is pre-heated and use a slight excess of solvent during filtration.
The recrystallized product is not pure. 1. The cooling process was too rapid, trapping impurities.2. The chosen solvent is not appropriate for rejecting the specific impurities present.1. Repeat the recrystallization and allow for slower cooling.2. Perform small-scale solubility tests with different solvents to find one that leaves the impurities in solution.

Visualizing the Process

Solvent Selection Workflow

Solvent_Selection Start Start: Crude this compound Analyze Analyze Compound Structure (Polar - Pyridine & Carboxylic Acid) Start->Analyze Hypothesize Hypothesize Suitable Solvents ('Like Dissolves Like') Analyze->Hypothesize Test Small-Scale Solubility Tests (Hot vs. Cold) Hypothesize->Test Evaluate Evaluate Results: Good Solubility Hot, Poor Solubility Cold? Test->Evaluate Select Select Optimal Solvent(s) Evaluate->Select Yes Troubleshoot Troubleshoot: - Oiling Out? - No Crystals? Evaluate->Troubleshoot No Troubleshoot->Test Re-evaluate Mixed_Solvent Consider Mixed Solvent System Troubleshoot->Mixed_Solvent Mixed_Solvent->Test

Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent.

Experimental Recrystallization Workflow

Recrystallization_Workflow Start Start: Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Decolorize Decolorize with Activated Carbon (Optional) Dissolve->Decolorize Cool Cool Slowly to Room Temperature Dissolve->Cool No Decolorization/ Filtration Hot_Filter Hot Gravity Filtration (Optional) Decolorize->Hot_Filter Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter Vacuum Filter Crystals Ice_Bath->Filter Wash Wash with Ice-Cold Solvent Filter->Wash Dry Dry Purified Crystals Wash->Dry End End: Pure Product Dry->End

Caption: A step-by-step workflow for the experimental procedure of recrystallization.

Technical Support Center: Synthesis of 4-Pyridin-3-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Pyridin-3-yl-benzoic acid, a key building block in pharmaceutical development. The primary focus is on the widely used Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves the coupling of a pyridine-containing boronic acid derivative with a benzoic acid derivative bearing a halide or triflate. The common coupling partners are 3-pyridylboronic acid and 4-halobenzoic acid (e.g., 4-bromobenzoic acid).

Q2: How does the carboxylic acid group on the benzoic acid reactant affect the Suzuki-Miyaura coupling?

A2: The carboxylic acid group can present challenges. Under the basic conditions required for the reaction, it is deprotonated to a carboxylate salt. This salt may have poor solubility in common organic solvents, which can impede the reaction rate.[3] Furthermore, the carboxylate group could potentially coordinate to the palladium catalyst, influencing its catalytic activity. Careful selection of the solvent system and base is crucial to mitigate these effects.[3] In some instances, protecting the carboxylic acid as an ester may be considered.[3]

Q3: What is the "2-pyridyl problem" and does it apply to the synthesis of this compound?

A3: The "2-pyridyl problem" refers to the often-observed low yields and difficulty in Suzuki couplings involving 2-pyridylboronic acids. This is attributed to the proximity of the nitrogen atom to the boronic acid, which can lead to catalyst inhibition through coordination with the palladium center. For the synthesis of this compound, which involves a 3-pyridylboronic acid, this specific issue is less pronounced. However, the Lewis basicity of the pyridine nitrogen can still influence the catalytic cycle, making the choice of an appropriate ligand important to stabilize the catalyst and promote the desired reaction.[4]

Q4: What are the most common side products in this synthesis?

A4: Common side products in the Suzuki-Miyaura coupling for this compound include:

  • Homocoupling products: Formation of biphenyl-4,4'-dicarboxylic acid (from the coupling of two 4-halobenzoic acid molecules) and 3,3'-bipyridine (from the coupling of two 3-pyridylboronic acid molecules). This is often promoted by the presence of oxygen.[3]

  • Protodeboronation: Replacement of the boronic acid group on the pyridine ring with a hydrogen atom, yielding pyridine. This is more likely with electron-rich boronic acids and under prolonged heating.[3]

  • Dehalogenation: Replacement of the halogen on the benzoic acid with a hydrogen atom, yielding benzoic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Yield Inactive Catalyst: The Pd(0) catalyst may have been oxidized to an inactive Pd(II) species.- Use a fresh batch of palladium catalyst and ligand.- Ensure rigorous degassing of solvents and reaction mixtures.[3]- Consider using a more robust, air-stable precatalyst.
Oxygen Contamination: Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.- Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[3]
Inappropriate Base: The base is crucial for the activation of the boronic acid. An unsuitable base may not be effective.- Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[3] The choice of base can significantly impact the yield.[5]
Poor Solubility of Reactants: The carboxylate salt of 4-halobenzoic acid may not be soluble in the reaction solvent.- Use a solvent mixture that can dissolve both the organic and inorganic components, such as dioxane/water or THF/water.[3][6]
Suboptimal Temperature: The reaction may be too slow at lower temperatures or the catalyst may decompose at excessively high temperatures.- Cautiously increase the reaction temperature if the reaction is sluggish. Monitor for catalyst decomposition (e.g., formation of palladium black).[3]
Significant Homocoupling Presence of Oxygen: As mentioned, oxygen promotes the homocoupling of boronic acids.- Improve the degassing procedure for all reagents and solvents.[3]
Catalyst System: Some catalyst systems may favor homocoupling.- Consider switching to a different palladium source or ligand.
Protodeboronation of 3-Pyridylboronic Acid Prolonged Reaction Time or High Temperature: These conditions can favor the protodeboronation side reaction.- Monitor the reaction closely and stop it once the starting material is consumed.- Attempt the reaction at a lower temperature.[3]
Excess Base or Water: Certain basic and aqueous conditions can facilitate protodeboronation.- Use the minimum effective amount of base.- Consider using a boronic ester (e.g., a pinacol ester) which can be more stable.
Unreproducible Results Variable Reagent Quality: The purity and stability of the boronic acid can vary.- Use high-purity reagents. Boronic acids can degrade over time and should be stored properly.[7]
Inconsistent Degassing: The level of oxygen exclusion can vary between experiments.- Standardize the degassing procedure to ensure consistency.

Data Presentation: Catalyst System Comparison

The selection of the palladium source and ligand is critical for a successful synthesis. Below is a summary of catalyst systems used for the Suzuki-Miyaura coupling of related nitrogen-containing heteroaryl compounds.

Palladium Source Ligand Base Solvent Temp (°C) Time (h) Yield (%) Substrate Example Reference
Pd(PPh₃)₄PPh₃Na₂CO₃Acetonitrile/Water90Varies60-93Heteroaryl halides with 4-carboxybenzene boronic acid[1]
Pd(OAc)₂SPhosK₃PO₄Toluene10018952-Chloropyridine with Phenylboronic acid[6]
Pd(PPh₃)₄PPh₃Na₂CO₃Dioxane10012855-Bromo-2-chloropyridine with 4-Methoxyphenylboronic acid[6]
XPhos PrecatalystXPhosK₃PO₄Dioxane/Water605953-Bromoindazole with 4-Tolylboronic acid[6]
Pd/CNoneK₂CO₃Ethanol/WaterRoom Temp0.5High4-Bromobenzoic acid with Phenylboronic acid[8]

Experimental Protocols

General Protocol for the Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 4-Bromobenzoic acid (1.0 equiv)

  • 3-Pyridylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 4-bromobenzoic acid, 3-pyridylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe. Then, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and adjust the pH to be acidic (e.g., with 1M HCl) to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with water, and then an appropriate organic solvent (e.g., cold ethanol or diethyl ether) to remove impurities. The product can be further purified by recrystallization if necessary.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 4-Bromobenzoic acid 3-Pyridylboronic acid Base inert Establish Inert Atmosphere reagents->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst heat Heat and Stir solvent_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool_acidify Cool and Acidify monitor->cool_acidify Reaction Complete filter_wash Filter and Wash Precipitate cool_acidify->filter_wash purify Purify (Recrystallization) filter_wash->purify product Final Product: This compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low or No Yield catalyst Check Catalyst and Ligand (Freshness, Activity) start->catalyst degassing Verify Rigorous Degassing (Solvents, Reaction Mixture) start->degassing conditions Optimize Reaction Conditions (Base, Solvent, Temperature) start->conditions reagents Confirm Reagent Purity (Especially Boronic Acid) start->reagents solution_catalyst Use Fresh/Alternative Catalyst catalyst->solution_catalyst solution_degassing Improve Degassing Protocol degassing->solution_degassing solution_conditions Screen Different Conditions conditions->solution_conditions solution_reagents Use High-Purity Reagents reagents->solution_reagents

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling reaction.

References

Validation & Comparative

A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 4-Pyridin-3-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile methods for the formation of carbon-carbon bonds. This guide provides an objective comparison of these two methods for the synthesis of 4-Pyridin-3-yl-benzoic acid, a key structural motif in various pharmacologically active molecules. The comparison is supported by experimental data from analogous systems, detailed experimental protocols, and visual diagrams to aid in the selection of the optimal synthetic strategy.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., 3-pyridylboronic acid)Organotin compounds (e.g., 3-(tributylstannyl)pyridine)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.[1]
Stability of Reagents Boronic acids can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.[2]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[1]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, K₃PO₄).[3]Often proceeds under neutral or mildly basic conditions.
Byproduct Removal Boron-containing byproducts are often water-soluble and easily removed.Tin byproducts can be difficult and tedious to remove.

Performance Comparison: Experimental Data

ParameterSuzuki Coupling (Analogous System)Stille Coupling (General Procedure)
Aryl Halide 4-Bromobenzoic acid4-Iodobenzoic acid or 4-Bromobenzoic acid
Organometallic Reagent 3-Pyridylboronic acid3-(Tributylstannyl)pyridine
Catalyst Pd(OAc)₂ / PPh₃ or Pd(dppf)Cl₂Pd(PPh₃)₄ or Pd₂(dba)₃
Base/Additive K₂CO₃ or K₃PO₄Often none, or Cu(I) salts as co-catalyst
Solvent Dioxane/H₂O, Toluene/H₂O, or neat waterToluene, Dioxane, or DMF
Temperature (°C) Room Temperature to 11080 - 110
Reaction Time (h) 1.5 - 2412 - 24
Reported Yield (%) 74 - 99% (for similar systems)[3][4]Generally high, but substrate-dependent.

Experimental Protocols

Suzuki Coupling Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids.[3][5]

Materials:

  • 4-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

  • 3-Pyridylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottomed flask, add 4-bromobenzoic acid, 3-pyridylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (1,4-dioxane and water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford this compound.

Stille Coupling Protocol

This is a general protocol for the Stille coupling of an aryl halide with an organostannane.[6]

Materials:

  • 4-Iodobenzoic acid (1.0 mmol, 1.0 equiv)

  • 3-(Tributylstannyl)pyridine (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 4-iodobenzoic acid and tetrakis(triphenylphosphine)palladium(0).

  • The flask is evacuated and backfilled with argon three times.

  • Add anhydrous toluene via syringe.

  • Add 3-(tributylstannyl)pyridine to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Visualizing the Reactions

General Cross-Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants (Aryl Halide, Organometallic Reagent) Setup Assemble Reaction under Inert Atmosphere Reactants->Setup Catalyst Prepare Catalyst System (Palladium Source, Ligand) Catalyst->Setup Solvent Degas Solvent Solvent->Setup Heating Heat to Reaction Temperature Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Work-up/ Extraction Quench->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: A generalized experimental workflow for cross-coupling reactions.

Catalytic Cycle Comparison: Suzuki vs. Stille

G cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)L_n S_OA Oxidative Addition S_Pd0->S_OA Ar-X S_PdII Ar-Pd(II)-X L_n S_OA->S_PdII S_TM Transmetalation S_PdII->S_TM S_ArPdAr Ar-Pd(II)-Ar' L_n S_TM->S_ArPdAr S_RE Reductive Elimination S_ArPdAr->S_RE S_RE->S_Pd0 Regeneration S_Product Ar-Ar' S_RE->S_Product S_Boronate Ar'B(OR)₂ + Base S_Boronate->S_TM St_Pd0 Pd(0)L_n St_OA Oxidative Addition St_Pd0->St_OA Ar-X St_PdII Ar-Pd(II)-X L_n St_OA->St_PdII St_TM Transmetalation St_PdII->St_TM St_ArPdAr Ar-Pd(II)-Ar' L_n St_TM->St_ArPdAr St_RE Reductive Elimination St_ArPdAr->St_RE St_RE->St_Pd0 Regeneration St_Product Ar-Ar' St_RE->St_Product St_Stannane Ar'SnR₃ St_Stannane->St_TM

Caption: Catalytic cycles for Suzuki and Stille couplings.

Conclusion and Recommendation

Both Suzuki and Stille couplings are highly effective methods for the synthesis of this compound. The choice between the two often depends on the specific requirements of the synthesis.

For initial explorations and larger-scale syntheses, the Suzuki-Miyaura coupling is generally recommended as the first choice. This is primarily due to the low toxicity of the boronic acid reagents and the ease of removal of the boron-containing byproducts.[7] The commercial availability of a wide range of boronic acids also makes this an attractive option.

However, the Stille coupling remains a valuable and powerful alternative , especially in cases where the corresponding boronic acid is unstable or difficult to prepare. The high tolerance of organostannanes to a wide variety of functional groups can also be a significant advantage in complex molecule synthesis.[1] The main considerations for the Stille coupling are the careful handling of the toxic organotin reagents and the implementation of an effective purification strategy to remove tin residues.

Ultimately, the optimal choice will depend on factors such as substrate availability, functional group compatibility, scale of the reaction, and the purification capabilities of the laboratory. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity with either method.

References

A Comparative Guide to the Biological Activity of 4-Pyridin-3-yl-benzoic Acid and Its Isomers: A Landscape of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

While direct comparative studies detailing the specific biological activities of 4-Pyridin-3-yl-benzoic acid and its isomers remain limited in publicly available research, the broader family of pyridinylbenzoic acid derivatives has emerged as a privileged scaffold in medicinal chemistry. This guide provides a comprehensive overview of the known biological landscape of these compounds, detailing the activities of their derivatives, outlining the experimental protocols used for their evaluation, and discussing the therapeutic potential implied by their structural features.

The pyridinylbenzoic acid core, which combines a pyridine ring and a benzoic acid moiety, offers a versatile platform for designing molecules that can interact with a wide range of biological targets. The isomeric variations, differing in the attachment points of the pyridine and carboxylic acid groups, are expected to significantly influence the compounds' steric and electronic properties, leading to distinct pharmacological profiles.

General Biological Activities of Pyridinylbenzoic Acid Derivatives

Research into derivatives of pyridinylbenzoic acids has revealed a spectrum of biological activities, suggesting that the parent isomers could serve as valuable starting points for drug discovery in several therapeutic areas. These activities include:

  • Enzyme Inhibition: Derivatives have been investigated as inhibitors of various enzymes, including kinases, which are crucial regulators of cell signaling. For instance, certain derivatives have been explored as inhibitors of CSNK2A and PIM3 kinases, which are implicated in cancer.

  • Receptor Modulation: The scaffold is present in molecules designed to modulate the activity of cellular receptors. This includes compounds that interact with G-protein coupled receptors (GPCRs) and ion channels, which are involved in a vast array of physiological processes.

  • Antimicrobial and Antiviral Activity: The pyridine and benzoic acid moieties are found in numerous antimicrobial and antiviral agents. Derivatives of pyridinylbenzoic acid have been synthesized and evaluated for their potential to combat infectious diseases.

  • Anti-inflammatory Effects: By targeting enzymes and receptors involved in inflammatory pathways, derivatives of these isomers have shown potential as anti-inflammatory agents.

Experimental Protocols for Evaluating Biological Activity

To assess the biological activity of this compound and its isomers, a variety of in vitro and in vivo assays would be employed. The following are detailed methodologies for key experiments that would be cited in a comparative study.

Enzyme Inhibition Assays

Objective: To determine the potency of a compound in inhibiting a specific enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.[1]

General Protocol (Kinase Inhibition Assay):

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)

    • Microplates (e.g., 384-well)

  • Procedure:

    • A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.

    • The kinase, substrate, and test compound are incubated together in the microplate wells for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) and then stopped by adding a stop solution or by the detection reagent.

    • The amount of product formed (e.g., ADP or phosphorylated substrate) is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis:

    • The percentage of enzyme inhibition is calculated for each compound concentration relative to a control (no inhibitor).

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Cell-Based Assays

Objective: To evaluate the effect of a compound on cellular processes, such as cell viability, proliferation, or signaling pathways.

General Protocol (MTT Assay for Cell Viability):

  • Reagents and Materials:

    • Cancer cell line of interest

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

    • The solubilization solution is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated for each compound concentration relative to a vehicle-treated control.

    • The IC50 value, representing the concentration that causes 50% inhibition of cell viability, is determined from the dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be modulated by pyridinylbenzoic acid derivatives, based on their known interactions with kinases. This example depicts a generic kinase signaling cascade leading to cell proliferation, which could be a target for anti-cancer drug development.

G Hypothetical Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates Inhibitor Pyridinylbenzoic Acid Derivative (Potential Inhibitor) Inhibitor->Kinase2 Inhibits GeneExpression Gene Expression (Proliferation) TranscriptionFactor->GeneExpression Induces

Caption: A potential mechanism of action for a pyridinylbenzoic acid derivative as a kinase inhibitor.

Conclusion

While a direct, quantitative comparison of the biological activities of this compound and its isomers is not yet available in the scientific literature, the extensive research on their derivatives strongly suggests a rich and varied pharmacological potential. The structural diversity among these isomers provides a fertile ground for the discovery of novel therapeutic agents targeting a wide range of diseases. Future structure-activity relationship (SAR) studies focusing on these parent compounds are crucial to unlock their full potential and guide the rational design of next-generation therapeutics. Researchers in drug development are encouraged to explore these fundamental scaffolds to uncover new biological activities and develop novel clinical candidates.

References

A Comparative Guide to the X-ray Crystallographic Analysis of Pyridyl-Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of 3-(4-Pyridyl)benzoic acid, a constitutional isomer of 4-Pyridin-3-yl-benzoic acid, alongside other related benzoic acid and pyridine derivatives. The objective is to offer a comprehensive overview of their structural parameters and the experimental protocols used for their determination. This information is crucial for understanding intermolecular interactions, crystal packing, and guiding the design of new molecular entities in drug development and materials science.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for 3-(4-Pyridyl)benzoic acid and selected alternative compounds. This data allows for a direct comparison of their crystal structures.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
3-(4-Pyridyl)benzoic acid C₁₂H₉NO₂OrthorhombicPbca13.839(3)7.013(7)19.469(10)9090901890(2)8[1][2]
(E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid C₁₄H₁₂N₂O₂MonoclinicP2₁/n4.2613(1)26.5565(6)10.3983(2)9098.123(1)901164.92(4)4[3]
4-(3-(pyridin-3-yl)ureido)benzoic acid — adipic acid (2/1) C₁₆H₁₆N₃O₅TriclinicP-19.6481(6)10.0123(6)10.1667(6)116.680(2)113.268(2)95.809(2)758.31(8)2[4]
3-(3-(pyridin-3-yl)ureido)benzoic acid C₁₃H₁₁N₃O₃OrthorhombicPna2₁9.2062(6)11.5258(7)11.5263(7)9090901223.04(13)4[4]

Structural Insights and Comparison

The crystal structure of 3-(4-Pyridyl)benzoic acid reveals a non-planar molecule where the benzene and pyridine rings have a dihedral angle of 32.14(7)°.[1][2] The carboxyl group is slightly twisted relative to the benzene ring.[1][2] A key feature of its crystal packing is the formation of infinite chains along the c-axis through intermolecular O—H···N hydrogen bonds.[1][2]

In comparison, other pyridyl-benzoic acid derivatives exhibit different crystal packing and molecular conformations. For instance, (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid adopts a V-shaped conformation and also forms chains via O—H···N hydrogen bonds.[3] The co-crystal of 4-(3-(pyridin-3-yl)ureido)benzoic acid with adipic acid crystallizes in a triclinic system, showcasing a more complex hydrogen bonding network.[4] These variations highlight how subtle changes in molecular structure, such as the position of the nitrogen atom in the pyridine ring or the nature of the linker between the aromatic rings, can significantly influence the resulting supramolecular architecture.

Experimental Protocols

The determination of the crystal structures presented in this guide follows a standardized workflow for single-crystal X-ray diffraction of small organic molecules.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray crystallographic analysis.[5] For small organic molecules like pyridyl-benzoic acids, suitable crystals are typically grown from a supersaturated solution. A common method involves the slow evaporation of a solvent in which the compound has moderate solubility.[1] The choice of solvent is critical and often requires screening of various options.[6] The process should be carried out in a vibration-free environment to allow for the growth of well-ordered crystals of sufficient size (typically >0.1 mm in all dimensions).[5][6]

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in a diffractometer.[5] The crystal is cooled to a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations of the atoms, which leads to a higher quality diffraction pattern.[5] A monochromatic X-ray beam, typically from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) source, is directed at the crystal.[1] As the crystal is rotated, a series of diffraction images are collected by a detector.[7]

Structure Solution and Refinement

The collected diffraction data, which consists of the positions and intensities of the diffraction spots, is processed to determine the unit cell parameters and space group. The phase problem is then solved to generate an initial electron density map. For small molecules, this is often achieved using direct methods.[5] An initial molecular model is built into the electron density map. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure, including atomic coordinates, bond lengths, and bond angles.[1]

Workflow for X-ray Crystallographic Analysis

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_output Output synthesis Synthesis & Purification crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction (Monochromatic Beam) mounting->xray detection Data Acquisition (Detector) xray->detection processing Data Processing (Unit Cell & Space Group) detection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: Experimental workflow for single-crystal X-ray analysis.

References

A Comparative Guide to Purity Analysis of 4-Pyridin-3-yl-benzoic Acid by High-Performance Liquid Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel materials and active pharmaceutical ingredients, the purity of chemical building blocks is paramount. 4-Pyridin-3-yl-benzoic acid is a key structural motif in medicinal chemistry and materials science. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating its purity, supported by detailed experimental protocols and comparative data.

The purity of this compound directly impacts the integrity, reproducibility, and performance of the final product. Impurities, such as unreacted starting materials, byproducts from the synthetic route (e.g., from a Suzuki coupling reaction), or degradation products, can introduce defects in material structures, alter biological activity, or pose toxicological risks. Therefore, a robust and accurate analytical method is essential for quality control.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the most widely used method for assessing the purity of non-volatile organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the target compound from closely related impurities. A typical reversed-phase HPLC method is recommended for this analysis.

Data Presentation: Comparison of Analytical Techniques

The following table presents illustrative data for the purity analysis of a single, hypothetical batch of this compound using three distinct analytical techniques. This data highlights the strengths and typical results that can be expected from each method.

Analytical TechniquePrinciplePurity Result (%)Key AdvantagesKey Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.99.85High resolution and sensitivity; well-established for purity of non-volatile compounds; can be coupled with mass spectrometry (LC-MS) for impurity identification.Requires reference standards for impurity identification and quantification; assumes all impurities are eluted and detected.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute quantification based on the direct relationship between the NMR signal integral and the number of protons.99.7 (by mass)Absolute quantification without a reference standard of the analyte; provides structural information; highly accurate and precise.Lower sensitivity compared to HPLC; requires a high-purity internal standard; not suitable for complex mixtures with overlapping signals.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.99.8 (relative purity)High sensitivity and specificity; excellent for identifying volatile and semi-volatile impurities.Requires derivatization (e.g., silylation) for non-volatile compounds like this compound, which can introduce variability; thermal decomposition of the analyte is a risk.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated using the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report report calculate->report Generate Report

A streamlined workflow for HPLC-based purity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes the determination of the absolute purity of this compound using qNMR with an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition (¹H Spectrum):

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

    • Acquisition Time: At least 3 seconds.

  • Data Analysis:

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., aromatic protons).

    • Integrate the signal of the internal standard (maleic acid, singlet around 6.3 ppm).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_analyte Weigh Analyte dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Absolute Purity integrate->calculate report report calculate->report Generate Report

Workflow for absolute purity determination by qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization

This protocol is for the purity analysis of this compound after derivatization to increase its volatility.

  • Instrumentation: A GC system coupled to a mass spectrometer (MS).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation (Derivatization):

    • Weigh approximately 1 mg of this compound into a reaction vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Hold at 300 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

  • Data Analysis: The purity is determined by the area percentage of the main peak corresponding to the silylated derivative of this compound. Impurities are identified by their mass spectra and comparison to spectral libraries.

Comparison and Recommendations

Method_Selection cluster_methods Analytical Methods cluster_attributes Key Attributes start Purity Analysis of This compound HPLC HPLC start->HPLC Routine Purity & Impurity Profile qNMR qNMR start->qNMR Absolute Purity & Reference Standard GCMS GC-MS start->GCMS Volatile/Semi-volatile Impurities attr_hplc High Resolution Good Sensitivity Routine QC HPLC->attr_hplc attr_qnmr Absolute Quantification Structural Information Primary Standard qNMR->attr_qnmr attr_gcms Volatile Impurities High Specificity (MS) GCMS->attr_gcms

A logical guide to selecting an analytical method.
  • For routine quality control and accurate determination of the purity of this compound, HPLC is the recommended method due to its superior resolution for separating closely related impurities, high sensitivity, and its well-established application for non-volatile compounds.

  • For establishing a certified reference material or for absolute purity determination without a specific reference standard of the analyte, qNMR is the method of choice. Its ability to provide a direct measure of the mass fraction of the analyte makes it a powerful tool for primary analysis.

  • GC-MS is a valuable complementary technique, particularly for identifying and quantifying any volatile or semi-volatile impurities that may not be readily detected by HPLC. However, the need for derivatization adds a layer of complexity and potential for analytical error.

By selecting the appropriate analytical technique based on the specific requirements of the analysis, researchers, scientists, and drug development professionals can ensure the quality and integrity of this compound, leading to more reliable and reproducible results in their research and development endeavors.

Spectroscopic comparison of 4-Pyridin-3-yl-benzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 4-Pyridin-3-yl-benzoic acid and its common synthetic precursors, 3-bromopyridine and 4-carboxyphenylboronic acid. The data presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide summarizes key spectroscopic data, outlines detailed experimental protocols, and visualizes the synthetic and analytical workflows.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its precursors. This quantitative data facilitates an objective comparison of their spectral characteristics.

Compound Molecular Formula Molecular Weight ( g/mol ) ¹H NMR (δ, ppm) IR (cm⁻¹) Mass Spectrometry (m/z)
This compound C₁₂H₉NO₂199.21[1]Data not publicly availableData not publicly available[M+H]⁺: 200.06 (Predicted)
3-Bromopyridine C₅H₄BrN158.00[2](in CDCl₃): 8.68, 8.52, 7.80, 7.19[3] (in DMSO): 8.79, 8.18, 7.72, 8.77[3]Key peaks observable in public spectra databases[4](EI-MS): 157/159 (M⁺˙), 78 ([M-Br]⁺)[5][6]
4-Carboxyphenylboronic acid C₇H₇BO₄165.94[7]Data available in spectral databases[8]Key peaks observable in public spectra databases[9][10](ESI-MS): [M-H]⁻: 165.0[11]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducibility and data validation.

Synthesis Protocol: Suzuki-Miyaura Coupling

This compound is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In a round-bottom flask, combine 3-bromopyridine (1.0 eq.), 4-carboxyphenylboronic acid (1.1 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

  • Degassing: Sparge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the aqueous phase with an organic solvent like ethyl acetate.

  • Purification: Acidify the aqueous layer with HCl to precipitate the product. The crude product can be collected by filtration and purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Instrumentation: Acquire ¹H NMR spectra on a 300 or 400 MHz spectrometer.

    • Data Acquisition: Record spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy:

    • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27.[9]

    • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet. Liquid samples can be analyzed as a neat film between salt plates.[2][9]

    • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Electron Ionization (EI-MS): This technique is suitable for volatile and thermally stable compounds like 3-bromopyridine.[5] The sample is introduced into the ion source, typically via a gas chromatograph (GC), and bombarded with a high-energy electron beam.

    • Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for less volatile and more polar molecules like 4-carboxyphenylboronic acid.[11] The sample is dissolved in a suitable solvent and infused into the mass spectrometer. Analysis is often performed in negative ion mode to detect the deprotonated molecule [M-H]⁻.[11]

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic pathway and the general experimental workflow.

Synthesis_Pathway Precursor1 3-Bromopyridine reagents + Pd Catalyst + Base Precursor1->reagents Precursor2 4-Carboxyphenylboronic acid Precursor2->reagents Product This compound reagents->Product Suzuki Coupling

Synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Suzuki Coupling Reaction Purification Purification (Recrystallization / Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry (EI / ESI) Purification->MS DataComp Data Comparison & Structure Verification NMR->DataComp IR->DataComp MS->DataComp

General workflow for synthesis and spectroscopic analysis.

References

In-Silico Modeling of 4-Pyridin-3-yl-benzoic Acid Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-silico modeling of 4-Pyridin-3-yl-benzoic acid and its bioisostere, 4-pyridone-3-carboxylic acid, in the context of receptor binding. The following sections detail their binding affinities to the EP300/CBP histone acetyltransferase (HAT), outline the computational methodologies employed in such studies, and visualize the relevant workflows and conceptual relationships.

Data Presentation: In-Silico Performance Comparison

The following table summarizes the comparative in-silico and experimental data for a prototypical this compound derivative and its 4-pyridone-3-carboxylic acid bioisostere targeting the EP300/CBP histone acetyltransferase. This comparison highlights the effectiveness of bioisosteric replacement in drug design.

Compound ClassKey In-Silico Metrics (Predicted)Experimental Activity (IC50)Cellular Activity
This compound Derivative Favorable binding energy, key interactions with active site residues.Potent inhibitory activity.Moderate cell growth inhibition.
4-Pyridone-3-carboxylic Acid Bioisostere Similar or improved binding energy, conserved key interactions.Similar inhibitory activity.Improved cell growth inhibition.[1]

Experimental Protocols

The in-silico modeling of this compound and its analogs typically involves a multi-step computational workflow to predict their binding affinity and mode of interaction with a target receptor.

1. Molecular Docking:

Molecular docking simulations are performed to predict the preferred orientation of the ligand when bound to the receptor's active site. A general protocol is as follows:

  • Protein Preparation: The three-dimensional crystal structure of the target receptor (e.g., EP300/CBP HAT) is obtained from a protein database like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structures of this compound and its analogs are generated and optimized to their lowest energy conformation.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to place the ligand into the defined binding site of the protein. The program explores various conformations and orientations of the ligand, scoring them based on a function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most likely binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and to estimate the binding energy.

2. Molecular Dynamics (MD) Simulation:

To assess the stability of the ligand-receptor complex and to refine the binding mode predicted by docking, molecular dynamics simulations are often employed.

  • System Setup: The docked protein-ligand complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

  • Simulation: The system is subjected to a simulation that calculates the forces between atoms and their movements over time, typically on the nanosecond scale.

  • Trajectory Analysis: The trajectory of the simulation is analyzed to evaluate the stability of the complex, the persistence of key interactions, and to calculate binding free energies using methods like MM/PBSA or MM/GBSA.

Mandatory Visualization

Below are diagrams illustrating the conceptual workflows and relationships in the in-silico modeling of this compound and its analogs.

experimental_workflow cluster_insilico In-Silico Modeling cluster_experimental Experimental Validation PDB Protein Structure (e.g., EP300/CBP) Docking Molecular Docking PDB->Docking Ligand Ligand Structure (this compound) Ligand->Docking MD Molecular Dynamics Simulation Docking->MD Binding_Analysis Binding Affinity & Interaction Analysis MD->Binding_Analysis Synthesis Chemical Synthesis Binding_Analysis->Synthesis Biochemical_Assay Biochemical Assay (IC50) Binding_Analysis->Biochemical_Assay Synthesis->Biochemical_Assay Cell_Assay Cell-Based Assay Biochemical_Assay->Cell_Assay

In-silico to experimental validation workflow.

logical_relationship 4_Pyridin_3_yl_benzoic_acid This compound Scaffold Bioisostere 4-Pyridone-3-carboxylic Acid (Bioisosteric Replacement) 4_Pyridin_3_yl_benzoic_acid->Bioisostere Leads to design of Target_Receptor EP300/CBP Histone Acetyltransferase 4_Pyridin_3_yl_benzoic_acid->Target_Receptor Binds to Bioisostere->Target_Receptor Binds to Improved_Properties Improved Cellular Activity Bioisostere->Improved_Properties Results in

Bioisosteric replacement strategy for improved properties.

References

A Comparative Analysis of Metal-Organic Frameworks Derived from Pyridinyl-Benzoic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how subtle changes in ligand design and synthesis conditions dictate the final architecture and properties of Metal-Organic Frameworks (MOFs). This guide provides researchers, scientists, and drug development professionals with a comparative overview of MOFs synthesized from isomers and derivatives of pyridinyl-benzoic acid, with a focus on 3-nitro-4-(pyridin-4-yl)benzoic acid.

The versatility of Metal-Organic Frameworks (MOFs) stems from the ability to tune their structures and functions by judiciously selecting metal ions and organic linkers. Linkers based on pyridinyl-benzoic acid are of particular interest due to their potential for creating diverse topologies and functionalities, owing to the presence of both a carboxylate group and a nitrogen atom on the pyridine ring for coordination. This guide presents a comparative study of three novel MOFs, herein designated as MOF-1, MOF-2, and MOF-3, all synthesized from the same ligand, 3-nitro-4-(pyridin-4-yl)benzoic acid.[1] The study highlights how the choice of metal center and reaction conditions can lead to vastly different network topologies, even when employing the identical organic linker.

Structural and Topological Comparison

The reaction of 3-nitro-4-(pyridin-4-yl)benzoic acid with different metal salts under varying solvothermal conditions resulted in three distinct MOFs with unique crystal structures and network topologies.[1]

MOF-1 , a cadmium-based framework, exhibits a fourfold interpenetrating three-dimensional (3D) framework with a dia topology. In this structure, the Cd(II) ion is coordinated by two nitrogen atoms and five oxygen atoms, resulting in a distorted pentagonal bipyramidal geometry.[1]

MOF-2 , also a cadmium-based MOF, presents a non-interpenetrating 3D framework with a pcu topology. This structure is characterized by the presence of two crystallographically different Cd(II) ions, one with a distorted pentagonal bipyramidal geometry and the other with a distorted octahedral geometry. These Cd(II) ions are linked by carboxylate groups to form binuclear clusters that act as 6-connected nodes.[1]

MOF-3 , a nickel-based framework, forms a two-dimensional (2D) network with an sql topology. The Ni(II) ions in this structure adopt an elongated octahedral geometry and are linked by the organic ligands. These 2D networks are further stabilized by hydrogen bonds to form a 3D supramolecular framework.[1]

This remarkable diversity in the resulting structures, all derived from a single ligand, underscores the critical role of the metal ion and synthesis conditions in directing the self-assembly process of MOFs.

Comparative Data of MOFs from 3-nitro-4-(pyridin-4-yl)benzoic acid

PropertyMOF-1MOF-2MOF-3
Formula {[Cd(C₁₂H₇N₂O₄)₂(C₃H₇NO)]·C₃H₇NO·CH₃OH}n{[Cd₂(C₁₂H₇N₂O₄)₃(CH₃CO₂)]·2C₄H₉NO·H₂O}n{[Ni(C₁₂H₇N₂O₄)₂(H₂O)₂]·2C₄H₉NO}n
Metal Ion Cd(II)Cd(II)Ni(II)
Coordination Geometry Distorted pentagonal bipyramidal [CdN₂O₅]Distorted pentagonal bipyramidal [CdNO₆] and distorted octahedral [CdN₂O₄]Elongated octahedral [NiN₂O₄]
Topology dia (fourfold interpenetrating 3D)pcu (non-interpenetrating 3D)sql (2D)
Connectivity 4-connected nodes6-connected binuclear clusters4-connected nodes
Photoluminescence Enhanced and red-shifted compared to the free ligandEnhanced and red-shifted compared to the free ligandNot reported
Gas Adsorption Not reportedGood separation selectivity for CO₂/N₂ (71 at 273 K)Not reported

Experimental Protocols

Synthesis of 3-nitro-4-(pyridin-4-yl)benzoic acid (HL)

The ligand was synthesized according to methods available in the literature.

Synthesis of MOF-1: {[Cd(C₁₂H₇N₂O₄)₂(C₃H₇NO)]·C₃H₇NO·CH₃OH}n

A mixture of Cd(NO₃)₂·4H₂O and the ligand HL was dissolved in a solvent mixture of N,N-dimethylformamide (DMF) and methanol. The solution was sealed in a Teflon-lined stainless steel vessel and heated. After cooling to room temperature, colorless block-shaped crystals of MOF-1 were obtained.

Synthesis of MOF-2: {[Cd₂(C₁₂H₇N₂O₄)₃(CH₃CO₂)]·2C₄H₉NO·H₂O}n

A mixture of Cd(CH₃COO)₂·2H₂O and HL was dissolved in a solvent mixture of N,N-dimethylacetamide (DMA) and water. The solution was sealed in a Teflon-lined stainless steel vessel and heated to a higher temperature than for MOF-1. After cooling, colorless plate-like crystals of MOF-2 were collected.

Synthesis of MOF-3: {[Ni(C₁₂H₇N₂O₄)₂(H₂O)₂]·2C₄H₉NO}n

A mixture of Ni(NO₃)₂·6H₂O and HL was dissolved in DMA and water. The solution was sealed and heated. Green block-shaped crystals of MOF-3 were obtained upon cooling.

Characterization Methods

The synthesized MOFs were characterized by single-crystal X-ray diffraction to determine their crystal structures. Powder X-ray diffraction (PXRD) was used to confirm the phase purity of the bulk materials. Infrared (IR) spectroscopy was employed to identify the functional groups present in the structures. Thermogravimetric analysis (TGA) was performed to assess the thermal stability of the frameworks. The photoluminescence properties of MOF-1 and MOF-2 were investigated using a fluorescence spectrophotometer. Gas adsorption studies for MOF-2 were carried out to evaluate its potential for gas separation.[1]

Visualizing the Synthetic Pathways and Structural Diversity

The following diagrams illustrate the synthetic pathways leading to the three distinct MOF structures from the same organic linker and the logical relationship between the synthesis parameters and the resulting topologies.

MOF_Synthesis_Workflow Synthesis Workflow for MOFs from 3-nitro-4-(pyridin-4-yl)benzoic acid cluster_reactants Reactants cluster_conditions Synthesis Conditions cluster_products Resulting MOF Structures Ligand 3-nitro-4-(pyridin-4-yl)benzoic acid (HL) Cond1 DMF/Methanol Low Temperature Ligand->Cond1 Cond2 DMA/Water High Temperature Ligand->Cond2 Cond3 DMA/Water Intermediate Temperature Ligand->Cond3 Cd_nitrate Cd(NO₃)₂·4H₂O Cd_nitrate->Cond1 Cd_acetate Cd(CH₃COO)₂·2H₂O Cd_acetate->Cond2 Ni_nitrate Ni(NO₃)₂·6H₂O Ni_nitrate->Cond3 MOF1 MOF-1 {[Cd(HL)₂(DMF)]·DMF·CH₃OH}n Cond1->MOF1 MOF2 MOF-2 {[Cd₂(HL)₃(CH₃CO₂)]·2DMA·H₂O}n Cond2->MOF2 MOF3 MOF-3 {[Ni(HL)₂(H₂O)₂]·2DMA}n Cond3->MOF3

Caption: Synthetic pathways to MOF-1, MOF-2, and MOF-3.

MOF_Topology_Comparison Influence of Synthesis Parameters on MOF Topology cluster_inputs Controlling Factors cluster_outputs Observed Topologies Metal_Ion Metal Ion Result MOF Structure & Topology Metal_Ion->Result Solvent Solvent System Solvent->Result Temperature Temperature Temperature->Result Anion Counter-anion Anion->Result dia dia (MOF-1) Result->dia pcu pcu (MOF-2) Result->pcu sql sql (MOF-3) Result->sql

References

Validating the Structure of Synthesized 4-Pyridin-3-yl-benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a novel compound is contingent upon rigorous structural validation. This guide provides a comprehensive overview of the analytical techniques and expected experimental data for confirming the structure of synthesized 4-Pyridin-3-yl-benzoic acid. To provide a robust framework for validation, this guide also presents a comparative analysis with its structural isomers, 3-(Pyridin-4-yl)benzoic acid and 2-(Pyridin-3-yl)benzoic acid.

Logical Workflow for Structure Validation

The following diagram illustrates a logical workflow for the comprehensive validation of the synthesized compound's structure.

Structure_Validation_Workflow Workflow for Structure Validation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison cluster_validation Structure Confirmation Synthesis Synthesized Product (Crude this compound) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Pure_Compound Purified Compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR MS Mass Spectrometry (MS) Pure_Compound->MS IR Infrared Spectroscopy (IR) Pure_Compound->IR NMR_Analysis ¹H & ¹³C NMR Data Interpretation (Chemical Shift, Multiplicity, Integration) NMR->NMR_Analysis MS_Analysis Mass Spectrum Analysis (Molecular Ion Peak, Fragmentation) MS->MS_Analysis IR_Analysis IR Spectrum Analysis (Characteristic Functional Group Absorptions) IR->IR_Analysis Comparison Comparison with Expected Data & Isomeric Structures NMR_Analysis->Comparison MS_Analysis->Comparison IR_Analysis->Comparison Structure_Validation Structure Validated (this compound) Comparison->Structure_Validation Data Match Structure_Mismatch Structure Mismatch (Impurity or Isomer) Comparison->Structure_Mismatch Data Discrepancy

Caption: A logical workflow for the structural validation of synthesized compounds.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and its potential isomeric impurities.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound ~8.9 (s, 1H), ~8.6 (d, 1H), ~8.2 (d, 2H), ~8.0 (d, 1H), ~7.8 (d, 2H), ~7.5 (dd, 1H), ~13.0 (br s, 1H)Pyridine-H, Pyridine-H, Benzene-H (ortho to COOH), Pyridine-H, Benzene-H (meta to COOH), Pyridine-H, COOH
3-(Pyridin-4-yl)benzoic acid ~8.7 (d, 2H), ~8.3 (s, 1H), ~8.2 (d, 1H), ~7.8 (d, 1H), ~7.7 (d, 2H), ~7.6 (t, 1H), ~13.1 (br s, 1H)Pyridine-H, Benzene-H, Benzene-H, Benzene-H, Pyridine-H, Benzene-H, COOH
2-(Pyridin-3-yl)benzoic acid ~8.8 (s, 1H), ~8.6 (d, 1H), ~8.0 (d, 1H), ~7.8 (d, 1H), ~7.7 (t, 1H), ~7.6 (t, 1H), ~7.5 (m, 2H), ~13.2 (br s, 1H)Pyridine-H, Pyridine-H, Benzene-H, Pyridine-H, Benzene-H, Benzene-H, Pyridine-H & Benzene-H, COOH

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

CompoundPredicted Chemical Shifts (δ, ppm)
This compound ~167 (C=O), ~152 (Ar-C), ~148 (Ar-C), ~140 (Ar-C), ~135 (Ar-C), ~131 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~124 (Ar-C)
3-(Pyridin-4-yl)benzoic acid ~167 (C=O), ~150 (Ar-C), ~145 (Ar-C), ~133 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~122 (Ar-C)
2-(Pyridin-3-yl)benzoic acid ~168 (C=O), ~151 (Ar-C), ~148 (Ar-C), ~142 (Ar-C), ~137 (Ar-C), ~132 (Ar-C), ~131 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~124 (Ar-C)

Table 3: Expected Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
This compound C₁₂H₉NO₂199.21200.07182 ([M+H-H₂O]⁺), 154 ([M+H-CO₂]⁺), 127, 102, 76
3-(Pyridin-4-yl)benzoic acid C₁₂H₉NO₂199.21200.07182 ([M+H-H₂O]⁺), 154 ([M+H-CO₂]⁺), 127, 102, 76
2-(Pyridin-3-yl)benzoic acid C₁₂H₉NO₂199.21200.07182 ([M+H-H₂O]⁺), 154 ([M+H-CO₂]⁺), 127, 102, 76

Table 4: Expected Infrared (IR) Spectroscopy Data

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C=C & C=N Stretches (cm⁻¹)C-O Stretch (cm⁻¹)
This compound 3300-2500 (broad)1700-16801610-14501320-1210
3-(Pyridin-4-yl)benzoic acid 3300-2500 (broad)1700-16801610-14501320-1210
2-(Pyridin-3-yl)benzoic acid 3300-2500 (broad)1700-16801610-14501320-1210

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-15 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more, depending on concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

Acquisition Parameters (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+).

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

  • Source Temperature: 100-150 °C.

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺).

  • Analyze the fragmentation pattern to identify characteristic losses (e.g., H₂O, COOH).

  • Compare the observed m/z values with the expected values for the target compound and its isomers.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid purified compound directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

Data Analysis:

  • Identify the characteristic absorption bands for the functional groups expected in this compound (e.g., O-H stretch of the carboxylic acid, C=O stretch, aromatic C=C and C=N stretches, and C-O stretch).[1][2]

  • Compare the positions and shapes of the observed bands with the expected values. The O-H stretch of a carboxylic acid is typically very broad.[2]

References

Navigating the Cytotoxic Landscape of 4-Pyridin-3-yl-benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel chemical entities is a cornerstone of preclinical evaluation. This guide provides a comparative analysis of the cytotoxicity of 4-Pyridin-3-yl-benzoic acid derivatives, offering insights into their therapeutic promise. While comprehensive public data on a wide array of these specific derivatives remains emergent, this document synthesizes available information on key analogues, outlines relevant experimental protocols for assessing cytotoxicity, and explores the underlying molecular pathways.

Comparative Cytotoxicity Data

The cytotoxic effects of this compound derivatives are often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A notable example from this class is 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, a key intermediate in the synthesis of the targeted cancer therapeutic, Nilotinib. This compound has demonstrated potent antiproliferative activity.

Below is a summary of the available quantitative data for this and related compounds to provide a baseline for comparison.

Compound IDDerivative StructureCell LineIC50 (µM)
1 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acidK562 (Leukemia)~2.27
1 HeLa (Cervical Cancer)<0.021 (for some hydroxylated derivatives)
1 MDA-MB-231 (Breast Cancer)<0.021 (for some hydroxylated derivatives)

It is important to note that the antiproliferative effects of pyridine derivatives can be significantly influenced by the nature and position of substituents on the core structure. Studies on related pyridine-containing compounds suggest that the inclusion of hydroxyl (-OH), methoxy (-OMe), carbonyl (-C=O), and amino (-NH2) groups can enhance cytotoxic activity. Conversely, the addition of bulky groups or certain halogens may lead to a decrease in potency.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of a compound's cytotoxicity is a critical step in drug discovery.[1] Standardized assays are employed to measure cell viability and death following exposure to the test substance. The MTT and LDH assays are two of the most common methods used for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[4]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5][6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity test that measures the release of lactate dehydrogenase from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon plasma membrane lysis, making it a reliable marker of cell death.[8]

Protocol:

  • Cell Culture and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[9]

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for approximately 30 minutes. The enzymatic reaction leads to the formation of a colored formazan product, which is measured spectrophotometrically at around 490 nm.[10]

  • Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).[10]

Visualizing Experimental and Signaling Pathways

To better understand the processes involved in cytotoxicity testing and the potential mechanisms of action of this compound derivatives, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture (e.g., K562, HeLa) seeding Seed Cells in 96-Well Plate cell_culture->seeding compound_prep Prepare Derivatives (Serial Dilutions) treatment Add Compounds to Cells compound_prep->treatment seeding->treatment incubation Incubate (24-72h) treatment->incubation reagent_add Add Cytotoxicity Reagent (e.g., MTT, LDH) incubation->reagent_add read_plate Measure Absorbance/ Luminescence reagent_add->read_plate viability_calc Calculate % Viability/ Cytotoxicity read_plate->viability_calc ic50_calc Determine IC50 Value viability_calc->ic50_calc

Figure 1. Experimental workflow for a typical in vitro cytotoxicity assay.

A significant mechanism of action for some this compound derivatives, such as the precursor to Nilotinib, is the inhibition of the Bcr-Abl tyrosine kinase. This oncogenic protein is characteristic of chronic myeloid leukemia (CML) and drives uncontrolled cell proliferation and survival.[3]

bcr_abl_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bcr_abl Bcr-Abl (Constitutively Active Tyrosine Kinase) ras Ras bcr_abl->ras Activates pi3k PI3K bcr_abl->pi3k Activates stat STAT bcr_abl->stat Activates raf Raf ras->raf akt Akt pi3k->akt transcription Gene Transcription (Proliferation, Survival) stat->transcription mek MEK raf->mek mtor mTOR akt->mtor erk ERK mek->erk mtor->transcription erk->transcription inhibitor 4-Pyridin-3-yl-benzoic acid derivative (e.g., Nilotinib) inhibitor->bcr_abl Inhibits

Figure 2. Inhibition of the Bcr-Abl signaling pathway.

The inhibition of the Bcr-Abl kinase by these derivatives blocks downstream signaling through pathways such as Ras/MAPK and PI3K/Akt, ultimately leading to the suppression of cancer cell proliferation and the induction of apoptosis.[3] This targeted approach highlights the therapeutic potential of this class of compounds.

References

A Comparative Guide to the Pharmacokinetic Profile of 4-Pyridin-3-yl-benzoic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Pharmacokinetic Data of Analogues

The following table summarizes key pharmacokinetic parameters for various analogues of 4-Pyridin-3-yl-benzoic acid. These compounds, while not identical, share structural motifs and provide a basis for understanding the structure-pharmacokinetic relationships within this chemical class.

Compound/AnalogueAnimal ModelDose & RouteT½ (h)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
JNJ-31020028 (A benzamide derivative containing a 2-pyridin-3-ylbenzamide core)Rat10 mg/kg, s.c.-----[1]
GNE-A (A MET kinase inhibitor with a pyrazolo[3,4-b]pyridin-4-yloxy moiety)Mouse10 mg/kg, p.o.2.511002.0540088.0[2]
Rat10 mg/kg, p.o.1.671504.0110011.2[2]
Dog5 mg/kg, p.o.16.32804.0430055.8[2]
Monkey5 mg/kg, p.o.4.94904.0420072.4[2]
2-(2-hydroxypropanamido) benzoic acid (HPABA) (A benzoic acid derivative)Rat25 mg/kg, i.g.2.38 ± 0.4310.8 ± 2.10.42 ± 0.1429.5 ± 5.7>59.1[3]
50 mg/kg, i.g.2.51 ± 0.5621.3 ± 4.50.58 ± 0.2060.1 ± 11.2>59.1[3]
100 mg/kg, i.g.2.89 ± 0.6145.7 ± 8.90.75 ± 0.25135.4 ± 24.6>59.1[3]

Note: The data presented is for comparative purposes. Direct comparison should be made with caution due to differences in compound structure, animal models, and experimental conditions. "i.g." denotes intragastric administration, "p.o." denotes oral administration, and "s.c." denotes subcutaneous administration.

Experimental Protocols

The following sections detail representative experimental methodologies for key pharmacokinetic studies, based on protocols described in the scientific literature.

In Vivo Pharmacokinetic Study in Rodents

A common procedure for evaluating the pharmacokinetic profile of a compound involves administration to animal models such as mice or rats.

1. Animal Models and Dosing:

  • Species: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, though fasting may be required before oral administration.[4]

  • Dosing: The test compound is formulated in an appropriate vehicle (e.g., a solution of 0.5% carboxymethylcellulose sodium).

    • Oral (p.o.) or Intragastric (i.g.) Administration: A single dose is administered via oral gavage.[3][4]

    • Intravenous (i.v.) Administration: A single bolus dose is administered via the tail vein to determine absolute bioavailability.

2. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).[3][4]

  • Plasma is separated by centrifugation and stored at -80°C until analysis.[3]

3. Bioanalytical Method: LC-MS/MS Quantification:

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation.[5]

  • Chromatography: The supernatant is injected into a liquid chromatography system equipped with a suitable column (e.g., a C18 column) for separation of the analyte from plasma components.

  • Mass Spectrometry: The analyte is detected and quantified using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.[2][3] This technique provides high sensitivity and selectivity.

  • Quantification: A calibration curve is generated using standard solutions of the compound in blank plasma to determine the concentration in the study samples.[3][5]

4. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as half-life (T½), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC) are calculated using non-compartmental analysis software.

Visualizations

Experimental Workflow for a Typical Oral Pharmacokinetic Study

G cluster_prestudy Pre-study Preparation cluster_study In-life Phase cluster_analysis Bioanalysis & Data Processing A Compound Formulation C Oral Administration (Gavage) A->C B Animal Acclimatization B->C D Serial Blood Sampling C->D E Plasma Separation D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Modeling F->G

Caption: Workflow of an oral pharmacokinetic study in rodents.

Potential Signaling Pathway Modulation

Many small molecule inhibitors, including those with pyridine and benzoic acid moieties, target protein kinases involved in cell signaling pathways. The diagram below illustrates a simplified generic kinase signaling pathway that such compounds might inhibit.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Gene Target Gene Expression TranscriptionFactor->Gene Ligand Growth Factor Ligand->Receptor Inhibitor This compound Analogue (Inhibitor) Inhibitor->Kinase1

References

A Comparative Guide to the Quantum Chemical Profile of 4-Pyridin-3-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantum chemical properties of 4-Pyridin-3-yl-benzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational studies on this specific isomer, this document leverages data from closely related compounds and presents a representative computational analysis to offer valuable insights into its structural, electronic, and spectroscopic properties.

Molecular Structure and Geometry

Quantum chemical calculations, typically employing Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p), are a standard method for geometry optimization. These calculations provide bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared to solid-state X-ray crystallography data.

Experimental Protocol: X-ray Crystallography (for 3-(4-Pyridyl)benzoic acid)

Single-crystal X-ray diffraction is the benchmark for determining molecular geometry in the solid state. The process generally involves:

  • Crystal Growth: High-quality single crystals are grown from a suitable solvent, such as ethanol, by slow evaporation[1][2].

  • Data Collection: A crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 296 K)[1].

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions, yielding precise bond lengths and angles[1][2].

Table 1: Comparison of Calculated and Experimental Geometrical Parameters

ParameterThis compound (Calculated - DFT/B3LYP)3-(4-Pyridyl)benzoic acid (Experimental - X-ray)[1][2]
Bond Lengths (Å)
C(carboxyl)-C(ring)1.4851.488
C=O1.2101.229
C-O1.3501.311
C-C (inter-ring)1.4901.489
Bond Angles (º)
O=C-O122.5122.8
C(ring)-C(carboxyl)-O119.0118.9
Dihedral Angle (º)
Phenyl Ring - Pyridyl Ring~35-4032.14

Note: The calculated values for this compound are representative and based on typical DFT calculations for similar compounds.

Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity, electronic transitions, and charge transfer properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability.

Computational Protocol: HOMO-LUMO Analysis

  • Geometry Optimization: The molecular geometry is first optimized, typically using a DFT method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

  • Orbital Energy Calculation: Following optimization, a single-point energy calculation is performed with the same or a higher level of theory to determine the energies of the molecular orbitals.

  • Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify the regions of electron density involved in electron donation and acceptance.

Table 2: Comparison of Calculated Electronic Properties

MoleculeMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound (Representative)DFT/B3LYP-6.5-2.04.5
4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid[3]DFT/B3LYP-6.22-2.074.15
Benzoic Acid Derivatives (General Range)[4][5][6]DFT-6.0 to -7.5-1.5 to -2.54.0 to 5.0

The HOMO of this compound is typically localized on the electron-rich pyridine and benzene rings, while the LUMO is often distributed over the electron-withdrawing carboxylic acid group and the pyridine ring. This distribution suggests potential sites for electrophilic and nucleophilic attack, respectively.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule. Comparing experimental spectra with theoretically calculated frequencies can aid in the assignment of vibrational modes.

Experimental & Computational Protocol: Vibrational Analysis

  • Experimental Measurement: FTIR and Raman spectra of the solid sample are recorded. For FTIR, the sample is often prepared as a KBr pellet.

  • Computational Calculation: After geometry optimization, the vibrational frequencies are calculated at the same level of theory. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

  • Mode Assignment: The calculated vibrations are assigned to specific bond stretches, bends, and torsions.

Table 3: Key Vibrational Frequencies (cm⁻¹) for Pyridinyl-benzoic Acid Derivatives

Vibrational ModeThis compound (Calculated - Representative)Related Benzoic Acids (Experimental Range)[7]
O-H stretch (Carboxylic Acid)~3500-3000 (broad)3300-2500 (broad, H-bonded)
C-H stretch (Aromatic)~3100-30003100-3000
C=O stretch (Carboxylic Acid)~17201700-1680
C=C/C=N stretch (Aromatic Rings)~1600-14501610, 1580, 1495
C-O stretch / O-H bend~1420, 13001420, 1300

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict chemical shifts, which are valuable for spectral assignment.

Computational Protocol: NMR Chemical Shift Calculation

  • Geometry Optimization: An accurate optimized geometry is essential.

  • GIAO Calculation: The magnetic shielding tensors are calculated for the optimized structure, typically using a DFT method.

  • Chemical Shift Prediction: The calculated shielding values are referenced against a standard (e.g., Tetramethylsilan, TMS) to predict the chemical shifts (in ppm).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl H~12.0-13.0-
Carboxyl C-~168
Pyridine Ring Hs~7.5-9.0~125-155
Benzene Ring Hs~7.8-8.2~128-140

Note: These are representative values. Actual shifts are influenced by solvent and concentration.

Logical Workflow for Computational Analysis

The following diagram illustrates the typical workflow for a comparative study involving quantum chemical calculations and experimental data.

G Workflow: Computational vs. Experimental Analysis cluster_comp Computational Pathway cluster_exp Experimental Pathway cluster_comp_guides Comparison & Analysis mol_select Select Molecule (this compound) geom_opt Geometry Optimization (e.g., DFT/B3LYP) mol_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc elec_prop Electronic Properties (HOMO-LUMO) geom_opt->elec_prop compare_geom Compare Geometry geom_opt->compare_geom compare_vib Compare Vibrational Spectra freq_calc->compare_vib compare_nmr Compare NMR Spectra nmr_calc->compare_nmr analyze_elec Analyze Electronic Properties elec_prop->analyze_elec synthesis Synthesis & Purification xray X-ray Crystallography synthesis->xray ir_raman FTIR / Raman Spectroscopy synthesis->ir_raman nmr_exp NMR Spectroscopy synthesis->nmr_exp uv_vis UV-Vis Spectroscopy synthesis->uv_vis xray->compare_geom ir_raman->compare_vib nmr_exp->compare_nmr uv_vis->analyze_elec

Caption: Workflow for computational and experimental analysis.

References

Safety Operating Guide

Proper Disposal of 4-Pyridin-3-yl-benzoic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Pyridin-3-yl-benzoic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for its safe disposal.

Safety and Hazard Information

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May be harmful in contact with skin or if inhaled.[1]

Personal Protective Equipment (PPE) required when handling this compound:

  • Protective gloves

  • Eye protection/face protection[3]

  • Appropriate safety apparel[4]

Disposal Procedures

Disposal of this compound must be conducted in accordance with all applicable national and local regulations. It is crucial to avoid mixing it with other waste and to leave it in its original container whenever possible.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify the waste as this compound. Note any contamination with other substances.

  • Segregate: Keep this waste stream separate from other chemical waste to prevent potentially hazardous reactions. Do not mix with other waste.

Step 2: Containerization and Labeling

  • Use Appropriate Containers: Place the waste in a clearly labeled, sealed container that is compatible with the chemical. It is recommended to leave the chemical in its original container.

  • Labeling: The container must be clearly labeled with the chemical name ("this compound") and appropriate hazard symbols (e.g., "Irritant," "Harmful").

Step 3: Storage Pending Disposal

  • Storage Location: Store the waste container in a designated, well-ventilated area, away from incompatible materials. The substance should be stored at room temperature, protected from light and moisture.[4][5]

  • Secure Storage: Keep the container tightly closed and in a location accessible only to authorized personnel.

Step 4: Final Disposal

  • Engage a Licensed Waste Disposal Contractor: The final disposal of this compound must be handled by a licensed and approved waste disposal company.

  • Provide Documentation: Furnish the waste disposal contractor with a Safety Data Sheet (SDS) for this compound to ensure they can handle and dispose of it safely and in compliance with regulations.

  • Regulatory Compliance: It may be necessary to dispose of this chemical as a hazardous waste. Contact your state's Department of Environmental Protection (DEP) or your regional Environmental Protection Agency (EPA) office for specific guidance.[6]

Spill and Leak Procedures

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before addressing the spill, ensure you are wearing the correct personal protective equipment, including gloves, eye protection, and a lab coat.

  • Contain the Spill: Prevent the spill from spreading.

  • Clean-up: For solid material, you can gently sweep it into a suitable container for disposal or collect it with a wet cloth.[4] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Dispose of Clean-up Materials: All materials used for clean-up should be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.

Quantitative Data Summary

PropertyValue
Molecular Formula C12H9NO2
Molecular Weight 199.20 g/mol [1]
Purity ≥97%[5]
Storage Temperature Room Temperature[5]

Disposal Workflow

A Start: this compound for Disposal B Is the container empty and clean? A->B Yes H Spill or Leak Occurs A->H No C Dispose as non-hazardous waste (check local regulations) B->C Yes D Waste Identification & Segregation: - Label as 'this compound' - Segregate from other waste B->D No E Containerization: - Use original or compatible, sealed container - Affix hazard labels (Irritant, Harmful) D->E F Storage Pending Disposal: - Designated, well-ventilated area - Away from incompatible materials - Tightly closed E->F G Final Disposal: - Contact licensed waste disposal contractor - Provide SDS F->G I Spill Clean-up Procedure: 1. Evacuate & Ventilate 2. Wear PPE 3. Contain Spill 4. Gently sweep or use wet cloth 5. Decontaminate area 6. Collect waste in sealed container H->I Follow I->E

References

Personal protective equipment for handling 4-Pyridin-3-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 4-Pyridin-3-yl-benzoic acid. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and can be harmful if swallowed, inhaled, or comes into contact with skin. It is known to cause skin irritation and serious eye irritation. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a risk of splashes.[1]Protects against airborne powder, dust, and accidental splashes which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2] Double-gloving is recommended when handling the pure solid.Prevents skin contact, which can cause irritation and potential absorption of the harmful substance.
Body Protection A laboratory coat is required.[2] An additional chemical-resistant apron is recommended when handling larger quantities.Protects skin and personal clothing from contamination by dust or splashes.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[3][4] If not feasible, a respirator with an appropriate cartridge is required.[2][3]Prevents inhalation of the powder, which can cause respiratory tract irritation.

Engineering and Administrative Controls

To minimize exposure, a combination of engineering and administrative controls must be implemented.

Table 2: Engineering and Administrative Controls

Control TypeSpecific MeasurePurpose
Engineering Ventilation: All handling of this compound powder must be performed in a certified chemical fume hood or a ventilated balance enclosure.[3][5]To capture airborne particles at the source and prevent inhalation.
Containment: Use of glove bags or other containment strategies for highly sensitive operations.To provide a physical barrier between the operator and the chemical.
Administrative Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this chemical.To ensure consistent and safe handling practices.
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP.[3]To ensure competency and awareness of risks.
Designated Area: Establish a designated area for handling and storing this compound, clearly marked with appropriate hazard signs.[5]To restrict access and contain potential contamination.
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[6] Wash hands thoroughly after handling the chemical, even if gloves were worn.[7]To prevent accidental ingestion and cross-contamination.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in experiments.

Experimental Protocol: Safe Handling of this compound

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment, including spatulas, weigh boats, and containers, and place them inside the fume hood.

    • Don all required PPE as specified in Table 1.

  • Weighing the Compound:

    • Perform all weighing operations within the chemical fume hood or a ventilated balance enclosure to minimize the dispersion of powder.[5]

    • Use a spatula to carefully transfer the desired amount of this compound to a weigh boat.

    • Avoid creating dust by handling the powder gently.

    • Close the primary container tightly immediately after use.

  • Dissolving the Compound:

    • If the experimental procedure requires a solution, add the solvent to the powder slowly and carefully within the fume hood to avoid splashing.

    • Ensure the vessel is appropriately sized to prevent overflow.

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated disposable materials (e.g., weigh boats, pipette tips) in the designated solid hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination, disposing of gloves and any other disposable items as hazardous waste.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 3: Waste Disposal Procedures

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste (unused chemical, contaminated disposables)A designated, sealed, and clearly labeled hazardous waste container.[8]All solid waste, including excess this compound and any items that have come into contact with it (e.g., gloves, weigh paper, contaminated wipes), must be collected in this container.[9] The container must be labeled as "Hazardous Waste" with the full chemical name.[9]
Liquid Waste (solutions containing the chemical)A designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste.Do not pour any solution containing this compound down the drain.[9] Collect all liquid waste in a compatible, sealed container labeled as "Hazardous Waste" with the full chemical name and approximate concentration.
Empty Containers The original container.Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container should be disposed of according to institutional guidelines, which may include defacing the label and placing it in a designated container for empty chemical bottles.

Workflow for Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

G prep_sop Review SOP prep_ppe Don PPE prep_sop->prep_ppe prep_setup Set up in Fume Hood prep_ppe->prep_setup weigh Weigh Powder prep_setup->weigh dissolve Dissolve/Use weigh->dissolve decon Decontaminate Surfaces dissolve->decon liquid_waste Liquid Hazardous Waste dissolve->liquid_waste dispose_ppe Dispose of Contaminated PPE decon->dispose_ppe remove_ppe Remove Remaining PPE dispose_ppe->remove_ppe solid_waste Solid Hazardous Waste dispose_ppe->solid_waste wash Wash Hands remove_ppe->wash

Caption: Workflow for safe handling and disposal of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.